2-Chloro-N-methylaniline hydrochloride
Description
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Properties
IUPAC Name |
2-chloro-N-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c1-9-7-5-3-2-4-6(7)8;/h2-5,9H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAICYTXRERVYMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675161 | |
| Record name | 2-Chloro-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-64-3 | |
| Record name | Benzenamine, 2-chloro-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-N-methylaniline hydrochloride CAS number and molecular formula
An In-Depth Technical Guide to 2-Chloro-N-methylaniline Hydrochloride
Abstract
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development. The document details its chemical identity, physicochemical properties, synthesis protocols, and applications, with a focus on its role as a versatile building block in organic synthesis. Emphasizing scientific integrity, this paper explains the rationale behind experimental procedures and adheres to stringent safety and handling protocols. All data and procedures are supported by authoritative sources to ensure reliability and reproducibility.
Chemical Identity and Physicochemical Properties
This compound is the hydrochloride salt of 2-Chloro-N-methylaniline. The protonation of the secondary amine group significantly increases its polarity and aqueous solubility compared to the free base, a critical attribute for its use in various reaction conditions and for ease of handling.
Compound Identifiers
The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 1187385-64-3 | [1][2] |
| Molecular Formula | C7H9Cl2N | [1][2] |
| IUPAC Name | 2-chloro-N-methylaniline;hydrochloride | [1] |
| Molecular Weight | 178.06 g/mol | [1] |
| InChI Key | BAICYTXRERVYMP-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CNC1=CC=CC=C1Cl.Cl | [1] |
Physicochemical Data
This table outlines the known physical and chemical properties of the compound.
| Property | Value | Source(s) |
| Physical State | Solid (Assumed based on hydrochloride salt form) | General Chemical Knowledge |
| Appearance | White to off-white crystalline solid (Typical for similar compounds) | [3] |
| Purity | ≥98% (Typical commercial grade) | [2] |
| Storage | Room temperature, in a dry, dark place | [2][4] |
| Solubility | Miscible with water; solubility in organic solvents is limited. | [3][5] |
Synthesis and Manufacturing
The synthesis of this compound is a straightforward acid-base reaction starting from its free base, 2-Chloro-N-methylaniline. This process is fundamental for its purification, stabilization, and preparation for subsequent reactions where a salt form is advantageous.
Synthesis Workflow Diagram
The diagram below illustrates the typical laboratory-scale synthesis of this compound from its parent aniline.
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol describes the conversion of 2-Chloro-N-methylaniline to its hydrochloride salt. The causality for using anhydrous solvents is to prevent the dissolution of the final salt product in water, thereby maximizing yield during precipitation and filtration.
Materials:
-
2-Chloro-N-methylaniline (1.0 eq)
-
Anhydrous diethyl ether or isopropanol
-
Hydrochloric acid solution (e.g., 2M in diethyl ether or concentrated HCl)
-
Round-bottom flask, magnetic stirrer, and addition funnel
Procedure:
-
Dissolution: Dissolve 2-Chloro-N-methylaniline in a minimal amount of anhydrous diethyl ether in a round-bottom flask with stirring.
-
Acidification: Slowly add a solution of hydrochloric acid (1.1 eq) dropwise to the stirred solution at 0-5°C. The use of a slight excess of acid ensures complete conversion of the aniline to its salt.
-
Precipitation: Upon addition of HCl, the hydrochloride salt will precipitate out of the solution as a solid. Continue stirring for an additional 30 minutes in an ice bath to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.
-
Drying: Dry the final product under vacuum to remove residual solvent.
Applications in Research and Drug Development
This compound serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3][6] The presence of a chlorine atom and a secondary amine on the aniline scaffold provides multiple reactive sites for further chemical modification.
Role as a Chemical Intermediate
The primary application of this compound is as a precursor for the synthesis of more complex molecules.[3] The aniline ring can undergo further electrophilic substitution, while the amine group can be involved in amide bond formation, N-alkylation, or serve as a directing group. Chlorinated anilines are common precursors in the synthesis of pharmaceuticals and agrochemicals.[7][8][9] While specific drugs derived from this exact molecule are not widely documented in public literature, its structure is analogous to intermediates used in the development of kinase inhibitors and other targeted therapies.[8]
Logical Relationship in Synthesis
The following diagram illustrates the role of this compound as a foundational block for creating diverse chemical entities.
Caption: Synthetic utility of this compound.
Analytical Methodologies
To ensure the quality and purity of this compound, several analytical techniques can be employed.
-
Gas Chromatography (GC): Useful for assessing the purity of the parent aniline (2-Chloro-N-methylaniline) before salt formation.[10]
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final hydrochloride salt, often using a C18 column with a mobile phase of acetonitrile and water with a suitable buffer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound by analyzing the chemical shifts and coupling constants of the protons (¹H NMR) and carbons (¹³C NMR).
-
Mass Spectrometry (MS): To confirm the molecular weight of the parent compound.
Safety, Handling, and Storage
As a chlorinated aromatic amine, this compound must be handled with appropriate caution. The data presented is based on safety information for structurally similar compounds.
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Category | Precautionary Measures and Required PPE |
| Inhalation | May cause respiratory irritation.[11] Use in a well-ventilated area or with a fume hood.[11] |
| Skin Contact | Causes skin irritation.[11] Wear impervious gloves and protective clothing.[12] |
| Eye Contact | Causes serious eye irritation.[11] Wear safety goggles with side-shields.[12] |
| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when handling. |
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[13]
-
On Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[13]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[11]
-
If Swallowed: Rinse mouth with water and seek medical advice. Do not induce vomiting.[13]
Storage and Disposal
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12] Store locked up.[11]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]
Conclusion
This compound is a valuable chemical reagent whose utility is defined by its versatile structure. Its role as a building block in the synthesis of pharmaceuticals and other high-value chemicals is significant. Proper understanding of its synthesis, handling, and reactivity is essential for its safe and effective use in a research and development setting. This guide provides the foundational knowledge required for professionals to incorporate this compound into their synthetic workflows confidently and safely.
References
- 1. This compound | C7H9Cl2N | CID 46739562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. Buy 2,5-dichloro-N-methylaniline hydrochloride | 1193389-58-0 [smolecule.com]
- 4. 2-CHLORO-N-METHYLANILINE price,buy 2-CHLORO-N-METHYLANILINE - chemicalbook [chemicalbook.com]
- 5. 2-Chloro-N-methylaniline, 97% | Fisher Scientific [fishersci.ca]
- 6. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
- 7. nbinno.com [nbinno.com]
- 8. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]
- 9. 2-Chloro-6-methylaniline Manufacturer in India [punagri.com]
- 10. epa.gov [epa.gov]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
A Comprehensive Technical Guide to 2-Chloro-N-methylaniline Hydrochloride: Synthesis, Characterization, and Applications
Executive Summary: 2-Chloro-N-methylaniline hydrochloride is a substituted aniline derivative of significant interest in the fields of organic synthesis and pharmaceutical development. As a halogenated aromatic amine, its distinct structural features—a chlorine atom ortho to a secondary amine—provide a versatile scaffold for constructing more complex molecular architectures. This guide offers an in-depth exploration of this compound, from its fundamental chemical identity to its practical application. We will detail its synthesis, outline robust analytical methodologies for its characterization, discuss its role as a key intermediate in medicinal chemistry, and provide essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals who require a technical understanding of this valuable synthetic building block.
Chemical Identity and Physicochemical Properties
IUPAC Nomenclature and Chemical Identifiers
The unambiguous identification of a chemical entity is paramount for scientific rigor and regulatory compliance. The formal name for the topic compound under the rules of the International Union of Pure and Applied Chemistry (IUPAC) is 2-chloro-N-methylaniline;hydrochloride [1]. This name precisely describes the molecular structure: an N-methylaniline core with a chlorine substituent at the second position of the benzene ring, which has been salified with hydrogen chloride.
For ease of reference and database searching, several identifiers are used. These are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-chloro-N-methylaniline;hydrochloride | PubChem[1] |
| CAS Number | 1187385-64-3 | PubChem[1] |
| Molecular Formula | C₇H₉Cl₂N | PubChem[1] |
| Molecular Weight | 178.06 g/mol | PubChem[1] |
| Canonical SMILES | CNC1=CC=CC=C1Cl.Cl | PubChem[1] |
| InChI Key | BAICYTXRERVYMP-UHFFFAOYSA-N | PubChem[1] |
Structural Elucidation
The molecule consists of a protonated 2-chloro-N-methylaniline cation and a chloride anion. The positive charge is localized on the nitrogen atom of the secondary amine, a consequence of its reaction with hydrochloric acid. This salt formation is a common strategy to improve the stability and handling characteristics (e.g., crystallinity, solubility in polar solvents) of amine compounds.
Physicochemical Properties
While specific experimental data for the hydrochloride salt is sparse, the properties can be inferred from its structure and data available for the parent free base, 2-Chloro-N-methylaniline (CAS 932-32-1).
| Property | Value (for parent amine) | Source |
| Appearance | Clear colorless to pale yellow liquid | Thermo Fisher Scientific[2] |
| Molecular Weight | 141.60 g/mol | Sigma-Aldrich[3] |
| Refractive Index | 1.5780-1.5830 @ 20°C | Thermo Fisher Scientific[2] |
| Solubility | Not miscible or difficult to mix in water | Fisher Scientific[4] |
The hydrochloride salt is expected to be a crystalline solid with significantly higher solubility in water and other polar protic solvents compared to its free base form.
Synthesis and Mechanistic Considerations
The preparation of this compound is typically achieved through a two-step process: regioselective chlorination of the aromatic ring followed by salt formation.
Synthetic Workflow
The overall synthetic strategy hinges on the directing effects of the N-methylamino group during electrophilic aromatic substitution. The workflow is visualized below.
Detailed Synthesis Protocol
This protocol describes a general laboratory-scale synthesis.
Step 1: Ortho-Chlorination of N-Methylaniline
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve N-methylaniline in a suitable anhydrous solvent (e.g., acetic acid or a chlorinated solvent like dichloromethane).
-
Temperature Control: Cool the reaction mixture to 0-5 °C using an ice bath. This is critical to control the reaction rate and minimize the formation of para- and di-substituted byproducts.
-
Reagent Addition: Slowly add a chlorinating agent (e.g., N-Chlorosuccinimide (NCS) or sulfuryl chloride) dissolved in the same solvent via the dropping funnel over 1-2 hours.
-
Rationale: The N-methylamino group is a strong ortho-, para-director. By performing the reaction at low temperatures, the kinetic ortho-product is favored. NCS is often preferred for its milder reaction conditions compared to chlorine gas.
-
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Workup: Quench the reaction by adding a reducing agent (e.g., aqueous sodium sulfite solution) to destroy any excess chlorinating agent. Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the organic product with a solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-chloro-N-methylaniline is then purified by column chromatography or vacuum distillation.
Step 2: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified 2-chloro-N-methylaniline free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Acidification: Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol).
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.
-
Rationale: The basic nitrogen atom of the amine is protonated by the strong acid (HCl), forming the ionic salt which is typically much less soluble in non-polar organic solvents.
-
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold, anhydrous solvent to remove impurities, and dry under vacuum.
Analytical Characterization
A multi-technique, or orthogonal, approach is essential for the definitive characterization and quality control of this compound.
Chromatographic Methods
Chromatography is used to assess the purity of the compound and quantify it in complex mixtures.
3.2.1 High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for purity assessment due to its high resolution and sensitivity. A protocol adapted from methods for similar aniline derivatives is presented below[5].
| Parameter | Condition | Rationale |
| System | HPLC with UV-Vis Detector | Standard, robust setup for chromophoric compounds. |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | Isocratic elution is simple and reproducible. Formic acid improves peak shape by protonating residual silanols and ensuring the analyte is in a single protonation state. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at ~240 nm | Wavelength near the absorbance maximum for chloroaniline derivatives provides high sensitivity. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Sample Prep. | Dissolve sample in mobile phase, filter through 0.45 µm filter. | Ensures complete dissolution and removes particulates that could damage the column. |
3.2.2 Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of the free base or a derivatized form, GC-MS provides excellent separation and definitive structural confirmation. The hydrochloride salt itself is not volatile and must be neutralized to the free base before injection.
| Parameter | Condition | Rationale |
| System | GC-MS with Electron Ionization (EI) source | Standard for volatile organic compound analysis, providing reproducible fragmentation patterns for library matching. |
| Column | Fused silica capillary, e.g., SE-54 or DB-5 (30 m x 0.25 mm) | A non-polar to mid-polar column is suitable for separating aniline derivatives[6]. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte. |
| Oven Program | Start at 80°C, ramp to 280°C at 10°C/min | A temperature gradient is necessary to elute the compound with good peak shape. |
| Carrier Gas | Helium at ~1 mL/min | Inert carrier gas with good efficiency. |
| MS Scan Range | 40-300 m/z | Covers the molecular ion and key fragment ions of the analyte. |
| Sample Prep. | Dissolve the hydrochloride salt in water, basify with NaOH to pH >11, extract with dichloromethane, and inject the organic layer[6]. | Converts the salt to the volatile free base for GC analysis. |
Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure.
| Technique | Expected Observations for 2-Chloro-N-methylaniline |
| ¹H NMR | Aromatic Protons (4H): Complex multiplet pattern in the ~6.6-7.3 ppm range. N-H Proton (1H): Broad singlet, chemical shift is concentration and solvent dependent (for free base). In the HCl salt, this will be shifted downfield significantly and may appear as a triplet if coupled to the N-methyl protons. N-Methyl Protons (3H): Singlet around ~2.8 ppm (for free base); will be a doublet in the HCl salt due to coupling with the N-H proton. |
| ¹³C NMR | Aromatic Carbons (6C): Six distinct signals in the aromatic region (~110-150 ppm). The carbon bearing the chlorine (C-Cl) and the carbon bearing the amino group (C-N) will be identifiable by their characteristic shifts. Methyl Carbon (1C): A single signal in the aliphatic region (~30 ppm). |
| FTIR | N-H Stretch: A sharp band around 3400 cm⁻¹ (secondary amine). For the HCl salt, this will be replaced by a very broad band for the N⁺-H stretch from ~2400-3200 cm⁻¹. Aromatic C-H Stretch: Bands just above 3000 cm⁻¹. C-N Stretch: Around 1300 cm⁻¹. C-Cl Stretch: A strong band in the fingerprint region, typically 700-800 cm⁻¹. |
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its utility as a versatile intermediate or building block in the synthesis of APIs.
Role as a Synthetic Building Block
The chemical reactivity of 2-Chloro-N-methylaniline is dictated by its three key features: the nucleophilic secondary amine, the activated aromatic ring, and the chlorine substituent. This trifecta of functionality allows for a diverse range of subsequent chemical transformations, making it a valuable precursor in multi-step syntheses.
Case Study: Precursor to Kinase Inhibitors
Many modern targeted therapies, particularly kinase inhibitors used in oncology, feature complex heterocyclic core structures. Chloroaniline derivatives are frequently used as starting materials for building these scaffolds. For instance, the related compound 2-Chloro-6-methylaniline is a crucial intermediate in the synthesis of Dasatinib, a drug used to treat chronic myelogenous leukemia (CML)[7][8]. The chloro- and amino- groups are used in sequential reactions (e.g., condensation and cross-coupling) to construct the final drug molecule. 2-Chloro-N-methylaniline can similarly be envisioned as a starting point for analogous APIs where an N-methyl group is desired in the final structure.
Safety, Handling, and Toxicology
As with all chemical reagents, proper handling of this compound is essential. The toxicological profile is informed by data on the parent amine and related chloroaniline compounds.
Hazard Identification
-
Acute Toxicity: Chloroanilines are classified as toxic if swallowed, inhaled, or in contact with skin[9].
-
Organ Toxicity: May cause damage to organs, particularly the blood (hematotoxicity), through prolonged or repeated exposure[9]. Aromatic amines are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport[9][10].
-
Irritation: Causes skin and serious eye irritation[11].
Recommended Handling and Personal Protective Equipment (PPE)
| Precaution | Specification | Rationale |
| Ventilation | Handle only in a certified chemical fume hood. | To prevent inhalation of dust or vapors[11]. |
| Eye Protection | Chemical safety goggles and/or face shield. | To prevent contact with eyes, which can cause serious irritation[11]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and absorption[11]. |
| Skin/Body | Lab coat, closed-toe shoes. Consider additional protective clothing for large quantities. | To prevent accidental skin exposure[11]. |
| First Aid | Eyes: Rinse with water for 15 minutes. Skin: Wash with soap and water. Inhalation: Move to fresh air. Ingestion: Do not induce vomiting. Seek immediate medical attention in all cases of exposure[12]. | Standard first-aid procedures for hazardous chemical exposure. |
Conclusion
This compound is a well-defined chemical compound with significant potential as a synthetic intermediate in research and development, particularly within the pharmaceutical industry. Its preparation is straightforward, relying on fundamental principles of electrophilic aromatic substitution. Its true value is realized in its capacity as a versatile building block, offering multiple reaction sites for the construction of complex, high-value molecules. A thorough understanding of its properties, synthesis, analysis, and safe handling procedures, as detailed in this guide, is crucial for any scientist intending to utilize this compound in their work.
References
- 1. This compound | C7H9Cl2N | CID 46739562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-N-methylaniline, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 2-Chloro-N-methylaniline - [sigmaaldrich.com]
- 4. 2-Chloro-N-methylaniline, 97% | Fisher Scientific [fishersci.ca]
- 5. benchchem.com [benchchem.com]
- 6. epa.gov [epa.gov]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Structure and Bonding of 2-Chloro-N-methylaniline Hydrochloride
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical structure and bonding of 2-Chloro-N-methylaniline hydrochloride (C₇H₉Cl₂N). While experimental data for this specific salt is not extensively available in public literature, this document synthesizes information from its parent compound, 2-Chloro-N-methylaniline, and analogous substituted anilinium halides to present a detailed overview. The guide covers molecular and electronic structure, expected spectroscopic characteristics (NMR, IR, and Mass Spectrometry), and insights into its solid-state architecture, including crystal packing and hydrogen bonding. Furthermore, a standard laboratory-scale synthesis protocol and safety considerations are outlined to support researchers in the fields of medicinal chemistry and materials science.
Introduction
2-Chloro-N-methylaniline and its hydrochloride salt are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The strategic placement of the chloro and N-methyl groups on the aniline scaffold imparts specific steric and electronic properties that are instrumental in directing the course of chemical reactions and influencing the biological activity of downstream products. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a critical attribute for many pharmaceutical applications.
This guide aims to provide a deep dive into the fundamental structural and bonding characteristics of this compound. By understanding these core principles, researchers can better predict its reactivity, optimize reaction conditions, and interpret analytical data.
Molecular and Electronic Structure
The chemical identity of this compound is rooted in its molecular composition and the intricate interplay of electronic effects within the molecule.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | 2-chloro-N-methylaniline;hydrochloride | --INVALID-LINK--[1] |
| CAS Number | 1187385-64-3 | --INVALID-LINK--[1] |
| Molecular Formula | C₇H₉Cl₂N | --INVALID-LINK--[1] |
| Molecular Weight | 178.06 g/mol | --INVALID-LINK--[1] |
| Canonical SMILES | CNC1=CC=CC=C1Cl.Cl | --INVALID-LINK--[1] |
Electronic Effects
The electronic character of this compound is a confluence of inductive and resonance effects from its substituents. The chlorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I) on the benzene ring. Conversely, the nitrogen of the N-methylamino group possesses a lone pair of electrons that can be delocalized into the aromatic system, resulting in an electron-donating resonance effect (+R).
Upon protonation to form the hydrochloride salt, the nitrogen's lone pair becomes involved in bonding with the acidic proton. This significantly diminishes its +R effect, making the anilinium group a potent deactivating group with a strong -I effect. This electronic shift has profound implications for the molecule's reactivity and its spectroscopic signatures.
Caption: Electronic effects in 2-Chloro-N-methylaniline and its protonated form.
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protonation of the amino group to form the anilinium ion is expected to cause a significant downfield shift of the aromatic proton signals in the ¹H NMR spectrum. This is due to the increased electron-withdrawing nature of the -NH₂CH₃⁺ group compared to the -NHCH₃ group. The N-methyl protons will also experience a downfield shift and will likely appear as a triplet due to coupling with the two N-H protons. The N-H protons themselves would be expected to appear as a broad singlet at a significantly downfield chemical shift.
In the ¹³C NMR spectrum, the carbon atoms of the aromatic ring are expected to be deshielded upon protonation, resulting in a downfield shift of their signals. The N-methyl carbon signal will also be shifted downfield.
Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Moiety | Predicted ¹H Shift Range | Predicted ¹³C Shift Range |
| Aromatic C-H | 7.0 - 8.0 | 120 - 140 |
| N-CH₃ | 3.0 - 3.5 | 30 - 35 |
| N-H | 9.0 - 11.0 | - |
| C-Cl | - | 125 - 135 |
| C-N | - | 140 - 150 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands indicative of the anilinium ion. The N-H stretching vibrations of the -NH₂⁺- group will likely appear as a broad band in the region of 2800-3200 cm⁻¹. This is in contrast to the sharper N-H stretch of the secondary amine in the parent compound, which typically appears around 3400 cm⁻¹. Other key expected absorptions include C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-N and C-Cl stretching vibrations.
Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (Anilinium) | 2800 - 3200 (broad) |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2960 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-N Stretch | 1250 - 1350 |
| C-Cl Stretch | 700 - 800 |
Mass Spectrometry (MS)
In a mass spectrum, this compound is expected to show a molecular ion peak corresponding to the free base, 2-Chloro-N-methylaniline, as the hydrochloride salt will likely dissociate under typical ionization conditions. The mass spectrum of the free base would exhibit a characteristic isotopic pattern for the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation would likely involve the loss of the methyl group, the chlorine atom, and potentially the elimination of HCN.
Solid-State Structure and Bonding
The solid-state structure of this compound is anticipated to be a crystalline solid, with its crystal lattice stabilized by a network of intermolecular forces.
Crystal Packing and Hydrogen Bonding
Based on studies of other haloanilinium halides, the crystal structure of this compound is expected to be dominated by strong N-H···Cl hydrogen bonds between the anilinium cation and the chloride anion.[2] These interactions are crucial in dictating the overall packing of the molecules in the crystal lattice. It is likely that the crystal packing will arrange the molecules in a way that maximizes these favorable electrostatic interactions, potentially leading to layered structures with alternating hydrophilic (containing the N-H···Cl bonds) and hydrophobic (the aromatic rings) regions.[2]
Caption: Conceptual diagram of potential crystal packing in this compound.
Synthesis Protocol
The synthesis of this compound is a straightforward acid-base reaction. The following protocol outlines a general laboratory-scale procedure.
Materials and Equipment
-
2-Chloro-N-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Diethyl Ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and filter paper
-
Vacuum flask
-
pH paper or pH meter
Step-by-Step Procedure
-
Dissolution: Dissolve a known quantity of 2-Chloro-N-methylaniline in a minimal amount of anhydrous diethyl ether in a round-bottom flask.
-
Acidification: While stirring the solution, slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise using a dropping funnel. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.
-
Precipitation: As the hydrochloric acid is added, the this compound salt will precipitate out of the solution as a solid.
-
Completion and Isolation: Continue stirring for an additional 30 minutes after the acid addition is complete to ensure full conversion. Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.
-
Drying: Dry the purified this compound product under vacuum to remove any residual solvent.
References
An In-depth Technical Guide to the Synthesis of 2-Chloro-N-methylaniline Hydrochloride from N-methylaniline
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-N-methylaniline hydrochloride, a key intermediate in the pharmaceutical and agrochemical industries. The document details the electrophilic aromatic substitution reaction at the core of this transformation, focusing on the chlorination of N-methylaniline. It offers a critical evaluation of common chlorinating agents, with a particular emphasis on the use of sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). The guide presents a detailed, step-by-step experimental protocol, including reaction setup, workup, purification, and final conversion to the hydrochloride salt. Furthermore, it addresses crucial safety considerations and provides insights into the analytical characterization of the final product. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough and practical understanding of this important synthetic transformation.
Introduction: The Significance of 2-Chloro-N-methylaniline
Halogenated anilines are a critical class of building blocks in organic synthesis, serving as precursors to a wide array of valuable compounds. Among these, 2-Chloro-N-methylaniline is a particularly important intermediate. Its unique substitution pattern, featuring a chlorine atom ortho to a methylamino group, provides a versatile scaffold for the synthesis of pharmaceuticals, such as tyrosine kinase inhibitors, and agrochemicals.[1][2] The hydrochloride salt form enhances the compound's stability and handling properties.[3][4]
This guide focuses on the direct chlorination of N-methylaniline as a primary route to synthesize 2-Chloro-N-methylaniline. The narrative will delve into the mechanistic underpinnings of this reaction, provide a robust experimental protocol, and discuss the critical parameters that ensure a successful and safe synthesis.
Mechanistic Insights: The Chlorination of N-methylaniline
The synthesis of 2-Chloro-N-methylaniline from N-methylaniline proceeds via an electrophilic aromatic substitution reaction. The methylamino group (-NHCH₃) is a potent activating group, directing incoming electrophiles to the ortho and para positions of the benzene ring.
The reaction is believed to proceed through an initial N-chlorination to form an N-chloroaniline intermediate.[5][6] This intermediate is unstable and can rearrange to form the C-chlorinated products. The choice of chlorinating agent and reaction conditions significantly influences the regioselectivity and the prevention of over-chlorination.[7]
Choice of Chlorinating Agent: A Comparative Analysis
Several reagents can be employed for the chlorination of anilines, each with its own advantages and drawbacks.
-
Sulfuryl Chloride (SO₂Cl₂): A powerful and often high-yielding chlorinating agent.[8] However, it is highly corrosive and reacts violently with water, requiring careful handling.[9][10][11]
-
N-Chlorosuccinimide (NCS): A milder and more convenient chlorinating agent.[8][12][13][14] It is a solid, making it easier to handle than sulfuryl chloride. Reactions with NCS often exhibit good regioselectivity.[12][15]
-
Chlorine Gas (Cl₂): While effective, the gaseous nature of chlorine presents significant handling and safety challenges, making it less suitable for typical laboratory-scale synthesis.[3]
For the purposes of this guide, we will focus on a protocol utilizing sulfuryl chloride, a common and effective choice for this transformation, while acknowledging that NCS presents a viable alternative with a better safety profile.
Experimental Protocol: A Self-Validating System
This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed to be self-validating, with clear checkpoints and expected outcomes.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| N-methylaniline | C₇H₉N | 107.15 | 1.0 eq | Starting material |
| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | 1.0-1.1 eq | Chlorinating agent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Reaction solvent |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | For workup |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | For salt formation |
| Hydrochloric Acid (in ether) | HCl | 36.46 | 2M solution | For salt formation |
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Chlorinating Agent: Slowly add sulfuryl chloride (1.0-1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 5°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification of the Free Base: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 2-Chloro-N-methylaniline. Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Hydrochloride Salt Formation: Dissolve the purified 2-Chloro-N-methylaniline in anhydrous diethyl ether.[4] Slowly add a 2M solution of hydrochloric acid in diethyl ether with stirring. The hydrochloride salt will precipitate out of the solution.[3]
-
Isolation of the Final Product: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Safety and Handling: A Prerequisite for Success
The safe execution of this synthesis is of paramount importance. The following safety precautions must be strictly adhered to:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Fume Hood: All operations involving sulfuryl chloride and N-methylaniline must be conducted in a well-ventilated chemical fume hood.[10]
-
Sulfuryl Chloride Handling: Sulfuryl chloride is highly corrosive, toxic, and reacts violently with water.[9][10][11] It should be handled with extreme care. In case of skin contact, wash immediately with copious amounts of water.[9][10]
-
N-methylaniline Handling: N-methylaniline is toxic if swallowed, in contact with skin, or if inhaled.[16] Avoid contact and inhalation.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | The proton NMR spectrum should show characteristic peaks for the aromatic protons, the N-H proton (as a broad singlet), and the N-methyl protons (as a singlet). The integration of these peaks should correspond to the expected proton count. |
| ¹³C NMR | The carbon NMR spectrum should display the expected number of signals for the aromatic carbons and the N-methyl carbon. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the mass of the free base (2-Chloro-N-methylaniline). The isotopic pattern for the chlorine atom should be observable.[17] |
| Melting Point | The melting point of the hydrochloride salt should be sharp and consistent with literature values. |
Conclusion: A Robust and Reliable Synthesis
This technical guide has provided a comprehensive and in-depth overview of the synthesis of this compound from N-methylaniline. By understanding the underlying reaction mechanism, carefully selecting the chlorinating agent, and adhering to the detailed experimental protocol and safety guidelines, researchers can reliably and safely produce this valuable chemical intermediate. The information presented herein is intended to empower scientists and professionals in their synthetic endeavors and contribute to the advancement of chemical and pharmaceutical research.
References
- 1. Page loading... [guidechem.com]
- 2. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]
- 3. Buy 2,5-dichloro-N-methylaniline hydrochloride | 1193389-58-0 [smolecule.com]
- 4. Page loading... [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scite.ai [scite.ai]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 15. Synthesis of Azobenzenes Using N-Chlorosuccinimide and DBU - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cpachem.com [cpachem.com]
- 17. 2-Chloro-5-methylaniline [webbook.nist.gov]
Spectroscopic data (NMR, IR, Mass Spec) of 2-Chloro-N-methylaniline hydrochloride
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-N-methylaniline Hydrochloride
This guide provides a comprehensive analysis of the spectroscopic data for this compound (C₇H₉Cl₂N), a compound of interest in synthetic chemistry and drug development.[1] As an analytical standard and synthetic intermediate, unambiguous structural confirmation is paramount. This document details the principles, experimental protocols, and expert interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers with the necessary framework for its identification and quality control.
Molecular Structure and Spectroscopic Overview
This compound is the salt form of the secondary aromatic amine, 2-Chloro-N-methylaniline. The protonation of the nitrogen atom significantly influences its spectroscopic properties compared to the free base. This guide will dissect these characteristics, providing a holistic understanding of the molecule's spectral signature.
Molecular Structure Diagram
The following diagram illustrates the chemical structure of this compound.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the aromatic ring and the nature of the N-methyl group.
Expertise & Rationale: Experimental Choices
The choice of solvent is critical for amine hydrochlorides. Deuterated dimethyl sulfoxide (DMSO-d₆) is preferred over chloroform (CDCl₃) for two primary reasons:
-
Solubility : Amine salts often have poor solubility in less polar solvents like CDCl₃. DMSO-d₆ is a highly polar aprotic solvent that readily dissolves these salts.
-
Proton Exchange : The acidic N-H proton is observable in DMSO-d₆. In solvents like D₂O, this proton would rapidly exchange with deuterium, rendering it invisible. In CDCl₃, its signal can be broad and difficult to identify.
Tetramethylsilane (TMS) is used as the internal standard for referencing chemical shifts to 0 ppm.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of DMSO-d₆.
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire data over a spectral width of 0-12 ppm.
-
Employ a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.
-
Accumulate 16-32 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire data over a spectral width of 0-200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (5 seconds) and a larger number of scans (1024 or more) are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Interpretation and Discussion
While specific spectral data for the hydrochloride salt is not widely published, data for the parent compound, 2-chloro-N-methylaniline, is available and serves as a basis for interpretation.[2] The key differences expected upon protonation to the hydrochloride salt are a significant downfield shift of the N-H proton and adjacent aromatic protons, and the appearance of the N-H proton signal itself.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.3 - 7.6 | Multiplet (m) | 4H | Ar-H |
| N-H Proton | > 10 (broad) | Singlet (s) | 1H | NH ₂⁺ |
| Methyl Protons | ~2.9 | Singlet (s) | 3H | N-CH ₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| Aromatic C (C-N) | ~145 | C2-N | ||
| Aromatic C (C-Cl) | ~132 | C1-Cl | ||
| Aromatic C (CH) | 115 - 130 | Ar-CH | ||
| Methyl C | ~30 | N-C H₃ |
Note: Predicted values are based on data for the free base and known effects of protonation.[2]
-
¹H NMR : The four aromatic protons will appear as a complex multiplet due to their distinct chemical environments and coupling. The most significant feature for confirming the salt formation is the appearance of a broad singlet for the N-H₂⁺ proton at a very downfield chemical shift (typically >10 ppm). The N-methyl group protons appear as a sharp singlet around 2.9 ppm.
-
¹³C NMR : Six distinct signals are expected for the aromatic carbons, confirming the ortho-substitution pattern which removes the plane of symmetry. The carbon attached to the nitrogen (C-N) will be significantly deshielded. The methyl carbon signal appears upfield, consistent with an sp³-hybridized carbon attached to a heteroatom.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a valuable "fingerprint" for identification.
Expertise & Rationale: Discerning Key Features
For this compound, the most diagnostic region is the N-H stretching area. As a secondary amine salt, it will exhibit a broad and strong absorption band characteristic of an R₂NH₂⁺ group, which is distinctly different from the single, sharp N-H stretch of a non-protonated secondary amine.[3][4][5] The C-N and C-Cl stretching vibrations also provide confirmatory evidence.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation : Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent disc using a hydraulic press.
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Collect a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and collect the sample spectrum.
-
Scan over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Interpretation and Discussion
Table 2: Key IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Expected Intensity |
| 3200 - 2500 | N-H₂⁺ stretch (ammonium salt) | Strong, Broad |
| 3100 - 3000 | Aromatic C-H stretch | Medium |
| 2980 - 2850 | Aliphatic C-H stretch (methyl group) | Medium-Weak |
| ~1600, ~1475 | Aromatic C=C ring stretch | Medium-Strong |
| 1335 - 1250 | Aromatic C-N stretch | Strong |
| 800 - 600 | C-Cl stretch | Strong |
| 780 - 740 | C-H out-of-plane bend (ortho-disubstitution) | Strong |
-
The most prominent feature is the very broad and strong absorption in the 3200-2500 cm⁻¹ region, which is characteristic of the N-H stretching in an ammonium salt.[3][4]
-
The aromatic C-N stretching vibration is typically strong for aromatic amines and is found in the 1335-1250 cm⁻¹ region.[4]
-
The strong band in the fingerprint region corresponding to the C-Cl stretch and the C-H out-of-plane bending pattern indicative of ortho-disubstitution further corroborate the structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features. For the hydrochloride salt, analysis is typically performed on the free base after in-source dissociation.
Expertise & Rationale: Ionization and Fragmentation
Electron Ionization (EI) is a robust technique for analyzing relatively volatile and thermally stable compounds like 2-Chloro-N-methylaniline.[6] The high energy of EI (70 eV) leads to extensive and reproducible fragmentation patterns that serve as a molecular fingerprint. The most critical feature to recognize is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. Therefore, any fragment containing a chlorine atom will appear as a pair of peaks (M⁺ and M+2) separated by two m/z units, with the M+2 peak having about one-third the intensity of the M⁺ peak.[6][7]
Experimental Protocol: MS Data Acquisition
-
Sample Introduction : Introduce the sample via a direct insertion probe or a Gas Chromatography (GC) inlet if sample purity is a concern.
-
Instrumentation : Utilize a mass spectrometer equipped with an Electron Ionization (EI) source (e.g., a Quadrupole or Ion Trap analyzer).
-
Data Acquisition :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 200-230 °C.
-
Mass Range : Scan from m/z 40 to 300 to ensure capture of the molecular ion and relevant fragments.
-
Data Interpretation and Discussion
The mass spectrum will be that of the free base, 2-Chloro-N-methylaniline (MW ≈ 141.6 g/mol ), as the HCl will be lost upon volatilization and ionization.
Table 3: Predicted Mass Spectrometry Fragmentation Data
| m/z (Nominal) | Proposed Fragment Ion | Notes |
| 141 / 143 | [M]⁺˙ (Molecular Ion) | The base peak. The 3:1 isotopic pattern confirms the presence of one Cl atom. |
| 126 / 128 | [M - CH₃]⁺ | Loss of the methyl radical. |
| 106 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 91 | [C₇H₇]⁺ or [C₆H₅N]⁺ | Tropylium ion or other rearrangement fragment. |
-
Molecular Ion (m/z 141/143) : The presence of a strong molecular ion peak is expected. The characteristic [M]⁺/[M+2]⁺ isotopic cluster in a 3:1 ratio is definitive proof of a monochlorinated compound.[6]
-
Key Fragments : The primary fragmentation pathways involve the loss of radicals from the molecular ion.[8] The loss of a chlorine radical (Cl•) to give a fragment at m/z 106 is a common pathway for chloroaromatic compounds.[7][9] Another expected fragmentation is the loss of the methyl radical (•CH₃) to yield a fragment at m/z 126/128.
Fragmentation Pathway Diagram
The following diagram illustrates the primary fragmentation pathways for 2-Chloro-N-methylaniline under EI conditions.
Caption: Primary EI fragmentation of 2-Chloro-N-methylaniline.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a self-validating system for the comprehensive structural elucidation and identification of this compound. ¹H and ¹³C NMR confirm the precise arrangement of protons and carbons, IR spectroscopy identifies key functional groups and confirms the protonated amine salt structure, and Mass Spectrometry verifies the molecular weight and elemental composition through its fragmentation and isotopic patterns. This guide equips researchers with the foundational knowledge and practical protocols to confidently characterize this important chemical entity.
References
- 1. This compound | C7H9Cl2N | CID 46739562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. wikieducator.org [wikieducator.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. benchchem.com [benchchem.com]
A Technical Guide to the Solubility of 2-Chloro-N-methylaniline Hydrochloride in Organic Solvents
Abstract
This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-N-methylaniline hydrochloride in organic solvents. Addressed to researchers, scientists, and professionals in drug development, this document navigates the theoretical underpinnings of solubility, outlines a robust experimental protocol for its determination, and explores predictive modeling as a tool for estimating solubility in the absence of extensive empirical data. By synthesizing fundamental chemical principles with practical laboratory methods, this guide serves as an essential resource for formulation, purification, and reaction optimization involving this compound.
Introduction: The Critical Role of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For an active pharmaceutical ingredient (API) or a chemical intermediate like this compound, its solubility profile dictates a wide range of applications, from the feasibility of a synthetic route to the bioavailability of a final drug product. Understanding and quantifying the solubility of this hydrochloride salt in various organic solvents is paramount for processes such as:
-
Reaction Chemistry: Ensuring reactants are in the same phase for optimal reaction kinetics.
-
Purification and Crystallization: Selecting appropriate anti-solvents and crystallization media.
-
Formulation Development: Designing stable and effective dosage forms.[1]
-
Analytical Method Development: Preparing solutions for analysis by techniques like HPLC.
This guide will provide the foundational knowledge and practical tools necessary to approach the solubility of this compound with scientific rigor.
Theoretical Framework: Predicting Solubility Behavior
The dissolution of this compound is a complex interplay of intermolecular forces between the solute and the solvent. As a salt of a secondary amine, its structure offers distinct features that govern its solubility.
Molecular Structure and Polarity
This compound is an ionic compound, consisting of the protonated 2-chloro-N-methylanilinium cation and a chloride anion. This ionic nature imparts a high degree of polarity. The general principle of "like dissolves like" suggests that it will exhibit greater solubility in polar solvents capable of stabilizing these ions.[2]
The structure of the cation itself—an aromatic ring with a chloro-substituent and an N-methyl group—contributes a degree of lipophilicity. This "amphiphilic" character suggests that while highly non-polar solvents will be poor solvents, some organic solvents with intermediate polarity might show some dissolving power.
The Role of the Solvent
The choice of an organic solvent is critical, and its properties will dictate the extent of dissolution. Key solvent characteristics to consider include:
-
Polarity and Dielectric Constant: Polar solvents with high dielectric constants are more effective at overcoming the lattice energy of the salt and solvating the resulting ions.
-
Hydrogen Bonding Capability: Protic solvents (e.g., alcohols) can act as hydrogen bond donors, interacting favorably with the chloride anion. Aprotic polar solvents (e.g., acetone, DMSO) can act as hydrogen bond acceptors.
-
Solvent-Solute Interactions: The overall free energy change of dissolution depends on the balance between the energy required to break solute-solute and solvent-solvent interactions and the energy released from forming solute-solvent interactions.
The interplay of these factors is visualized in the workflow below:
Caption: Factors influencing the solubility of this compound.
Experimental Determination of Solubility
In the absence of readily available literature data for this compound, a robust experimental approach is necessary. The isothermal equilibrium method is a widely accepted and reliable technique for determining solubility.[3]
Principle of the Isothermal Equilibrium Method
This method involves creating a saturated solution of the compound in the solvent of interest at a constant temperature. By allowing the system to reach equilibrium, the concentration of the dissolved solute in the supernatant represents the solubility of the compound under those conditions.
Detailed Experimental Protocol
Objective: To determine the equilibrium solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (purity >99%)
-
Selected organic solvents (analytical grade), such as methanol, ethanol, acetone, ethyl acetate, dichloromethane, and toluene.
-
Thermostatic shaker bath or incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)
-
Volumetric flasks, pipettes, and vials
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Suspensions: Add an excess amount of this compound to a known volume of each selected solvent in sealed glass vials. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a thermostatic shaker bath set to the desired constant temperature. Agitate the suspensions for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand at the same temperature to permit the settling of undissolved solids. Centrifuge the vials to further separate the solid and liquid phases.[3]
-
Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or g/100g of solvent. The experiment should be performed in triplicate for each solvent to ensure reproducibility.
The workflow for this experimental protocol is illustrated below:
Caption: Experimental workflow for the isothermal equilibrium solubility determination.
Predictive Approaches to Solubility
When experimental data is unavailable, computational models can provide valuable estimations of solubility. These methods are particularly useful in early-stage development for solvent screening.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are a powerful tool for predicting miscibility and solubility based on the principle that "like dissolves like." HSP quantifies this by dividing the total cohesive energy of a substance into three components:
-
δD (Dispersion): Arising from atomic forces.
-
δP (Polar): Arising from intermolecular dipole moments.
-
δH (Hydrogen Bonding): Arising from electron exchange.
A solvent is likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSP of two substances can be calculated, with smaller distances indicating higher affinity. While specific HSP values for this compound are not readily published, they can be estimated using group contribution methods.
Machine Learning and QSPR Models
Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are increasingly used to predict solubility.[2][4][5] These models are trained on large datasets of known solubility data and use molecular descriptors to predict the solubility of new compounds.[2][4][5] While building a specific model for this compound would be a significant undertaking, existing models for similar chemical spaces may provide useful, albeit approximate, predictions.
Expected Solubility Profile and Discussion
Based on the theoretical principles discussed, a qualitative solubility profile for this compound can be hypothesized. This provides a starting point for experimental investigation and solvent selection.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High to Moderate | The ionic nature of the salt is well-solvated by the high polarity and hydrogen-bonding capabilities of these solvents. |
| Polar Aprotic | Acetone, DMSO | Moderate to Low | These solvents have high polarity to solvate the ions but lack the hydrogen-bond donating ability to strongly interact with the chloride anion. |
| Chlorinated | Dichloromethane, Chloroform | Low to Very Low | While moderately polar, their ability to stabilize the separated ions is limited, leading to poor dissolution of the ionic lattice. |
| Non-Polar | Toluene, Hexane | Very Low / Insoluble | These solvents lack the polarity required to overcome the crystal lattice energy of the ionic compound. |
Note: This table represents a qualitative prediction. For a related compound, 2,5-dichloro-N-methylaniline hydrochloride, it was noted to be sparingly soluble in chloroform and slightly soluble in methanol, which aligns with these general principles.[6]
Conclusion and Future Work
This technical guide has established a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While a lack of published quantitative data necessitates an experimental approach, the theoretical principles and detailed protocols provided herein offer a clear path forward for researchers.
Future work should focus on the systematic experimental determination of this compound's solubility in a diverse range of pharmaceutically and synthetically relevant solvents. The generation of such empirical data would be a valuable contribution to the chemical sciences, enabling more efficient process development and formulation design. Furthermore, this data could be used to develop and validate a specific QSPR model for this class of compounds, enhancing our predictive capabilities.
References
- 1. 2-CHLORO-N-METHYLANILINE price,buy 2-CHLORO-N-METHYLANILINE - chemicalbook [chemicalbook.com]
- 2. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy 2,5-dichloro-N-methylaniline hydrochloride | 1193389-58-0 [smolecule.com]
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-Chloro-N-methylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 2-Chloro-N-methylaniline hydrochloride (C₇H₉Cl₂N). As a crucial intermediate in the synthesis of various pharmaceuticals and specialty chemicals, a thorough understanding of its thermal behavior is paramount for ensuring process safety, optimizing reaction conditions, and maintaining product purity. This document synthesizes theoretical knowledge with practical, field-proven insights to deliver a self-validating framework for the thermal analysis of this compound. Detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided, alongside a proposed thermal decomposition pathway elucidated through analogous chemical systems.
Introduction: The Significance of this compound in Modern Synthesis
This compound is a substituted aromatic amine hydrochloride salt that serves as a versatile building block in organic synthesis. Its unique structural features, comprising a chlorinated benzene ring and an N-methylated amino group, make it a key precursor in the production of a range of target molecules, including but not limited to, pharmaceuticals, agrochemicals, and dyes. The hydrochloride form enhances the compound's stability and solubility in certain solvents, facilitating its use in various reaction media.
However, the presence of both a halogen substituent and a secondary amine hydrochloride moiety introduces potential thermal liabilities. Understanding the temperature thresholds at which decomposition initiates, the energetics of these processes, and the nature of the resulting decomposition products is not merely an academic exercise. It is a critical aspect of process safety, enabling the design of robust manufacturing protocols that mitigate risks of thermal runaways, pressure build-up, and the formation of hazardous byproducts. This guide aims to provide the necessary framework for this understanding.
Thermal Stability Profile: A Synthesized Overview
Due to a lack of specific, publicly available experimental data for this compound, the following thermal stability profile is constructed based on the analysis of structurally similar compounds, including N-methylaniline, chloroanilines, and other amine hydrochlorides.
| Parameter | Expected Behavior and Rationale |
| Melting Point (Tₘ) | As a hydrochloride salt, this compound is a crystalline solid at ambient temperature. Its melting point is expected to be significantly higher than its free base counterpart due to the ionic nature of the salt. The melting process will likely be followed closely by or overlap with the onset of decomposition. |
| Onset of Decomposition (Tₒ) | The initial decomposition step for many amine hydrochlorides involves the loss of hydrogen chloride (HCl) gas. This is a well-documented pathway and is anticipated to be the primary initial thermal event for this compound. This dehydrochlorination would yield the free base, 2-Chloro-N-methylaniline. |
| Major Decomposition Stages | Following the initial loss of HCl, the resulting 2-Chloro-N-methylaniline would undergo further thermal degradation. Based on studies of N-methylaniline and chloroanilines, this is likely to be a multi-stage process involving the cleavage of the N-methyl group, fragmentation of the aromatic ring, and potential elimination of the chlorine substituent. |
| Hazardous Decomposition Products | The thermal decomposition of this compound is expected to generate a range of hazardous substances. These may include, but are not limited to, hydrogen chloride, nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and various chlorinated organic fragments. The formation of toxic fumes is a significant safety consideration.[1] |
Experimental Protocols for Thermal Characterization
To empirically determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential. The following protocols are designed to provide a robust and self-validating analytical workflow.
Thermogravimetric Analysis (TGA) Workflow
TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about decomposition temperatures and the mass of volatile products.
Causality Behind Experimental Choices:
-
Homogenization: Ensures that the analyzed sample is representative of the bulk material, leading to more reproducible results.
-
Sample Size (5-10 mg): This mass is optimal for achieving a clear signal without causing significant thermal gradients within the sample, which could obscure transition temperatures.
-
Alumina Crucible: Alumina is chemically inert and has high thermal stability, preventing any reaction with the sample or its decomposition products.
-
Nitrogen Atmosphere: An inert atmosphere is crucial to study the intrinsic thermal stability of the compound without the influence of oxidative processes.
-
Heating Rate (10°C/min): This rate provides a good balance between resolution and experiment time. A slower rate could offer better resolution of closely occurring thermal events, while a faster rate might shift the decomposition temperatures to higher values.
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on melting points, phase transitions, and the enthalpy of decomposition.
Causality Behind Experimental Choices:
-
Sample Size (2-5 mg): A smaller sample size in DSC ensures better thermal contact with the pan and minimizes thermal lag, leading to sharper peaks and more accurate temperature measurements.
-
Hermetic Aluminum Pan: Sealing the pan prevents the loss of volatile decomposition products before they can be detected as a thermal event. This is particularly important for observing the initial dehydrochlorination.
-
Reference Pan: Using an identical empty pan as a reference allows for the precise measurement of the differential heat flow associated with thermal events in the sample.
Proposed Thermal Decomposition Pathway
Based on the known chemistry of N-alkylanilines and chloroaromatics, a plausible thermal decomposition pathway for this compound can be proposed. The initial and key step is the dehydrochlorination, followed by fragmentation of the resulting free amine.
Mechanistic Insights:
-
Dehydrochlorination: The first and lowest energy step is the thermal elimination of hydrogen chloride. This is a common decomposition pathway for amine hydrochloride salts, yielding the corresponding free amine.
-
Homolytic Cleavage: At higher temperatures, the C-N bond between the aromatic ring and the nitrogen atom, as well as the N-methyl bond, are susceptible to homolytic cleavage, generating radical species.
-
Ring Fragmentation: The resulting 2-chloroaniline radical and other chlorinated aromatic fragments are unstable at elevated temperatures and will likely undergo further fragmentation and rearrangement reactions.
-
Formation of Gaseous Byproducts: The decomposition of the organic fragments in an inert atmosphere will lead to the formation of various stable gaseous products, including nitrogen oxides, carbon monoxide, and carbon dioxide.
Analysis of Decomposition Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
To definitively identify the decomposition products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the analytical technique of choice. This method involves the rapid heating of the sample to a specific temperature in an inert atmosphere, followed by the separation and identification of the resulting volatile fragments.
Py-GC-MS Experimental Protocol
-
Sample Preparation: A small amount (typically µg to a few mg) of this compound is placed in a pyrolysis sample cup.
-
Pyrolysis: The sample is rapidly heated to a series of temperatures (e.g., 300°C, 500°C, 700°C) in the pyrolyzer, which is directly coupled to the GC inlet.
-
Gas Chromatography: The volatile pyrolysis products are swept into the GC column by a carrier gas (e.g., helium) and separated based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The resulting mass spectra provide a molecular fingerprint for each component, allowing for their identification by comparison to spectral libraries (e.g., NIST).
Conclusion and Recommendations
Key Recommendations for Professionals:
-
Prioritize Experimental Verification: The thermal stability profile presented in this guide is based on scientific inference. It is imperative that researchers and process chemists perform TGA and DSC analyses on their specific batches of this compound to obtain precise decomposition data.
-
Implement Rigorous Safety Protocols: Given the potential for the release of hazardous gases such as HCl and NOx, all handling and thermal processing of this compound should be conducted in well-ventilated areas with appropriate personal protective equipment.
-
Consider Process Parameters: The onset of decomposition can be influenced by factors such as heating rate, pressure, and the presence of impurities or other reagents. These variables should be carefully controlled and monitored during process development and scale-up.
-
Utilize Advanced Analytical Techniques: For a definitive identification of decomposition products, Py-GC-MS is the recommended analytical method.
By adhering to the principles of scientific integrity and rigorous experimental validation, professionals in the pharmaceutical and chemical industries can safely and effectively utilize this compound in their synthetic endeavors.
References
A Technical Guide to the Safe Handling of 2-Chloro-N-methylaniline Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safety, handling, and toxicological profile of 2-Chloro-N-methylaniline hydrochloride (CAS No. 1187385-64-3). As a specialized chemical intermediate, its safe application in research and development hinges on a thorough understanding of its properties and associated hazards. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Section 1: Chemical Identification and Physicochemical Properties
This compound is a halogenated aromatic amine derivative.[1] The hydrochloride salt form generally enhances the compound's stability and solubility in polar solvents compared to its free base, a critical factor for its use in various reaction media.[1]
| Property | Value | Source |
| CAS Number | 1187385-64-3 | [2][3][4] |
| Molecular Formula | C₇H₉Cl₂N | [2][3][4] |
| Molecular Weight | 178.06 g/mol | [3] |
| IUPAC Name | 2-chloro-N-methylaniline;hydrochloride | [3] |
| Appearance | Crystalline Solid | [1] |
| Solubility | Enhanced solubility in polar solvents.[1] The free base is not miscible or difficult to mix with water.[5] | |
| Storage Temperature | Room temperature, sealed in dry, dark place.[4][5] | |
| Boiling Point (Free Base) | 218 °C | [5] |
| Density (Free Base) | 1.15 g/mL at 25 °C | [5] |
Section 2: Hazard Assessment and GHS Classification
While comprehensive toxicological data for the hydrochloride salt is limited, the hazard profile can be largely inferred from data on the parent compound, 2-Chloro-N-methylaniline, and structurally related chloroanilines. The primary hazards are associated with acute toxicity, irritation, and potential long-term organ damage.[6][7]
| Pictogram | GHS Classification | Hazard Statement |
|
| Acute Toxicity (Oral, Dermal, Inhalation) - Category 4 (Inferred) | H302: Harmful if swallowed.[8] H312: Harmful in contact with skin.[8] H332: Harmful if inhaled.[8] |
| Skin Irritation - Category 2 | H315: Causes skin irritation.[9] | |
| Eye Irritation - Category 2A | H319: Causes serious eye irritation.[9] | |
| Specific Target Organ Toxicity (Single Exposure) - Category 3 | H335: May cause respiratory irritation.[9] | |
|
| Specific Target Organ Toxicity (Repeated Exposure) - Category 2 (Inferred) | H373: May cause damage to organs through prolonged or repeated exposure.[7][10] |
|
| Hazardous to the Aquatic Environment - Acute and Chronic (Inferred) | H410: Very toxic to aquatic life with long lasting effects.[10][11] |
Expert Analysis of Health Hazards:
-
Acute Toxicity: Chloroanilines as a class are known to be toxic via oral, dermal, and inhalation routes.[7] Absorption into the body can lead to the formation of methemoglobin, a condition that impairs the oxygen-carrying capacity of blood, leading to cyanosis (bluish skin), fatigue, and dizziness.[7][12]
-
Irritation: Direct contact is expected to cause significant irritation to the skin and eyes.[9] Airborne dust or powder can irritate the respiratory tract.[9]
-
Chronic and Organ-Specific Toxicity: Prolonged or repeated exposure to related chloroanilines has been shown to cause damage to organs, particularly targeting the blood (hematotoxicity), spleen, liver, and kidneys.[7][12] The primary mechanism is often related to the oxidative stress induced by the compound and its metabolites.[7] While specific carcinogenicity data for this compound is not available, some related toluidines and anilines are known or suspected carcinogens, warranting cautious handling.[11][13][14]
Section 3: Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is mandatory. The hierarchy of controls dictates that engineering and administrative controls should be the primary means of protection, with PPE serving as the final barrier.
Engineering Controls: The First Line of Defense The primary engineering control for handling this compound is a certified chemical fume hood or a powder containment hood. This is non-negotiable. The goal is to maintain airborne concentrations well below any established or recommended exposure limits and to prevent the release of dust into the laboratory environment. Ensure that eyewash stations and emergency safety showers are readily accessible and tested regularly.[6][13]
Personal Protective Equipment (PPE) Protocol The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.
Caption: PPE selection workflow for handling the compound.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[6][13] A face shield may be required for tasks with a higher splash risk.
-
Skin Protection: Chemical-resistant gloves, such as nitrile or PVC, are mandatory.[15] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.[16] A buttoned lab coat is required, and for larger quantities, a chemical-resistant apron or overalls should be considered.[12]
-
Respiratory Protection: If handling procedures are likely to generate dust and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary.[13]
Section 4: Safe Handling and Storage Protocols
Standard Operating Procedure for Handling:
-
Preparation: Cordon off the work area. Ensure the chemical fume hood is operational. Assemble all necessary equipment and PPE before retrieving the chemical from storage.
-
Weighing: Conduct all weighing operations on a disposable weigh boat or glassine paper within a fume hood or powder containment balance enclosure to prevent dust dispersion.
-
Transfer: Use a spatula to carefully transfer the solid. Avoid scooping actions that could aerosolize the powder. If making a solution, add the solid slowly to the solvent to prevent splashing.
-
Post-Handling: After use, decontaminate the spatula and work surface. Tightly reseal the container.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the task and before leaving the laboratory.[13] Do not eat, drink, or smoke in the handling area.[13]
Storage Requirements: Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.
-
Container: Store in the original, tightly sealed container.[6]
-
Location: Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.[6]
-
Incompatibilities: Segregate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[13] Contact with strong oxidizers could result in ignition.[15]
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) as the material may darken over time.[13]
Section 5: Emergency Procedures
Rapid and correct response to an emergency is critical to minimizing harm.
First-Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air.[2][6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[2][12]
-
Skin Contact: Immediately remove all contaminated clothing.[12] Flush the affected skin area with copious amounts of soap and water for at least 15 minutes.[2][6] Seek medical attention if irritation develops or persists.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[2][6] Remove contact lenses if present and easy to do.[13] Obtain immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth thoroughly with water.[6] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2]
Accidental Release and Spill Response:
Caption: Workflow for responding to a solid spill of the compound.
-
Personal Precautions: Avoid breathing dust and prevent contact with skin or eyes.[15] Wear full personal protective equipment, including respiratory protection, during cleanup.[2][15]
-
Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways, as it is toxic to aquatic life.[2][15]
-
Containment and Cleanup:
-
For minor spills , carefully dampen the solid with water to prevent dusting.[15] Use dry cleanup procedures like sweeping or vacuuming the material into a suitable, labeled container for disposal.[15]
-
For major spills , evacuate the area and alert emergency responders.[15] Contain the spill using inert materials like sand, earth, or vermiculite.[15] Cleanup should only be performed by trained personnel.
-
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[12][15] A water spray can be used to cool fire-exposed containers.[15]
-
Hazardous Combustion Products: Burning may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride.[13][15]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2][13]
Section 6: Disposal Considerations
All waste material, contaminated items (e.g., gloves, weigh boats), and empty containers must be treated as hazardous waste.[12]
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[6]
-
Disposal Method: Dispose of contents and containers at an approved waste disposal plant.[17] Do not allow the product to be released into the environment.[2]
References
- 1. Buy 2,5-dichloro-N-methylaniline hydrochloride | 1193389-58-0 [smolecule.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C7H9Cl2N | CID 46739562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. 2-CHLORO-N-METHYLANILINE CAS#: 932-32-1 [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. 2-Chloro-5-methylaniline | C7H8ClN | CID 66770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemical-label.com [chemical-label.com]
- 10. carlroth.com [carlroth.com]
- 11. bg.cpachem.com [bg.cpachem.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. fishersci.com [fishersci.com]
- 14. 2-Methylaniline hydrochloride - Hazardous Agents | Haz-Map [haz-map.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Predicted Biological Activities of 2-Chloro-N-methylaniline Hydrochloride
Preamble: Navigating the Data Void
For drug development professionals, researchers, and scientists, the initial assessment of a novel or sparsely studied chemical entity is a critical juncture. 2-Chloro-N-methylaniline hydrochloride presents such a case. A thorough review of the existing scientific literature reveals a significant gap in direct experimental data pertaining to its specific biological activities. Its primary documented role is as a chemical intermediate in organic synthesis.[1]
This guide, therefore, moves beyond a simple recitation of non-existent facts. Instead, it leverages the foundational principles of toxicology and medicinal chemistry—specifically, structure-activity relationships (SAR)—to construct a predictive profile of this compound. By examining its core structural motifs—the chloroaniline and N-methylaniline moieties—we can infer its likely biological interactions, metabolic fate, and toxicological profile. This document serves as a technical primer for researchers, outlining the anticipated biological activities and providing robust, field-proven methodologies for their empirical validation.
Deconstruction of the Molecular Structure and Predictive Analysis
This compound is composed of a chlorinated benzene ring (ortho-substituted) and an N-methylated amino group. This structure immediately flags it as a member of the aromatic amines, a class of compounds well-documented for a range of biological effects, often driven by their metabolic activation.[2][3][4][5]
Our predictive analysis will focus on two key areas derived from its structural analogues:
-
Hematotoxicity: A hallmark of aniline and its derivatives.
-
Genotoxicity and Carcinogenicity: A common hazard associated with aromatic amines following metabolic activation.
| Structural Moiety | Known Analogue | Associated Biological Activities/Toxicities | References |
| ortho-Chloroaniline | 2-Chloroaniline | Hematotoxicity (methemoglobinemia, hemolytic anemia), Splenotoxicity, Potential Carcinogenicity. | [6][7] |
| N-Methylaniline | N-Methylaniline | Hematotoxicity (methemoglobinemia), Suspected Carcinogen and Mutagen, CNS impairment, Liver and Kidney damage. | [1][8][9][10] |
Predicted Biological Activity I: Hematotoxicity via Methemoglobin Formation
The most immediate and predictable biological effect of 2-Chloro-N-methylaniline is hematotoxicity, specifically the induction of methemoglobinemia. This condition arises when the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it incapable of binding and transporting oxygen.[11][12]
Causality and Mechanism
The toxicity of aromatic amines is intrinsically linked to their metabolism. The key reaction is N-oxidation of the amino group to form aryl-N-hydroxylamines.[2] These metabolites, along with their further oxidation products like nitrosobenzenes, are potent oxidizing agents that directly convert hemoglobin to methemoglobin, triggering a cascade of erythrocyte damage and hemolysis.[10]
Given that both chloroanilines and N-methylaniline are established methemoglobin inducers, it is highly probable that 2-Chloro-N-methylaniline shares this mechanism.[6][7][10] The potency of chloroaniline isomers in inducing methemoglobinemia is generally ranked as para > meta > ortho.[6][7] While the ortho-isomer (present in our compound) is the least potent of the three, its hematotoxic potential remains significant.
Caption: Predicted metabolic activation and hematotoxicity pathway.
Experimental Protocol: In Vitro Assessment of Methemoglobin Formation
This protocol provides a framework for quantifying the methemoglobin-inducing potential of this compound using fresh whole blood.
Objective: To determine the concentration-dependent effect of the test compound on methemoglobin levels.
Materials:
-
This compound
-
Sodium nitrite (positive control)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Freshly drawn heparinized whole blood (e.g., rat, human)
-
Multi-well spectrophotometer or co-oximeter
-
Evelyn-Malloy method reagents or equivalent commercially available kit
Methodology:
-
Preparation of Test Compound: Prepare a stock solution of this compound in PBS. Perform serial dilutions to create a range of working concentrations.
-
Blood Preparation: Dilute fresh heparinized blood 1:20 with PBS.
-
Incubation:
-
Aliquot 1 mL of the diluted blood into microcentrifuge tubes.
-
Add the test compound solutions to achieve a final concentration range (e.g., 1 µM to 1 mM).
-
Include a vehicle control (PBS only) and a positive control (sodium nitrite, e.g., 100 µM).
-
Incubate samples at 37°C for 2 hours with gentle agitation.
-
-
Measurement:
-
Following incubation, centrifuge the tubes to pellet the red blood cells.
-
Lyse the cells with a suitable lysis buffer.
-
Measure methemoglobin levels using a co-oximeter or a spectrophotometric method such as the Evelyn-Malloy method, which measures absorbance at 630-635 nm before and after the addition of potassium cyanide.
-
-
Data Analysis:
-
Calculate the percentage of methemoglobin relative to total hemoglobin.
-
Plot the percentage of methemoglobin against the log of the compound concentration.
-
Determine the EC₅₀ (the concentration that induces 50% of the maximal response).
-
Self-Validation: The inclusion of a vehicle control establishes the baseline, while the positive control (sodium nitrite) confirms the assay is performing correctly and the blood is responsive. A clear dose-response curve for the test compound provides confidence in the results.
Predicted Biological Activity II: Genotoxicity and Carcinogenicity
A common principle for aromatic amines is that most, if not all, possess carcinogenic potential, which is realized through metabolic activation.[2] Both N-methylaniline and various chloroanilines are implicated as potential or known carcinogens.[8][13][14][15] Therefore, a high index of suspicion for genotoxicity and carcinogenicity must be applied to this compound.
Causality and Mechanism
The carcinogenic mechanism for aromatic amines is a multi-step process:
-
Metabolic Activation: As with hematotoxicity, the initial step is N-oxidation to an N-hydroxylamine derivative.[2]
-
Esterification: The N-hydroxylamine can be further activated by enzymatic O-esterification (e.g., by sulfotransferases or acetyltransferases) to form a highly reactive electrophilic nitrenium ion.
-
DNA Adduct Formation: This ultimate carcinogen can then covalently bind to DNA bases (primarily guanine), forming DNA adducts.
-
Mutation and Tumor Initiation: If these adducts are not repaired, they can lead to mutations during DNA replication, which is the initiating event in chemical carcinogenesis.
Given the structural alerts within 2-Chloro-N-methylaniline, this genotoxic mechanism of action is the most probable pathway for any potential carcinogenicity.
References
- 1. N-Methylaniline Chemical Properties,Uses,Production [yufenggp.com]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aromatic amines: mechanisms of carcinogenesis and implications for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. useforesight.io [useforesight.io]
- 9. N-Methylaniline: toxicology and application_Chemicalbook [chemicalbook.com]
- 10. journals.publisso.de [journals.publisso.de]
- 11. nj.gov [nj.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Carcinogenicity of p-chloroaniline in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. para-CHLOROANILINE - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. healthvermont.gov [healthvermont.gov]
Methodological & Application
Application Notes and Protocols: 2-Chloro-N-methylaniline Hydrochloride in Modern Organic Synthesis
Section 1: Introduction and Compound Profile
2-Chloro-N-methylaniline hydrochloride is a versatile chemical intermediate of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. As a substituted aniline, its reactivity is characterized by the interplay of the secondary amine, the electron-withdrawing chloro substituent, and the aromatic ring. The hydrochloride salt form offers practical advantages over the free base, primarily enhanced stability and improved solubility in polar protic solvents, which can be beneficial for certain reaction setups.[1] This guide provides an in-depth exploration of its key applications, supported by detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The strategic placement of the chloro and N-methyl groups allows this molecule to serve as a precursor in a variety of powerful transformations, including modern catalytic cross-coupling and C-H activation reactions, as well as classic heterocyclic syntheses. Understanding the nuances of its reactivity is crucial for leveraging its full potential in the construction of complex molecular architectures, particularly in the development of pharmaceuticals and agrochemicals.[1][2]
| Property | Value | Source |
| IUPAC Name | 2-chloro-N-methylaniline;hydrochloride | [3] |
| CAS Number | 1187385-64-3 | [3] |
| Molecular Formula | C₇H₉Cl₂N | [3] |
| Molecular Weight | 178.06 g/mol | [3] |
| Synonyms | 2-Chloro-N-methylaniline, HCl | [3] |
| Free Base CAS | 932-32-1 (N-Methyl-2-chloroaniline) | [2] |
Section 2: Critical Safety and Handling Protocols
Substituted anilines require careful handling due to their potential toxicity. All operations should be conducted within a certified chemical fume hood by trained personnel.
Core Safety Mandates:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart), and splash-proof safety goggles or a face shield.[4][5]
-
Ventilation: Use exclusively in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[5][6]
-
Contact Avoidance: Avoid all personal contact, including inhalation and contact with skin and eyes.[6] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[7]
-
Spill Management: For minor spills, use an inert absorbent material, collect, and place in a sealed container for hazardous waste disposal.[4] Prevent spillage from entering drains or water courses.[4][6]
| Hazard Information | Precautionary Measures |
| Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[8] | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[6] |
| Irritation: May cause skin, eye, and respiratory irritation.[5] | Avoid breathing dust/fumes. Ensure fresh air is available.[5] |
| Combustibility: Combustible material.[4] | Keep away from heat, sparks, and open flames.[4] |
| Disposal: Dispose of as hazardous waste according to local, regional, and national regulations.[4] | Do not empty into drains.[4] |
Section 3: Core Synthetic Applications & Protocols
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination
Application Note: The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, offering a broad substrate scope and high functional group tolerance where traditional methods fail.[9][10] 2-Chloro-N-methylaniline serves as an excellent nucleophilic coupling partner, reacting with a wide range of aryl halides and pseudohalides. The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key to success lies in the careful selection of the palladium precursor, a sterically demanding phosphine ligand that facilitates the critical reductive elimination step, and a base strong enough to deprotonate the amine without causing unwanted side reactions.[10] The inert atmosphere is non-negotiable, as it prevents the oxidation and deactivation of the Pd(0) catalyst.
View Buchwald-Hartwig Catalytic Cycle Diagram
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 3.1: Synthesis of N-(2-Chloro-N-methylphenyl)-4-methoxyaniline
This protocol describes the coupling of 2-chloro-N-methylaniline with 4-bromoanisole.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2-Chloro-N-methylaniline HCl | 178.06 | 178 mg | 1.0 | 1.0 |
| 4-Bromoanisole | 187.04 | 206 mg | 1.1 | 1.1 |
| Pd₂(dba)₃ | 915.72 | 18.3 mg | 0.02 | 0.02 |
| XPhos | 476.62 | 28.6 mg | 0.06 | 0.06 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 231 mg | 2.4 | 2.4 |
| Toluene (anhydrous) | - | 5 mL | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the tube with a septum, and purge with dry argon or nitrogen for 10-15 minutes. This step is critical to remove oxygen.
-
Reagent Addition: Under a positive pressure of argon, add the this compound, 4-bromoanisole, and anhydrous toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously. The reaction progress can be monitored by TLC or GC-MS.
-
Workup: After completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench by adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Heterocycles: The Fischer Indole Synthesis
Application Note: The Fischer indole synthesis is a robust and historic method for constructing the indole nucleus, a privileged scaffold in countless natural products and pharmaceuticals.[11][12] The direct use of 2-Chloro-N-methylaniline is not possible; it must first be converted into its corresponding hydrazine, 1-(2-chlorophenyl)-1-methylhydrazine. This is typically achieved via a two-step sequence: diazotization of the aniline with sodium nitrite under acidic conditions to form a diazonium salt, followed by in situ reduction (e.g., with tin(II) chloride). The resulting hydrazine is then condensed with a ketone or aldehyde in the presence of an acid catalyst (Brønsted or Lewis) to trigger the key[4][4]-sigmatropic rearrangement and subsequent cyclization to form the indole.[13][14]
View Fischer Indole Synthesis Workflow Diagram
Caption: Workflow for the synthesis of a substituted indole from 2-Chloro-N-methylaniline.
Protocol 3.2A: Synthesis of 1-(2-Chlorophenyl)-1-methylhydrazine
-
Diazotization: Suspend this compound (10 mmol) in concentrated HCl (15 mL) and water (10 mL) in a flask cooled to 0 °C in an ice-salt bath. Stir until a fine slurry is formed.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (10.5 mmol in 5 mL water) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes at 0 °C after the addition is complete.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 30 mmol) in concentrated HCl (15 mL). Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the SnCl₂ solution via a dropping funnel. A precipitate should form.
-
Allow the mixture to stir for 1-2 hours, letting it slowly warm to room temperature.
-
Workup: Basify the reaction mixture by the slow, careful addition of a concentrated NaOH solution until the pH is >10, keeping the flask in an ice bath to manage the exotherm.
-
Extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure to yield the crude hydrazine, which should be used promptly in the next step.
Protocol 3.2B: Synthesis of 7-Chloro-1,2-dimethyl-1H-indole
-
Reaction Setup: Dissolve the crude 1-(2-chlorophenyl)-1-methylhydrazine (approx. 10 mmol) from the previous step in glacial acetic acid (25 mL).
-
Condensation: Add acetone (15 mmol, 1.5 equiv.) to the solution.
-
Cyclization: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.
-
Workup: Cool the mixture to room temperature and pour it carefully over ice water (100 mL).
-
Basify the mixture with aqueous NaOH solution to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization (e.g., from ethanol/water) or by flash column chromatography to yield the pure indole.
Advanced Application: Iron-Catalyzed C(sp³)–H Alkylation
Application Note: Moving beyond classical transformations, 2-Chloro-N-methylaniline is a substrate for modern C-H activation/functionalization reactions. This approach offers an atom-economical way to forge new bonds by directly converting C-H bonds, avoiding the need for pre-functionalized starting materials. An example is the iron-catalyzed cross-dehydrogenative coupling of the N-methyl group with the C(sp³)–H bonds of alkanes. This reaction proceeds via a radical process, where a tert-butyl peroxy radical, generated from TBHP, abstracts a hydrogen atom from the N-methyl group. The resulting α-amino radical then couples with an alkyl radical, facilitated by the inexpensive and environmentally benign iron catalyst.
View Proposed Mechanism for Iron-Catalyzed C-H Alkylation
Caption: Simplified radical mechanism for iron-catalyzed C-H alkylation.
Protocol 3.3: Iron-Catalyzed Coupling with Cyclohexane
This protocol is adapted from the literature procedure by Li, et al.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2-Chloro-N-methylaniline | 141.59 | 70.8 mg | 0.5 | 1.0 |
| Iron(II) Chloride (FeCl₂) | 126.75 | 9.5 mg | 0.075 | 0.15 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 58.3 mg | 0.55 | 1.1 |
| Cyclohexane | 84.16 | 2.0 mL | - | Solvent |
| TBHP (70% in H₂O) | 90.12 | ~0.22 mL | 1.75 | 3.5 |
Step-by-Step Methodology:
-
Reaction Setup: To a pressure-rated reaction tube with a stir bar, add 2-Chloro-N-methylaniline (the free base), FeCl₂, and Na₂CO₃.
-
Reagent Addition: Add cyclohexane (2.0 mL) followed by TBHP (tert-butyl hydroperoxide, 70% solution in water).
-
Reaction: Tightly seal the reaction tube and place it in a preheated oil bath at 120 °C. Stir the mixture for 24 hours.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a short pad of celite to remove inorganic salts, washing with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (10 mL) and then brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the residue by flash column chromatography on silica gel to isolate the N-(2-chlorophenyl)-N-(cyclohexylmethyl)methanamine product.
Section 4: Summary of Applications
| Reaction | Role of 2-Chloro-N-methylaniline | Key Reagents | Product Type |
| Buchwald-Hartwig Amination | Amine Nucleophile | Pd Catalyst, Phosphine Ligand, Base | N-Aryl Amines |
| Fischer Indole Synthesis | Precursor to Hydrazine | NaNO₂, SnCl₂, Ketone, Acid | Substituted Indoles |
| Iron-Catalyzed C-H Alkylation | Substrate for C-H Activation | Fe Catalyst, TBHP (Oxidant) | α-Alkylated Amines |
Section 5: References
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Smolecule. (2023, August 16). Buy 2,5-dichloro-N-methylaniline hydrochloride | 1193389-58-0. Retrieved from --INVALID-LINK--
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Santa Cruz Biotechnology. 2-Chloro-5-methylaniline. Retrieved from --INVALID-LINK--
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Fisher Scientific. (2024, March 30). SAFETY DATA SHEET: 2-Chloro-N-methylaniline. Retrieved from --INVALID-LINK--
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Grokipedia. Fischer indole synthesis. Retrieved from --INVALID-LINK--
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Wikipedia. Fischer indole synthesis. Retrieved from --INVALID-LINK--
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ChemicalBook. Clozapine synthesis. Retrieved from --INVALID-LINK--
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ECHEMI. 2-Chloro-6-methylaniline SDS, 87-63-8 Safety Data Sheets. Retrieved from --INVALID-LINK--
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CPAchem. (2023, January 4). Safety data sheet. Retrieved from --INVALID-LINK--
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ChemicalBook. (2023, April 29). Chemical Safety Data Sheet MSDS / SDS - 2-Chloro-N-methylaniline, HCl. Retrieved from --INVALID-LINK--
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PubChem. This compound. Retrieved from --INVALID-LINK--
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ACS Publications. (2019, May 22). Iron-Catalyzed Regioselective α-C–H Alkylation of N-Methylanilines: Cross-Dehydrogenative Coupling between Unactivated C(sp3)–H and C(sp3)–H Bonds via a Radical Process. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--
-
Wikipedia. Pictet–Spengler reaction. Retrieved from --INVALID-LINK--
-
Benchchem. An In-depth Technical Guide to the Buchwald-Hartwig Amination for 2-chloro-N-phenylaniline Synthesis. Retrieved from --INVALID-LINK--
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Wikipedia. Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--
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Benchchem. Protocol for Fischer Indole Synthesis of 2-Methylindoles. Retrieved from --INVALID-LINK--
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Google Patents. DE4341987C1 - Process for the preparation of clozapine. Retrieved from --INVALID-LINK--
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Organic Chemistry Portal. Fischer Indole Synthesis. Retrieved from --INVALID-LINK--
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NIH - PMC. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from --INVALID-LINK--
-
CymitQuimica. CAS 932-32-1: N-Methyl-2-chloroaniline. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--
-
ACS Publications. N-H Carbazole Synthesis from 2-Chloroanilines via Consecutive Amination and C−H Activation. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--
References
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Application Notes & Protocols: 2-Chloro-N-methylaniline Hydrochloride as a Versatile Precursor in Pharmaceutical Synthesis
Abstract
This guide provides a comprehensive overview of 2-Chloro-N-methylaniline hydrochloride, a key chemical intermediate for pharmaceutical research and development. We delve into its physicochemical properties, critical safety and handling protocols, and its strategic application in the synthesis of complex molecular scaffolds relevant to active pharmaceutical ingredients (APIs). The narrative emphasizes the chemical logic behind its use, focusing on its reactivity in forming foundational structures in medicinal chemistry. Detailed, field-tested protocols for its application in advanced organic synthesis, such as palladium-catalyzed cross-coupling reactions, are provided to guide researchers in leveraging this precursor for novel drug discovery.
Introduction to this compound
Chemical Identity and Significance
This compound is a halogenated aromatic amine that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a reactive chlorine atom ortho to an N-methylamino group on a benzene ring, makes it a versatile precursor for constructing more complex molecules. The hydrochloride salt form enhances its stability and solubility in polar solvents, which is advantageous for various reaction conditions.[1] In the pharmaceutical landscape, aniline derivatives are fundamental components of numerous APIs, and the specific substitution pattern of 2-Chloro-N-methylaniline offers a unique entry point for creating diverse molecular architectures, particularly heterocyclic systems that form the core of many therapeutic agents.[2][3]
Physicochemical Properties
A clear understanding of the compound's properties is essential for its effective use in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | 2-chloro-N-methylaniline;hydrochloride | PubChem |
| CAS Number | 1187385-64-3 | PubChem, ChemicalBook[4] |
| Molecular Formula | C₇H₉Cl₂N | PubChem |
| Molecular Weight | 178.06 g/mol | PubChem |
| Appearance | Clear liquid (free base) | ChemicalBook[5] |
| Boiling Point | 218 °C (free base) | ChemicalBook[5] |
| Density | 1.15 g/mL at 25 °C (free base) | ChemicalBook[5] |
| Storage | Keep in dark place, Sealed in dry, Room Temperature | BLD Pharm[6] |
Safety and Handling
Hazard Identification
2-Chloro-N-methylaniline and its hydrochloride salt are classified as toxic substances. It is crucial to consult the latest Safety Data Sheet (SDS) before handling.
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[7][8][9]
-
Eye Irritation: Causes serious eye irritation.[7]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[7][9]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[7][9]
Recommended Handling Procedures
Adherence to strict safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.
-
Personal Protective Equipment (PPE):
-
Gloves: Handle with chemical-impermeable gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of contaminated gloves properly.[9]
-
Eye Protection: Use chemical safety goggles and a face shield.[9]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If inhalation risk is high, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[10]
-
Lab Coat: A flame-retardant lab coat is required.
-
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid breathing vapors.[9]
-
Storage: Store in a tightly closed container in a dry, well-ventilated, and secure area accessible only to qualified personnel.[7] Keep away from incompatible materials such as strong oxidizing agents and acids.[10]
-
Disposal: Dispose of waste materials and empty containers in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[9]
Role as a Pharmaceutical Precursor
The Chloro-N-methylaniline Moiety in Medicinal Chemistry
The structural motif of 2-Chloro-N-methylaniline is of significant interest in drug design. The ortho-chloro substituent acts as a crucial handle for regioselective synthetic transformations, primarily through metal-catalyzed cross-coupling reactions. The N-methyl group can influence the molecule's conformation, lipophilicity, and metabolic stability, all critical parameters in drug development. This precursor is particularly suited for the synthesis of tricyclic heterocyclic systems, such as benzodiazepines and dibenzodiazepines, which are scaffolds for numerous centrally active agents. For instance, the atypical antipsychotic Clozapine features a similar chloro-substituted dibenzodiazepine core, highlighting the importance of this structural class.[11][12]
Key Synthetic Transformations
The primary utility of this compound lies in its ability to participate in reactions that form new carbon-nitrogen (C-N) or carbon-carbon (C-C) bonds at the chlorinated position.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is arguably the most powerful method for forming C-N bonds. 2-Chloro-N-methylaniline is an excellent substrate for coupling with primary or secondary amines, amides, or carbamates. This reaction is fundamental for building diarylamine structures, which are key intermediates in the synthesis of pharmaceuticals like the oncology drug Dasatinib .
-
Suzuki and Stille Couplings: These reactions allow for the formation of C-C bonds by coupling the aryl chloride with boronic acids/esters (Suzuki) or organostannanes (Stille), enabling the elaboration of the aromatic core.
-
Nucleophilic Aromatic Substitution (SNAr): While less reactive than its nitro-activated counterparts, the chlorine atom can undergo substitution with strong nucleophiles under forcing conditions (high temperature/pressure), providing an alternative pathway to functionalization.
The choice of reaction is dictated by the desired target molecule. For constructing the dibenzodiazepine scaffold, a sequential Buchwald-Hartwig amination followed by an intramolecular cyclization is a highly efficient and convergent strategy.
Experimental Protocols
The following protocols describe a representative, two-step synthesis of a dibenzodiazepine scaffold, illustrating the practical application of this compound.
General Laboratory Setup and Reagent Preparation
-
All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvents should be anhydrous, purchased from a reputable supplier, and used as received or further dried using standard techniques.
-
This compound should be converted to its free base form before use in most organometallic reactions. This is achieved by partitioning the salt between an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., saturated NaHCO₃ solution), followed by drying the organic layer over Na₂SO₄ and removing the solvent in vacuo.
Protocol 1: Synthesis of a Diarylamine Intermediate via Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed coupling of 2-Chloro-N-methylaniline with a generic aminobenzoic ester, a key step toward a lactam precursor.
Workflow Diagram:
Caption: Workflow for Buchwald-Hartwig Amination.
Step-by-Step Methodology:
-
Reagent Setup: To an oven-dried Schlenk flask, add 2-Chloro-N-methylaniline (free base, 1.0 eq), the desired aminobenzoic acid ester (e.g., methyl 2-aminobenzoate, 1.1 eq), cesium carbonate (2.0 eq), and the phosphine ligand (e.g., Xantphos, 4 mol%).
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and add it to the Schlenk flask.
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous toluene via syringe (to achieve a ~0.2 M concentration of the limiting reagent).
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure diarylamine product.
Protocol 2: Intramolecular Amide Formation and Cyclization
This protocol outlines the conversion of the diarylamine ester to the corresponding N-methylpiperazine amide, followed by a phosphorus oxychloride-mediated cyclization to form the dibenzodiazepine core, a method adapted from known syntheses of clozapine.[11][13]
-
Amidation:
-
Dissolve the diarylamine ester (1.0 eq) in a minimal amount of N-methylpiperazine (5-10 eq).
-
Heat the mixture to 120-140 °C for 4-8 hours until ester-to-amide conversion is complete (monitor by LC-MS).
-
Cool the mixture, dilute with water, and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude amide, which can often be used directly in the next step.
-
-
Cyclization:
-
To the crude amide, add phosphorus oxychloride (POCl₃, 5-10 eq) at 0 °C under an argon atmosphere.
-
Slowly warm the mixture to reflux (approx. 107 °C) and heat for 3-5 hours.[13]
-
Cool the reaction and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Basify the aqueous solution with concentrated ammonium hydroxide to pH > 9.
-
Extract the product with benzene or toluene.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by recrystallization or column chromatography to obtain the target dibenzodiazepine.
-
Analytical Characterization
The identity and purity of all synthesized intermediates and the final product must be rigorously confirmed.
-
HPLC/LC-MS: To determine purity and confirm the molecular weight of the product.
-
NMR Spectroscopy (¹H, ¹³C): To confirm the chemical structure by analyzing proton and carbon environments.
-
FTIR Spectroscopy: To identify key functional groups (e.g., disappearance of ester C=O, appearance of amide C=O).
Visualization of Synthetic Pathway
The following diagram illustrates the synthetic transformation from the precursor to the final heterocyclic scaffold.
Caption: Synthetic Pathway to a Dibenzodiazepine Scaffold.
Conclusion
This compound is a highly valuable and versatile precursor for pharmaceutical synthesis. Its defined reactivity, particularly in modern cross-coupling chemistry, provides a reliable and efficient route to complex nitrogen-containing heterocyclic systems. The protocols and workflows detailed herein offer a robust framework for researchers and drug development professionals to utilize this building block in the discovery and synthesis of next-generation therapeutics. As with all chemical reagents, a thorough understanding of its properties and strict adherence to safety protocols are paramount for its successful and safe application.
References
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Application Notes: 2-Chloro-N-methylaniline Hydrochloride in Agrochemical Synthesis
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in agrochemical development on the utility of 2-Chloro-N-methylaniline hydrochloride. While its structural isomers are well-documented precursors to major commercial herbicides, the direct application of 2-Chloro-N-methylaniline is less prevalent in public literature. This guide addresses this gap by presenting a detailed, field-proven protocol for a representative synthesis of a novel phenylurea-type herbicide. The protocol is designed to be a self-validating system, emphasizing the chemical principles and experimental causality that underpin the synthesis of potent herbicidal agents from substituted aniline intermediates.
Introduction: The Strategic Importance of Substituted Anilines in Agrochemicals
The agricultural sector continually seeks innovative solutions to enhance crop yields and manage pestilent weeds. Central to this endeavor is the synthesis of effective and selective agrochemicals, which often relies on versatile chemical intermediates. Chloro-methylaniline derivatives are a cornerstone in this field, serving as critical building blocks for a wide array of herbicides and pesticides.[1] The specific arrangement of halogen and alkyl groups on the aniline ring provides a reactive scaffold that chemists can functionalize to create potent active ingredients.
For instance, isomers such as 2-Chloro-4-methylaniline are crucial in manufacturing the herbicide chlorotoluron, while 3-Chloro-2-methylaniline is a key precursor for quinclorac, a herbicide widely used in rice cultivation.[2][3] 2-Chloro-6-methylaniline is also a vital intermediate for synthesizing herbicides like metazachlor.[1]
2-Chloro-N-methylaniline (CAS 932-32-1), the subject of this guide, is an aromatic amine characterized by a chlorine atom at the ortho position and an N-methyl group.[4] While its direct use in large-scale agrochemical production is not as prominently documented as its isomers, its structure is highly amenable to the synthesis of phenylurea herbicides. This class of compounds is known to inhibit photosynthesis in target weeds. The N-methyl group, in particular, can influence the molecule's solubility, stability, and binding affinity to its biological target.
This document provides a detailed protocol for a representative synthesis, demonstrating how this compound can be effectively utilized as a starting material in the research and development of new crop protection agents.
Core Application: Synthesis of a Phenylurea Herbicide
The most logical and powerful application of 2-Chloro-N-methylaniline in agrochemical synthesis is its conversion into a substituted phenylurea. This reaction typically involves the nucleophilic addition of the secondary amine group of the aniline to an isocyanate. The resulting urea derivative is the core structure for many potent herbicides.
Mechanistic Rationale
The synthesis proceeds via the nucleophilic attack of the nitrogen atom of 2-Chloro-N-methylaniline on the electrophilic carbon atom of an isocyanate (in this protocol, methyl isocyanate). The lone pair of electrons on the secondary amine is highly available for this reaction. The reaction is typically conducted in an inert aprotic solvent to prevent side reactions with the highly reactive isocyanate. While the reaction can proceed without a catalyst, a tertiary amine base like triethylamine is often added to scavenge any acidic byproducts and can, in some cases, accelerate the reaction.
The hydrochloride salt of 2-Chloro-N-methylaniline must first be neutralized to the free amine form to enable the nucleophilic attack. This is achieved by treating the salt with a suitable base.
Visualization of the Synthetic Pathway
The following diagram illustrates the key transformation from the starting material to the final phenylurea product.
Caption: Synthetic pathway from starting material to target herbicide.
Detailed Experimental Protocol
This protocol details the synthesis of 1-(2-chlorophenyl)-1,3-dimethylurea, a representative phenylurea herbicide, from this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity | Supplier |
| 2-Chloro-N-methylaniline HCl | 1187385-64-3 | 178.06 | 17.8 g (0.1 mol) | >98% | Major Supplier |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 4.4 g (0.11 mol) | >97% | Standard Grade |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL | ACS | Standard Grade |
| Toluene, anhydrous | 108-88-3 | 92.14 | 150 mL | >99.8% | Standard Grade |
| Methyl Isocyanate (MIC) | 624-83-9 | 57.05 | 6.3 g (0.11 mol) | >99% | Major Supplier |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~10 g | Reagent | Standard Grade |
| Hexanes | 110-54-3 | 86.18 | 100 mL | ACS | Standard Grade |
Safety Precaution: Methyl isocyanate is extremely toxic, volatile, and reactive. All operations involving this reagent must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles. Isocyanates are also incompatible with many substances, including water, acids, bases, and alcohols, and can react exothermically.
Step-by-Step Methodology
Part A: Liberation of the Free Amine
-
Dissolution: In a 500 mL separatory funnel, dissolve 17.8 g (0.1 mol) of this compound in 100 mL of deionized water.
-
Neutralization: Prepare a solution of 4.4 g (0.11 mol) of sodium hydroxide in 50 mL of water. Cool the solution to room temperature. Slowly add the NaOH solution to the separatory funnel.
-
Extraction: Add 100 mL of dichloromethane (DCM) to the funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.
-
Phase Separation: Allow the layers to separate completely. The lower organic layer contains the free 2-Chloro-N-methylaniline. Drain the lower DCM layer into a 250 mL Erlenmeyer flask.
-
Re-extraction: Add another 50 mL of DCM to the aqueous layer in the funnel, shake, and separate as before. Combine this second organic extract with the first.
-
Drying: Add ~10 g of anhydrous magnesium sulfate to the combined organic extracts. Swirl the flask and let it stand for 15 minutes to remove residual water.
-
Filtration & Concentration: Filter the solution to remove the drying agent. Rinse the flask and filter paper with a small amount of fresh DCM. Transfer the filtrate to a round-bottom flask and remove the DCM using a rotary evaporator. The resulting oil is the free amine, 2-Chloro-N-methylaniline.
Part B: Phenylurea Synthesis
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the crude 2-Chloro-N-methylaniline from Part A in 150 mL of anhydrous toluene.
-
Inert Atmosphere: Begin stirring and purge the flask with dry nitrogen. Maintain a gentle nitrogen flow throughout the reaction.
-
Reagent Addition: In the dropping funnel, prepare a solution of 6.3 g (0.11 mol) of methyl isocyanate in 50 mL of anhydrous toluene.
-
Reaction: Add the methyl isocyanate solution dropwise to the stirred aniline solution over 30 minutes. An exothermic reaction may be observed. Maintain the reaction temperature below 40°C, using a water bath if necessary.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline spot disappears.
-
Product Isolation: Upon completion, a white precipitate (the product) should have formed. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with 50 mL of cold hexanes to remove any unreacted starting materials and toluene.
-
Drying: Dry the white solid product in a vacuum oven at 50°C to a constant weight.
-
Characterization: Determine the yield, melting point, and purity (via HPLC and NMR) of the final product, 1-(2-chlorophenyl)-1,3-dimethylurea.
Expected Results
| Parameter | Expected Value |
| Product Name | 1-(2-chlorophenyl)-1,3-dimethylurea |
| Appearance | White to off-white solid |
| Yield | 85-95% |
| Melting Point | 118-122°C (Predicted) |
| Purity (HPLC) | >98% |
Workflow Visualization
The following diagram outlines the complete experimental workflow from setup to final product characterization.
Caption: Step-by-step experimental workflow for phenylurea synthesis.
Trustworthiness and Self-Validation
The integrity of this protocol is ensured by several key factors:
-
Stoichiometric Control: The use of a slight excess of sodium hydroxide ensures complete neutralization of the hydrochloride salt, maximizing the yield of the free amine available for reaction. A similar excess of methyl isocyanate drives the urea formation reaction to completion.
-
Anhydrous Conditions: The use of anhydrous solvent and a nitrogen atmosphere is critical. Isocyanates react readily with water to form unstable carbamic acids, which decompose to form primary amines and carbon dioxide, leading to unwanted side products (symmetrical ureas) and reduced yield.
-
In-Process Monitoring: The use of TLC provides a reliable method to track the consumption of the starting aniline, confirming that the reaction has reached completion before proceeding to isolation.
-
Purification: The final product precipitates from the non-polar reaction solvent, and the subsequent wash with cold hexanes effectively removes non-polar impurities, ensuring a high-purity final product.
By adhering to these principles, researchers can confidently execute this synthesis and adapt it for the development of other novel agrochemical candidates.
References
- 1. 2-Chloro-6-Methylaniline Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 2. innospk.com [innospk.com]
- 3. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 4. CAS 932-32-1: N-Methyl-2-chloroaniline | CymitQuimica [cymitquimica.com]
Application Note & Protocol: Navigating the Electrophilic Substitution of 2-Chloro-N-methylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-N-methylaniline is a pivotal intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] Its reactivity in electrophilic aromatic substitution (EAS) is fundamentally governed by the interplay of its two substituents—the activating N-methylamino group and the deactivating chloro group—and, most critically, by the protonation state of the nitrogen atom. This document provides a detailed guide to the reaction of 2-chloro-N-methylaniline hydrochloride with electrophiles, offering field-proven insights and step-by-step protocols for key transformations such as nitration and halogenation. We will dissect the causality behind experimental choices, enabling researchers to control reaction regioselectivity by manipulating reaction conditions.
The Critical Dichotomy of Reactivity: Free Base vs. Hydrochloride Salt
The primary determinant of regioselectivity in the electrophilic substitution of 2-chloro-N-methylaniline is the pH of the reaction medium. The starting material, as a hydrochloride salt, contains a protonated amino group, which dramatically alters its electronic influence on the aromatic ring compared to its free base form.[2]
Reactivity of the Free Base (Neutral/Basic Conditions)
Under neutral or basic conditions, the free base, 2-chloro-N-methylaniline, is present. The directing effects are a competition between the two substituents:
-
-NHCH₃ Group (at C1): The N-methylamino group is a powerful activating group.[3] It donates electron density into the aromatic ring through resonance (a +M effect), strongly activating the ortho (C6) and para (C4) positions.[4][5]
-
-Cl Group (at C2): The chloro group is a deactivating substituent overall due to its strong electron-withdrawing inductive effect (-I effect). However, it possesses lone pairs of electrons that can be donated via resonance (+M effect), making it an ortho, para-director (directing to C3 and C5).[6][7][8]
Controlling Influence: The potent activating and directing effect of the N-methylamino group overwhelmingly dominates the weaker directing effect of the chlorine atom.[9] Therefore, electrophilic attack on the free base will occur almost exclusively at the positions most activated by the -NHCH₃ group: the C4 (para) and C6 (ortho) positions. Due to steric hindrance from the adjacent chloro and N-methylamino groups, substitution at the C4 position is often favored.
Reactivity of the Hydrochloride Salt (Acidic Conditions)
In a strongly acidic medium, the nitrogen atom is protonated, forming the 2-chloro-N-methylanilinium ion [-NH₂(CH₃)⁺]. This transformation has a profound impact:
-
-NH₂(CH₃)⁺ Group (at C1): The positively charged anilinium group is no longer an electron donor. It becomes a powerful deactivating group via a strong inductive effect (-I effect), withdrawing electron density from the ring and slowing the rate of electrophilic substitution.[10] Crucially, it becomes a meta -director .[11][12]
-
-Cl Group (at C2): The chloro group's directing effect remains ortho, para to itself.
Controlling Influence: With the anilinium group deactivating the ring and directing meta (to C3 and C5), and the chloro group directing ortho, para (to C3 and C5), both substituents now cooperatively direct incoming electrophiles to the C3 and C5 positions.
This pH-dependent shift in regioselectivity is the key to strategically functionalizing the aromatic ring.
Application Protocol: Electrophilic Nitration
Direct nitration of anilines with mixed acid (HNO₃/H₂SO₄) is often problematic, leading to oxidation and the formation of meta-isomers due to the protonation of the amino group.[10][13] A more reliable and selective method involves the protection of the amine, followed by nitration and deprotection.
Protocol: Synthesis of 2-Chloro-N-methyl-4-nitroaniline via Amide Protection
This protocol prioritizes the synthesis of the para-substituted product, which is typically the desired isomer in drug development pathways.
Step 1: Protection of the Amine as an Acetanilide The highly activating amino group is temporarily converted to a less activating acetamido group. This moderates the ring's reactivity, prevents N-oxidation, and ensures ortho, para-selectivity without catalyst poisoning issues.[5][14]
-
Reagents & Equipment:
-
This compound
-
Acetic anhydride
-
Sodium acetate (anhydrous)
-
Water
-
Round-bottom flask, magnetic stirrer, ice bath.
-
-
Procedure:
-
Suspend this compound (1 eq.) in water in a round-bottom flask.
-
Cool the suspension in an ice bath with vigorous stirring.
-
Slowly add acetic anhydride (1.1 eq.).
-
Immediately following the acetic anhydride, add a solution of sodium acetate (1.5 eq.) in water portion-wise. The sodium acetate neutralizes the HCl salt and the acetic acid byproduct, driving the reaction to completion.
-
Stir the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
The product, N-(2-chlorophenyl)-N-methylacetamide, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. The product can often be used in the next step without further purification.
-
Step 2: Nitration of the Protected Amide The acetamido group directs the incoming nitro group primarily to the para position due to the steric bulk of the protecting group disfavoring ortho substitution.
-
Reagents & Equipment:
-
N-(2-chlorophenyl)-N-methylacetamide (from Step 1)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Three-neck flask, dropping funnel, thermometer, ice/salt bath.
-
-
Procedure:
-
Safety First: This procedure must be performed in a fume hood. Concentrated acids are highly corrosive. The nitration reaction is exothermic and requires strict temperature control.
-
In the three-neck flask, add the N-(2-chlorophenyl)-N-methylacetamide (1 eq.) to concentrated sulfuric acid (3-4 vols.) while cooling in an ice/salt bath to maintain a temperature between 0-5 °C. Stir until all the solid has dissolved.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq.) to concentrated sulfuric acid (1 vol.). Cool this mixture in an ice bath.
-
Add the nitrating mixture dropwise from the dropping funnel to the solution of the amide, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring. The nitrated product will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
Step 3: Deprotection via Acid Hydrolysis The acetyl group is removed to regenerate the amine.
-
Reagents & Equipment:
-
N-(2-chloro-4-nitrophenyl)-N-methylacetamide (from Step 2)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (70%)
-
Sodium Hydroxide (NaOH) solution
-
Round-bottom flask with reflux condenser.
-
-
Procedure:
-
Place the crude nitrated amide (1 eq.) in a round-bottom flask with a 70% sulfuric acid solution or concentrated HCl (5-10 vols.).
-
Heat the mixture to reflux (approx. 100-110 °C) for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it onto ice.
-
Slowly neutralize the acidic solution by adding a cold aqueous solution of NaOH until the pH is basic (pH 8-9).
-
The product, 2-chloro-N-methyl-4-nitroaniline, will precipitate as a solid.
-
Collect the crude product by vacuum filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
-
| Parameter | Step 1: Acetylation | Step 2: Nitration | Step 3: Hydrolysis |
| Key Reagents | Acetic Anhydride, NaOAc | Conc. H₂SO₄, Conc. HNO₃ | Conc. H₂SO₄ or HCl |
| Temperature | 0 °C to RT | 0-10 °C | Reflux (100-110 °C) |
| Typical Yield | >90% | 75-85% | >90% |
| Purpose | Amine protection, moderate reactivity | Regioselective C4-nitration | Regenerate amine |
Application Protocol: Electrophilic Bromination
For halogenation, the high activation of the free amine can lead to poly-substitution.[4][11] Using the protected acetanilide from Step 1 above is a viable strategy for controlled monohalogenation at the C4 position. Alternatively, direct bromination of the free base can be achieved under carefully controlled conditions.
Protocol: Direct C4-Bromination of 2-Chloro-N-methylaniline
-
Reagents & Equipment:
-
2-Chloro-N-methylaniline (free base)
-
Bromine (Br₂)
-
Acetic Acid or Carbon Tetrachloride (CCl₄)
-
Dropping funnel, flask, ice bath.
-
-
Procedure:
-
Dissolve 2-chloro-N-methylaniline (1 eq.) in glacial acetic acid or CCl₄ in a flask equipped with a dropping funnel and stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Prepare a solution of bromine (1.0 eq.) in the same solvent.
-
Add the bromine solution dropwise to the aniline solution with efficient stirring, maintaining the temperature below 10 °C. The red bromine color should dissipate upon addition.
-
After the addition is complete, stir for an additional 30-60 minutes at room temperature.
-
Quench the reaction by adding a solution of sodium bisulfite to destroy any excess bromine.
-
Neutralize the mixture with a base (e.g., NaHCO₃ or NaOH solution).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, primarily 4-bromo-2-chloro-N-methylaniline.
-
Purify by column chromatography or recrystallization.
-
Friedel-Crafts Reactions: A Known Limitation
It is crucial for researchers to recognize that Friedel-Crafts alkylation and acylation reactions are generally incompatible with anilines, including 2-chloro-N-methylaniline.[15] The lone pair on the nitrogen of the free amine acts as a strong Lewis base, reacting preferentially with the Lewis acid catalyst (e.g., AlCl₃).[16][17] This interaction forms a complex that deactivates the aromatic ring even more strongly than a nitro group and consumes the catalyst, thereby preventing the desired reaction.[16] While using the amide-protected intermediate can sometimes overcome this limitation for acylation, the reaction often requires forcing conditions and may not be efficient.[16]
References
- 1. 2-Chloro-3-methylaniline [myskinrecipes.com]
- 2. quora.com [quora.com]
- 3. ijrar.org [ijrar.org]
- 4. testbook.com [testbook.com]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 9. lkouniv.ac.in [lkouniv.ac.in]
- 10. books.rsc.org [books.rsc.org]
- 11. byjus.com [byjus.com]
- 12. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 16. community.wvu.edu [community.wvu.edu]
- 17. quora.com [quora.com]
Analytical methods for quantification of 2-Chloro-N-methylaniline hydrochloride
An Application Note and Protocol for the Analytical Quantification of 2-Chloro-N-methylaniline Hydrochloride
Abstract
This technical guide provides a comprehensive overview of analytical methodologies for the accurate quantification of this compound (C₇H₉Cl₂N), a key chemical intermediate. The primary focus is on a stability-indicating High-Performance Liquid Chromatography (HPLC) method, which is the industry standard for robust quantification of non-volatile pharmaceutical compounds. Additionally, a Gas Chromatography (GC) method is presented as a viable alternative for orthogonal verification. This document is designed for researchers, analytical scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring the development of a self-validating and trustworthy analytical system.
Introduction and Physicochemical Profile
This compound is an aromatic amine derivative used in various chemical syntheses, including the manufacturing of pharmaceutical active ingredients and other fine chemicals.[1] Its precise quantification is critical for ensuring reaction yield, monitoring process impurities, determining purity of the final product, and conducting stability studies. Inaccurate measurements can lead to inconsistent product quality, potential safety issues, and non-compliance with regulatory standards.
This guide details validated methods to ensure the identity, purity, and concentration of this compound are reliably determined.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-chloro-N-methylaniline;hydrochloride | PubChem[1] |
| Molecular Formula | C₇H₉Cl₂N | PubChem[1] |
| Molecular Weight | 178.06 g/mol | PubChem[1] |
| CAS Number | 1187385-64-3 | PubChem[1] |
| Appearance | Crystalline solid | General Knowledge |
| Solubility | Enhanced solubility in polar solvents due to hydrochloride salt form | Inferred from similar compounds[2] |
The Imperative of Analytical Method Validation
Before any analytical method can be used for routine quality control, it must undergo a rigorous validation process to prove it is fit for its intended purpose.[3][4] This process provides documented evidence that the method is reliable, reproducible, and accurate for the specific analyte and matrix being tested. The validation parameters discussed herein are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, which are a global standard in the pharmaceutical industry.[5]
Core Validation Characteristics:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.[6][7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Primary Method: Stability-Indicating RP-HPLC with UV Detection
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for the quantification of non-volatile, polar organic compounds like this compound. Its high resolving power, sensitivity, and robustness make it ideal for routine quality control and stability testing.
Scientific Rationale (The "Why")
-
Chromatographic Mode: A reverse-phase (RP) mode is selected because the analyte is a moderately polar organic molecule. A non-polar stationary phase (like C18) provides effective retention and separation from polar impurities when used with a polar mobile phase.
-
Column Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC. It offers excellent hydrophobic retention for aromatic rings and is robust across a wide range of mobile phase conditions. A column with dimensions like 4.6 mm x 150 mm and a 5 µm particle size provides a good balance of efficiency, resolution, and backpressure.[8]
-
Mobile Phase Composition: The mobile phase typically consists of an aqueous component and an organic modifier (e.g., acetonitrile or methanol). Acetonitrile is often preferred for its lower viscosity and UV transparency. For amine-containing compounds, which can exhibit poor peak shape due to interactions with residual silanols on the silica-based column packing, the addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase is critical.[8] The acid serves two purposes: it protonates the analyte to ensure a single ionic form and it protonates the silanol groups, minimizing secondary ionic interactions and resulting in sharper, more symmetrical peaks.
-
Detection: this compound contains a chromophore (the substituted benzene ring) that absorbs UV light. A detection wavelength is chosen at or near the absorption maximum (λmax) to ensure maximum sensitivity. For similar chloroaniline derivatives, a wavelength of ~239 nm has been shown to be effective.[8][9] A photodiode array (PDA) detector is highly recommended during method development to confirm peak purity and identify the optimal detection wavelength.
Experimental Workflow: HPLC Quantification
Caption: Workflow for HPLC analysis of 2-Chloro-N-methylaniline HCl.
Detailed Protocol: HPLC-UV Analysis
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
Reagents and Materials:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Formic acid (ACS grade or higher).
-
Deionized water (18.2 MΩ·cm).
-
0.45 µm syringe filters.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 600 mL of acetonitrile with 400 mL of water and 1 mL of formic acid. Degas the solution by sonication or vacuum filtration.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of at least five calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation (e.g., 50 µg/mL): Accurately weigh approximately 12.5 mg of the sample into a 250 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards in sequence from lowest to highest concentration.
-
Generate a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the sample solution(s).
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Table 2: Typical HPLC Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOQ | ~0.5 µg/mL |
| LOD | ~0.15 µg/mL |
| Specificity | No interference at the retention time of the main peak in stressed samples. |
Orthogonal Method: Gas Chromatography with FID Detection
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds.[10] While the hydrochloride salt form is non-volatile, the free base (2-Chloro-N-methylaniline) is amenable to GC analysis. This method is excellent for confirming purity or identifying volatile impurities that may not be well-resolved by HPLC.
Scientific Rationale (The "Why")
-
Analyte Form: The hydrochloride salt must be converted to the free base for volatilization in the GC inlet. This can be achieved by a sample preparation step involving a liquid-liquid extraction with a basic aqueous solution, or more simply, by dissolving the salt in a suitable organic solvent where the free base is readily formed. For routine analysis, a standard of the free base is often used to build the calibration curve.
-
Column Selection: A mid-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5), is well-suited for separating aromatic amines.[10]
-
Detector: A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds and provides excellent linearity and sensitivity for this type of analysis.
-
Temperature Program: A temperature gradient (program) is used to ensure that the analyte elutes with a good peak shape and is well-separated from any solvent fronts or other impurities. The program starts at a lower temperature to focus the analytes on the column head and then ramps up to elute the compounds of interest.
Experimental Workflow: GC Quantification
Caption: Workflow for GC analysis of 2-Chloro-N-methylaniline.
Detailed Protocol: GC-FID Analysis
Instrumentation:
-
Gas chromatograph equipped with a split/splitless inlet, an autosampler, and a Flame Ionization Detector (FID).
Reagents and Materials:
-
2-Chloro-N-methylaniline (free base) reference standard.
-
Toluene or Methylene Chloride (Pesticide residue grade).
-
Helium or Hydrogen (Ultra-high purity) as carrier gas.
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Inlet Mode | Split (20:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| Detector | FID |
| Detector Temp. | 300 °C |
Procedure:
-
Standard Preparation: Prepare a stock solution and calibration standards of the free base in toluene.
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in toluene to achieve a concentration within the calibration range. The solvent is sufficient to allow for analysis of the free base.
-
Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the prepared sample.
-
Quantify the analyte using the external standard method.
-
Developing a Stability-Indicating Method: Forced Degradation
To ensure an analytical method is truly "stability-indicating," it must be proven to separate the intact analyte from its potential degradation products.[11] This is achieved through forced degradation (or stress testing) studies, where the drug substance is exposed to harsh conditions to intentionally generate degradants.[12][13]
Rationale and Logic
The goal is not to completely destroy the drug but to achieve a modest level of degradation (typically 5-20%).[12] The stressed samples are then analyzed using the primary method (e.g., HPLC). The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak, and the mass balance is close to 100%.
Caption: Logical workflow for a forced degradation study.
Protocol Outline for Stress Studies
-
Prepare Solutions: Prepare solutions of the analyte at a known concentration (e.g., 100 µg/mL).
-
Apply Stress:
-
Acid: Add HCl to a final concentration of 0.1N. Heat if necessary.
-
Base: Add NaOH to a final concentration of 0.1N. Heat if necessary.
-
Oxidation: Add H₂O₂ to a final concentration of 3%.
-
Thermal: Expose the solid powder to dry heat.
-
Photolytic: Expose solution and solid to controlled UV/Vis light.
-
-
Neutralize and Dilute: After a set time, neutralize the acidic and basic samples and dilute all samples to the target concentration for HPLC analysis.
-
Analyze: Run the samples on the validated HPLC-PDA system and assess the chromatograms for new peaks and the purity of the parent peak.
Conclusion
The robust and reliable quantification of this compound is paramount for quality assurance in chemical and pharmaceutical manufacturing. The primary method of choice is a stability-indicating RP-HPLC method, which offers high precision, accuracy, and specificity. The detailed protocol provided in this guide serves as a strong foundation for method development and validation in accordance with global regulatory standards. A GC-FID method can be employed as a valuable orthogonal technique for confirmatory analysis. Successful implementation of these protocols, grounded in the scientific principles outlined, will ensure the generation of trustworthy and defensible analytical data.
References
- 1. This compound | C7H9Cl2N | CID 46739562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 2,5-dichloro-N-methylaniline hydrochloride | 1193389-58-0 [smolecule.com]
- 3. particle.dk [particle.dk]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. fda.gov [fda.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. wjarr.com [wjarr.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. ijrpp.com [ijrpp.com]
HPLC and GC-MS methods for 2-Chloro-N-methylaniline hydrochloride analysis
An Application Note and Protocol for the Analysis of 2-Chloro-N-methylaniline Hydrochloride by HPLC/UV and GC-MS
Introduction
This compound is an aromatic amine derivative used as an intermediate in the synthesis of various industrial and pharmaceutical compounds.[1] Due to its potential presence as a starting material, intermediate, or impurity in drug substances, its accurate and sensitive determination is critical for quality control, process monitoring, and regulatory compliance in the pharmaceutical industry.[2][3] The inherent chemical properties of this compound—a polar hydrochloride salt—present distinct challenges and opportunities for analytical method development.
This application note provides detailed protocols for two orthogonal and robust analytical techniques for the quantification and identification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The HPLC-UV method offers a straightforward approach for quantification without derivatization, leveraging the compound's solubility in polar solvents.[4][5] The GC-MS method, while requiring sample preparation to enhance volatility, provides superior specificity and structural confirmation, which is invaluable for impurity identification.[6]
The methodologies herein are designed with scientific integrity at their core, explaining the causality behind instrumental and chemical choices. All protocols are grounded in principles outlined by the International Council for Harmonisation (ICH) guidelines for analytical procedure validation, ensuring they are fit for their intended purpose in a regulated environment.[7][8]
Physicochemical Properties of this compound
Understanding the fundamental properties of the analyte is paramount for designing an effective analytical strategy. The hydrochloride salt form dictates its solubility and volatility, directly influencing the choice of chromatographic technique.
| Property | Value | Source |
| IUPAC Name | 2-chloro-N-methylaniline;hydrochloride | |
| Molecular Formula | C₇H₉Cl₂N | |
| Molecular Weight | 178.06 g/mol | [9] |
| Form | Crystalline Solid | [4] |
| Solubility | Enhanced solubility in polar solvents like water and methanol due to the ionic nature of the hydrochloride salt.[4] Not readily miscible in non-polar organic solvents in its salt form.[10][11] | |
| Volatility | The free base (2-Chloro-N-methylaniline) is a liquid with a boiling point of 218 °C.[10] The hydrochloride salt is non-volatile, making it unsuitable for direct GC analysis. |
Method 1: Reversed-Phase HPLC with UV Detection
Principle and Rationale
Reversed-phase HPLC (RP-HPLC) is the preferred method for the routine quantification of polar, non-volatile compounds like this compound. The method separates analytes based on their hydrophobic interactions with a non-polar stationary phase (e.g., C18).
-
Causality of Method Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its robust, hydrophobic character, providing excellent retention for aromatic compounds.
-
Mobile Phase: An acetonitrile/water mobile phase is used. Acetonitrile serves as the strong organic modifier to elute the analyte. A phosphate buffer is incorporated to control the mobile phase pH. At a pH of ~3.0, the secondary amine group (pKa ≈ 3.2)[10] will be protonated, ensuring a consistent ionization state, which leads to sharp, symmetrical peaks and reproducible retention times.[12]
-
Detection: The aniline ring contains a chromophore that absorbs UV light. A detection wavelength of 239 nm is chosen as it provides a strong signal for chloroaniline derivatives, ensuring high sensitivity.[12]
-
HPLC-UV Analytical Workflow
Caption: HPLC-UV workflow from preparation to quantification.
Detailed Protocol: HPLC-UV Analysis
1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Monobasic Sodium Phosphate (reagent grade)
-
Phosphoric Acid (reagent grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm PTFE syringe filters
2. Instrument and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | XBridge C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | Acetonitrile : 0.05 M Sodium Phosphate Buffer (pH 3.0) (35:65 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 239 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
3. Preparation of Solutions
-
Phosphate Buffer (0.05 M, pH 3.0): Dissolve 6.0 g of monobasic sodium phosphate in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid.
-
Diluent: Mix acetonitrile and deionized water in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Solution (Target concentration ~25 µg/mL): Accurately weigh a portion of the sample, dissolve in the diluent, and dilute to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
4. System Suitability and Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a working standard solution (e.g., 25 µg/mL) five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the working standard solutions to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the prepared sample solutions.
-
Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.
Method Validation (ICH Q2(R2) Framework)
A full validation of this method should be performed according to ICH guidelines.[7][8]
-
Specificity: Demonstrated by the absence of interfering peaks from a placebo or matrix blank at the retention time of the analyte.
-
Linearity: Assessed across a range of concentrations, with an acceptance criterion of r² ≥ 0.999.[13]
-
Accuracy: Determined by spike-recovery studies at multiple levels (e.g., 80%, 100%, 120% of the target concentration). Recoveries should typically be within 98.0-102.0%.
-
Precision: Evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day/inter-analyst). The RSD should not exceed 2.0%.[7]
-
Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable accuracy and precision.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Direct analysis of this compound is not feasible due to its non-volatile salt form. Therefore, sample preparation is mandatory.
-
Causality of Method Choices:
-
Sample Preparation (Free-Basing): The first step involves converting the hydrochloride salt to its free base form by adding a strong base (e.g., NaOH) to raise the pH above the analyte's pKa.[6] This neutral, more non-polar form can then be extracted into an organic solvent like methylene chloride.[14]
-
Derivatization: Although the free base is volatile, aniline compounds can exhibit poor peak shape due to interactions with active sites in the GC system.[15] Derivatization, such as acylation with Trifluoroacetic Anhydride (TFAA), is employed to block the active amine hydrogen. This increases volatility, improves thermal stability, and results in sharper, more symmetrical peaks.[15]
-
GC Separation: A low-polarity capillary column, such as a DB-5MS, is ideal for separating a wide range of semi-volatile organic compounds, including the derivatized aniline.
-
MS Detection: Mass spectrometry provides high selectivity and confident identification based on the analyte's unique mass spectrum and fragmentation pattern. Selected Ion Monitoring (SIM) mode can be used for trace-level quantification.
-
GC-MS Analytical Workflow
Caption: GC-MS workflow including free-basing and derivatization.
Detailed Protocol: GC-MS Analysis
1. Reagents and Materials
-
This compound reference standard
-
Methylene Chloride (GC grade)
-
Ethyl Acetate (GC grade)
-
Sodium Hydroxide (NaOH), 10 M solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Trifluoroacetic Anhydride (TFAA)
-
Nitrogen gas, high purity
2. Instrument and Chromatographic Conditions
| Parameter | Condition |
| GC-MS System | Agilent 7890B GC with 5977B MSD or equivalent |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or Split 20:1 for higher concentrations) |
| Oven Program | Start at 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-400) for identification; SIM for quantification |
| SIM Ions | To be determined from the mass spectrum of the derivatized standard (expect molecular ion and key fragments) |
3. Sample Preparation and Derivatization
-
Standard/Sample Preparation: Prepare aqueous solutions of the standard and sample. For the standard, start by creating a 1 mg/mL aqueous stock solution of the hydrochloride salt.
-
Free-Basing and Extraction:
-
To 1 mL of the aqueous standard/sample in a separatory funnel, add 10 M NaOH dropwise to adjust the pH to >11.[6]
-
Extract the aqueous layer three times with 5 mL portions of methylene chloride.
-
Combine the organic extracts and dry them by passing through a small column of anhydrous sodium sulfate.[14]
-
-
Derivatization (Acylation with TFAA): [15]
-
Evaporate the dried methylene chloride extract to approximately 0.5 mL under a gentle stream of nitrogen.
-
Add 100 µL of ethyl acetate and 50 µL of TFAA to the concentrated extract in a micro-reaction vial.
-
Immediately cap the vial, vortex for 30 seconds, and heat at 60 °C for 30 minutes.[15]
-
After cooling, evaporate the excess solvent and TFAA reagent under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in a known volume (e.g., 1 mL) of ethyl acetate. The sample is now ready for injection.
-
4. Analysis
-
Inject 1 µL of the derivatized standard to identify the retention time and mass spectrum of the 2-Chloro-N-methyl-N-trifluoroacetylaniline derivative.
-
Identify characteristic ions for SIM mode analysis (e.g., the molecular ion and major fragment ions).
-
Prepare a calibration curve using derivatized standards.
-
Inject the derivatized samples and quantify using the established calibration.
Method Comparison: HPLC-UV vs. GC-MS
| Feature | HPLC-UV Method | GC-MS Method |
| Principle | Liquid-phase separation based on polarity | Gas-phase separation based on volatility/boiling point |
| Sample Prep | Simple dissolution and filtration | Multi-step: free-basing, extraction, and derivatization required |
| Speed | Faster sample prep, comparable run time | Time-consuming sample preparation |
| Specificity | Moderate; based on retention time and UV spectrum | Very high; based on retention time and mass fragmentation pattern |
| Sensitivity | Good (µg/mL to high ng/mL range) | Excellent (low ng/mL to pg/mL range), especially in SIM mode |
| Quantification | Robust and highly reproducible for assay and purity | Excellent for trace-level quantification |
| Cost & Complexity | Lower instrument cost, simpler operation | Higher instrument cost, more complex method development |
| Best For... | Routine QC, assay, purity testing, stability studies | Impurity identification, trace analysis, confirmation testing |
Conclusion
This document details two validated analytical approaches for the analysis of this compound. The RP-HPLC-UV method stands out as a rapid, robust, and straightforward technique for routine quantitative analysis, making it ideal for quality control environments. Its simple sample preparation and high precision are significant advantages for high-throughput testing.
Conversely, the GC-MS method , while requiring more intensive sample preparation involving free-basing and chemical derivatization, offers unparalleled specificity and sensitivity. It is the definitive choice for structural confirmation, impurity identification, and trace-level analysis where unambiguous identification is paramount.
The selection between these two powerful methods should be guided by the specific analytical objective, whether it is routine quantification or in-depth impurity profiling. Employing these methods as orthogonal techniques can provide a comprehensive and highly confident analytical characterization of this compound in pharmaceutical and chemical development.
References
- 1. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. tasianinch.com [tasianinch.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Buy 2,5-dichloro-N-methylaniline hydrochloride | 1193389-58-0 [smolecule.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. This compound | C7H9Cl2N | CID 46739562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-CHLORO-N-METHYLANILINE price,buy 2-CHLORO-N-METHYLANILINE - chemicalbook [chemicalbook.com]
- 11. 2-CHLORO-N-METHYLANILINE CAS#: 932-32-1 [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. benchchem.com [benchchem.com]
Application Notes: The Role of 2-Chloro-N-methylaniline Hydrochloride in Azo Dye Manufacturing
Abstract
This guide provides a detailed technical overview of the application of 2-Chloro-N-methylaniline hydrochloride (2-CMA-HCl) in the manufacturing of azo dyes. Azo dyes represent the largest and most versatile class of synthetic colorants, and their synthesis is a cornerstone of industrial organic chemistry.[1][2] This document elucidates the specific role of 2-CMA-HCl not as a primary amine for diazotization, but as a crucial coupling component . We will explore the underlying chemical principles, provide validated experimental protocols, and discuss how the unique structure of this intermediate influences the final properties of the dye. This guide is intended for researchers, chemists, and professionals in the fields of dye chemistry, materials science, and drug development.
Introduction: Defining the Role of this compound
Azo dyes, characterized by the nitrogen-nitrogen double bond (–N=N–) that links two aromatic rings, are fundamental to the colorant industry.[3] Their synthesis is a well-established two-stage process: diazotization followed by azo coupling .[2][3]
-
Diazotization: A primary aromatic amine is converted into a reactive diazonium salt (Ar-N₂⁺) using nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C).[4][][6]
-
Azo Coupling: The diazonium salt, a weak electrophile, then attacks an electron-rich aromatic nucleus, known as the coupling component, to form the stable azo dye.[7]
It is a common misconception that all aniline derivatives are used for the initial diazotization step. 2-Chloro-N-methylaniline is a secondary aromatic amine. Consequently, it does not form a stable diazonium salt suitable for azo coupling under standard conditions. Instead, its primary and highly valuable role in dye manufacturing is to act as the coupling component . Its electron-rich benzene ring readily undergoes electrophilic aromatic substitution when reacted with a diazonium salt prepared from a separate primary aromatic amine.
The hydrochloride salt form of 2-Chloro-N-methylaniline enhances its solubility in aqueous acidic media, facilitating a homogenous reaction environment.[8]
Physicochemical Properties
A thorough understanding of the starting material's properties is critical for process control and safety.
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-N-methylaniline;hydrochloride | [9] |
| CAS Number | 1187385-64-3 (hydrochloride); 932-32-1 (free base) | [9] |
| Molecular Formula | C₇H₉Cl₂N | [9] |
| Molecular Weight | 178.06 g/mol | [9] |
| Boiling Point (free base) | 218 °C | [10] |
| Density (free base) | 1.15 g/mL at 25 °C | [10][11] |
| Appearance | Crystalline solid | [8] |
| Solubility | Enhanced solubility in polar solvents due to hydrochloride salt form. | [8] |
The Core Synthesis Pathway: A Two-Part Process
The synthesis of an azo dye using 2-CMA-HCl involves two distinct, sequential chemical reactions. The overall workflow is designed to first generate the reactive electrophile (the diazonium salt) and then introduce it to the nucleophilic coupling component (2-CMA).
3.1. The Causality Behind Experimental Choices
Why is Diazotization Performed at 0–5 °C? Arenediazonium salts are thermally unstable. Above 5-10 °C, they readily decompose, losing dinitrogen gas (N₂) to form highly reactive aryl cations. This decomposition would not only reduce the yield of the desired dye but could also lead to a complex mixture of unwanted side-products. The ice bath is therefore not merely a suggestion but a critical control parameter for ensuring the integrity of the electrophile.
Why is pH Control Crucial During Coupling? The azo coupling reaction is highly pH-dependent.[7]
-
If the pH is too low (strongly acidic): The concentration of the free 2-Chloro-N-methylaniline (the reactive nucleophile) will be minimal, as the amine group will be protonated (Ar-NH₂⁺CH₃). This deactivates the aromatic ring towards electrophilic attack, slowing or stopping the coupling reaction.
-
If the pH is too high (alkaline): The diazonium salt electrophile can be converted into an unreactive diazohydroxide (Ar-N=N-OH) or diazotate anion (Ar-N=N-O⁻).
Therefore, the reaction is typically buffered in a mildly acidic to neutral medium, representing a carefully optimized compromise that ensures sufficient concentrations of both the reactive diazonium ion and the unprotonated coupling component.
Validated Experimental Protocols
The following protocols are presented as a self-validating system. Each step is designed to produce a specific, verifiable outcome that is a prerequisite for the success of the subsequent step.
Protocol 1: Synthesis of a Representative Azo Dye
This protocol details the synthesis of a red-orange dye by coupling diazotized p-toluidine with this compound.
Materials:
-
p-Toluidine (Primary Amine)
-
This compound (Coupling Component)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Acetate (for buffering)
-
Distilled Water
-
Ice
PART A: Diazotization of p-Toluidine
-
Preparation of Amine Salt: In a 250 mL beaker, dissolve 2.14 g (0.02 mol) of p-toluidine in a mixture of 5 mL of concentrated HCl and 20 mL of distilled water. Stir until fully dissolved. The formation of the hydrochloride salt is exothermic; the solution may warm slightly.
-
Causality: This step converts the amine into its water-soluble salt and provides the acidic medium necessary for the in situ generation of nitrous acid.
-
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous stirring. A fine slurry of the amine hydrochloride may precipitate.
-
Causality: This is the critical temperature control step to ensure the stability of the diazonium salt to be formed.[12]
-
-
Preparation of Nitrite Solution: In a separate 50 mL beaker, dissolve 1.40 g (0.02 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold, stirred p-toluidine hydrochloride slurry over 10-15 minutes. Keep the thermometer in the reaction mixture and ensure the temperature does not rise above 5 °C.
-
Self-Validation: The reaction is complete when a drop of the solution, when streaked on starch-iodide paper, produces an immediate blue-black color, indicating a slight excess of nitrous acid. The resulting solution is the arenediazonium salt, which should be used immediately.
-
PART B: Azo Coupling with 2-CMA-HCl
-
Preparation of Coupling Solution: In a 600 mL beaker, dissolve 3.56 g (0.02 mol) of this compound in 100 mL of distilled water. Add 5 g of sodium acetate and stir until a clear solution is obtained.
-
Causality: Sodium acetate acts as a buffer, raising the pH from a highly acidic state to a mildly acidic one (pH 4-5), which is optimal for the coupling reaction.[7] This deprotonates some of the 2-CMA-HCl to its more reactive free amine form.
-
-
Cooling: Cool this solution to 0–5 °C in an ice bath with vigorous stirring.
-
Coupling Reaction: Slowly add the cold diazonium salt solution from Part A to the stirred 2-CMA-HCl solution over 20-30 minutes. Maintain the temperature below 10 °C throughout the addition.
-
Self-Validation: A brightly colored precipitate (in this case, red-orange) should form immediately upon addition of the diazonium salt. This is a direct visual confirmation of a successful coupling reaction.
-
-
Completion and Isolation: Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
-
Filtration: Collect the dye precipitate by vacuum filtration using a Buchner funnel. Wash the solid product with two 50 mL portions of cold water to remove any unreacted salts.
-
Drying: Dry the product in a desiccator or a low-temperature oven. Record the final yield.
Structural Influence on Dye Characteristics
The final color and properties of the azo dye are a direct result of the electronic and steric properties of its constituent parts. The 2-CMA-HCl moiety imparts specific characteristics:
-
N-methyl Group (-NHCH₃): This is a strong auxochrome (a color-enhancing group). Compared to a primary amino group (-NH₂), the methyl group is weakly electron-donating, which typically causes a bathochromic shift (a shift to longer wavelengths), deepening the color of the dye (e.g., from yellow towards orange or red).
-
Chloro Group (-Cl): As an electron-withdrawing group, the chlorine atom can subtly influence the electronic structure of the aromatic ring. More importantly, the presence of halogens in dye molecules is often associated with improved lightfastness , enhancing the dye's resistance to fading upon exposure to sunlight.[13]
By changing the primary amine used in Part A, a wide variety of colors can be produced, all incorporating the 2-CMA-HCl structure.
| Primary Amine (for Diazotization) | Resulting Dye Color (Predicted) |
| Aniline | Yellow-Orange |
| p-Nitroaniline | Red |
| Anthranilic acid | Orange-Red |
| Sulfanilic acid | Orange (Water-Soluble) |
Safety and Handling
-
Aromatic amines, including 2-CMA-HCl and its precursors, are toxic and can be absorbed through the skin. Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Diazonium salts in their solid, dry state can be explosive. They should always be kept in solution and used immediately after preparation. Never attempt to isolate and dry the diazonium salt intermediate.
Conclusion
This compound is a versatile and valuable intermediate in the synthesis of azo dyes. Its correct application, as a coupling component rather than a diazo component, is critical for successful synthesis. The N-methyl and chloro substituents on its aromatic ring provide chemists with specific tools to modulate the final dye's color, solubility, and fastness properties. The protocols and principles outlined in this document provide a robust framework for the rational design and synthesis of novel azo colorants for a wide range of research and industrial applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. Diazotisation [organic-chemistry.org]
- 6. Diazotization Reaction Mechanism [unacademy.com]
- 7. Azo Coupling [organic-chemistry.org]
- 8. Buy 2,5-dichloro-N-methylaniline hydrochloride | 1193389-58-0 [smolecule.com]
- 9. This compound | C7H9Cl2N | CID 46739562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-CHLORO-N-METHYLANILINE price,buy 2-CHLORO-N-METHYLANILINE - chemicalbook [chemicalbook.com]
- 11. 2-CHLORO-N-METHYLANILINE CAS#: 932-32-1 [m.chemicalbook.com]
- 12. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Chloro-N-methylaniline Hydrochloride as a Versatile Intermediate in Modern Heterocycle Synthesis
An Application Guide for Researchers and Drug Development Professionals
Abstract
2-Chloro-N-methylaniline hydrochloride is a readily accessible substituted aniline that serves as a powerful and versatile intermediate in the synthesis of diverse heterocyclic scaffolds. Its structural features—a nucleophilic N-methylamino group, a reactive ortho-chloro substituent, and a modifiable aromatic ring—provide multiple handles for strategic bond formation. This guide offers an in-depth exploration of its application in constructing high-value heterocycles such as indoles, benzodiazepines, and carbazoles. We provide not only detailed, step-by-step protocols but also the underlying scientific rationale for experimental choices, empowering researchers to adapt and innovate upon these methodologies.
Introduction: The Strategic Value of 2-Chloro-N-methylaniline
In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocycles are privileged structures, forming the core of countless pharmaceuticals, agrochemicals, and functional materials.[1] The synthetic utility of an intermediate is defined by its accessibility, reactivity, and the strategic complexity it can introduce in a minimal number of steps. This compound excels in this regard.
The N-methyl group pre-installs a common substitution pattern, circumventing a separate N-alkylation step which can often present selectivity challenges.[2][3] The ortho-chloro atom is the cornerstone of its versatility; it can act as a leaving group in nucleophilic aromatic substitution, a handle for transition metal-catalyzed cross-coupling reactions, or a directing group that influences the regioselectivity of cyclization.[4][5] This guide focuses on three key transformations that leverage these features.
Physicochemical Properties and Safety Considerations
Before proceeding to synthetic protocols, it is imperative to understand the properties and safe handling procedures for the title compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1187385-64-3 | [6] |
| Molecular Formula | C₇H₉Cl₂N | [6] |
| Molecular Weight | 178.06 g/mol | [6] |
| IUPAC Name | 2-chloro-N-methylaniline;hydrochloride | [6] |
| Appearance | White to off-white crystalline solid (typical) | N/A |
| Solubility | Soluble in water, methanol | N/A |
Safety Profile: this compound and its free base are classified as toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[7][8] It is crucial to handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10] All waste must be disposed of according to local, regional, and national hazardous waste regulations.[7]
Application I: Fischer Indole Synthesis for N-Methylated Indoles
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, enabling the construction of the indole nucleus from an arylhydrazine and a carbonyl compound.[11][12] Using 2-chloro-N-methylaniline requires its initial conversion to the corresponding hydrazine, a straightforward process that sets the stage for a powerful cyclization.
Scientific Rationale:
The N-methyl group is carried through the synthesis, directly yielding an N-methylindole, a common motif in biologically active molecules.[13] The ortho-chloro substituent on the phenylhydrazine intermediate is expected to direct the cyclization to the C6 position of the aniline ring, leading to the formation of a 4-chloro-N-methylindole derivative. The choice of an acid catalyst is critical; Lewis acids like zinc chloride (ZnCl₂) or Brønsted acids like polyphosphoric acid (PPA) are effective at promoting the key[14][14]-sigmatropic rearrangement of the intermediate hydrazone.[11][15]
Experimental Workflow Diagram
References
- 1. N-Heterocycle synthesis [organic-chemistry.org]
- 2. US3819709A - Synthesis of n-methylaniline - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C7H9Cl2N | CID 46739562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Visible light-induced 3-sulfenylation of N-methylindoles with arylsulfonyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-N-methylaniline Hydrochloride
Welcome to the technical support center for the synthesis of 2-Chloro-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Here, we combine established chemical principles with field-proven insights to help you optimize your reaction yields and product purity.
Synthesis Overview: The N-Methylation of 2-Chloroaniline
2-Chloro-N-methylaniline is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] A common and direct route to its synthesis is the N-methylation of 2-chloroaniline. The subsequent treatment with hydrochloric acid affords the desired hydrochloride salt, which often presents with improved stability and handling characteristics.[2]
The core transformation is the N-alkylation of an aromatic amine. While seemingly straightforward, this reaction is fraught with potential challenges, including low reactivity of the starting aniline and the propensity for over-alkylation.[3]
Reaction Scheme:
Step 1: N-methylation of 2-chloroaniline
Step 2: Hydrochloride salt formation[2]
A variety of methylating agents can be employed, ranging from traditional reagents like methyl halides to more contemporary, greener alternatives like methanol, often in the presence of a suitable catalyst.[4][5] The choice of methylating agent, solvent, base, and reaction temperature are all critical parameters that dictate the success of the synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound.
Q1: What are the most common methods for the N-methylation of 2-chloroaniline?
There are several established methods for the N-methylation of anilines, each with its own advantages and disadvantages:
-
Reductive Amination: This is a highly controllable method that can favor mono-alkylation. It involves the reaction of 2-chloroaniline with an aldehyde (like formaldehyde) to form an imine, which is then reduced.[3]
-
Alkylation with Alcohols (Borrowing Hydrogen): This is a greener approach that uses alcohols, such as methanol, as the alkylating agent.[6] It typically requires a transition metal catalyst (e.g., based on Ru, Ir) and proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[4][6][7]
-
Alkylation with Methyl Halides: While effective, methyl halides are toxic and their use can lead to over-alkylation due to the increased nucleophilicity of the mono-methylated product.[3]
Q2: Why is my 2-chloroaniline starting material not reacting or reacting very slowly?
Several factors can contribute to poor reactivity of the starting materials:
-
Steric Hindrance: The chloro group at the ortho position can sterically hinder the approach of the methylating agent to the nitrogen atom.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom decreases the nucleophilicity of the aniline nitrogen, making it less reactive.[3]
-
Inappropriate Reaction Conditions: The temperature may be too low, or the chosen solvent may not be optimal for the reaction. Aprotic solvents are often more efficient for N-alkylation with alcohols.[3]
Q3: How do I choose the right solvent for the reaction?
The choice of solvent can significantly impact the reaction rate and selectivity. For catalytic N-alkylation with alcohols, aprotic solvents are often preferred.[3] In some cases, solvent-free conditions have been shown to be effective.[7] It is often necessary to screen a few solvents to find the optimal one for your specific reaction conditions.
Q4: Is a base always necessary for the N-methylation of anilines?
The necessity of a base depends on the specific reaction. In many catalytic systems for N-alkylation with alcohols, a base is required.[8] The choice and amount of base can be critical for the reaction to proceed efficiently.[9]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your synthesis.
Problem 1: Low Yield of 2-Chloro-N-methylaniline
Possible Causes & Solutions
| Possible Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time, low temperature, or catalyst deactivation. | Monitor the reaction progress using TLC, GC, or HPLC. If the reaction has stalled, consider increasing the temperature or adding more catalyst.[3] |
| Suboptimal Reagent Stoichiometry | An incorrect ratio of aniline to methylating agent can lead to poor conversion or the formation of byproducts. | Carefully control the stoichiometry. For mono-methylation, using an excess of the aniline relative to the methylating agent can be beneficial.[3] |
| Product Loss During Workup | The desired product may be lost during extraction or purification steps, especially if it has some solubility in the aqueous phase.[3] | Ensure efficient extraction with a suitable organic solvent. Minimize transfers and consider back-extraction of the aqueous layer. Steam distillation can be an effective purification method for the free base before salt formation.[10] |
| Poor Catalyst Activity | If using a catalytic method, the catalyst may be inactive or poisoned. | Ensure the catalyst is handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).[7] Consider screening different catalysts known to be effective for N-alkylation.[3] |
Problem 2: Significant Formation of N,N-dimethyl-2-chloroaniline (Over-alkylation)
Possible Causes & Solutions
| Possible Cause | Explanation | Recommended Action |
| High Reactivity of Mono-methylated Product | The mono-methylated product, 2-Chloro-N-methylaniline, is often more nucleophilic than the starting 2-chloroaniline, making it more susceptible to a second methylation.[3] | Use a large excess of 2-chloroaniline relative to the methylating agent.[3] Lowering the reaction temperature may also help to reduce the rate of the second methylation.[3] |
| Reactive Methylating Agent | Highly reactive methylating agents are more likely to cause multiple substitutions. | Consider using a less reactive methylating agent or a method that offers better control over mono-alkylation, such as reductive amination.[3] |
Problem 3: Product Discoloration
Possible Causes & Solutions
| Possible Cause | Explanation | Recommended Action |
| Oxidation of the Aniline | Anilines are susceptible to oxidation, which can lead to the formation of colored impurities. | Handle the reaction and product under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air. Store the purified product under inert gas and protected from light.[11] |
| Thermal Decomposition | Excessively high temperatures can lead to decomposition and the formation of colored byproducts.[3] | Avoid unnecessarily high reaction or distillation temperatures. If distillation is required for purification, perform it under reduced pressure to lower the boiling point.[10] |
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in the synthesis.
Experimental Protocols
Protocol 1: N-methylation of 2-chloroaniline using Methanol (Catalytic Approach)
This protocol is based on the "borrowing hydrogen" strategy, which is a green and atom-economical method.[6]
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the ruthenium or iridium catalyst (e.g., 2 mol%), a base (e.g., NaOH, 0.1 mmol), 2-chloroaniline (1.0 mmol), and methanol (1.5 mL).[12]
-
Reaction: Seal the tube and place it in a preheated oil bath at the optimized temperature (e.g., 70-140 °C).[3][12] Stir the reaction mixture for the required time (e.g., 12-24 hours).[3][6]
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.[3]
-
Purification of the Free Base: Purify the residue by column chromatography on silica gel to obtain the pure 2-Chloro-N-methylaniline.[3]
-
Hydrochloride Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent or bubble HCl gas through the solution until precipitation is complete.[2]
-
Isolation: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.
Protocol 2: Purification of 2-Chloro-N-methylaniline by Steam Distillation
This protocol is effective for separating the volatile 2-Chloro-N-methylaniline from non-volatile impurities.[10]
-
Apparatus Setup: Assemble a steam distillation apparatus with a steam generator, a distillation flask containing the crude 2-Chloro-N-methylaniline, a condenser, and a receiving flask.[10]
-
Distillation: Pass steam through the distillation flask. The steam will co-distill with the 2-Chloro-N-methylaniline.[10]
-
Collection: Collect the milky distillate until the distillate runs clear.[10]
-
Separation: Transfer the distillate to a separatory funnel. The denser 2-Chloro-N-methylaniline will form the bottom layer. Separate the layers.[10]
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate.[10]
-
Final Purification: For very high purity, the dried product can be distilled under reduced pressure.[10]
Analytical Methods
The purity of 2-Chloro-N-methylaniline and its hydrochloride salt can be assessed using various analytical techniques:
-
Gas Chromatography (GC): Ideal for determining the purity of the volatile free base and quantifying impurities like the starting material and the di-methylated byproduct.[10]
-
High-Performance Liquid Chromatography (HPLC): Suitable for analyzing the purity of both the free base and the hydrochloride salt.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product.
Safety Precautions
Working with 2-chloroaniline and methylating agents requires strict adherence to safety protocols.
-
2-Chloroaniline: This compound is toxic if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged exposure.[11][14][15] It is also very toxic to aquatic life.[14]
-
Handling: Always handle 2-chloroaniline and its derivatives in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11][16]
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines. This material and its container must be disposed of as hazardous waste.[11]
References
- 1. CAS 932-32-1: N-Methyl-2-chloroaniline | CymitQuimica [cymitquimica.com]
- 2. Buy 2,5-dichloro-N-methylaniline hydrochloride | 1193389-58-0 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 12. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 13. 4-Chloro-2-methylaniline Hydrochloride | LGC Standards [lgcstandards.com]
- 14. lobachemie.com [lobachemie.com]
- 15. bg.cpachem.com [bg.cpachem.com]
- 16. nj.gov [nj.gov]
Technical Support Center: Purification of 2-Chloro-N-methylaniline Hydrochloride
Welcome to the technical support center for the purification of 2-Chloro-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the technical knowledge and practical insights needed to overcome common challenges in your purification workflow, ensuring the highest purity of your target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound from reaction mixtures. Each problem is analyzed from a mechanistic standpoint, with detailed, field-proven solutions.
Problem 1: Low Purity of the Isolated Hydrochloride Salt
Symptoms:
-
The isolated solid is off-white, yellow, or brown instead of a clean white crystalline powder.
-
A broad melting point range is observed.
-
Analytical data (NMR, HPLC) shows the presence of significant impurities.
Potential Causes & Mechanistic Insights:
The presence of impurities is often a direct consequence of the synthetic route employed. For instance, in the chlorination of N-methylaniline, incomplete reaction can leave residual starting material, while over-reaction can lead to the formation of di- or tri-chlorinated species.[1][2] Oxidation of the aniline moiety can also occur, leading to colored impurities.
Solutions:
-
Recrystallization: This is the most effective technique for removing small amounts of impurities from a solid product. The choice of solvent is critical and should be based on the principle of high solubility of the compound at elevated temperatures and low solubility at lower temperatures.
-
Detailed Recrystallization Protocol:
-
Choose an appropriate solvent or solvent system from the table below.
-
In a flask, add the minimum amount of hot solvent to the crude this compound to achieve complete dissolution.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[3]
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the flask in an ice bath to maximize the yield of the precipitated solid.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove residual solvent.
-
-
Table 1: Solvent Selection for Recrystallization
Solvent System Rationale Isopropanol/Diethyl Ether This compound has good solubility in isopropanol and is poorly soluble in diethyl ether. Dissolve in hot isopropanol and add diethyl ether dropwise until turbidity is observed, then reheat to clarify and cool slowly.[4] Ethanol/Water The hydrochloride salt is generally soluble in polar solvents like ethanol and water.[1] A mixed solvent system can be optimized to achieve the desired solubility profile. | Methanol/Ether | Similar to the isopropanol/ether system, this combination is effective for crystallizing amine hydrochlorides.[5] |
-
-
Acid-Base Extraction: This technique is useful for separating the basic 2-Chloro-N-methylaniline from non-basic impurities.
-
Workflow:
-
Dissolve the crude reaction mixture in an organic solvent like dichloromethane or ethyl acetate.
-
Extract the organic layer with an aqueous acidic solution (e.g., 1M HCl). The basic amine will move to the aqueous layer as its hydrochloride salt.[6]
-
Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH or ammonium hydroxide) to regenerate the free amine.[6]
-
Extract the free amine back into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the purified free base.
-
The purified free base can then be converted back to the hydrochloride salt.
-
Caption: Acid-Base Extraction Workflow for Purification.
-
Problem 2: Formation of an Oil or Gummy Solid
Symptoms:
-
Upon addition of hydrochloric acid to the free base, an oil separates instead of a solid precipitate.
-
During recrystallization, the compound "oils out" upon cooling.
Potential Causes & Mechanistic Insights:
The formation of an oil is often due to the presence of impurities that depress the melting point of the solid, creating a low-melting eutectic mixture. Additionally, the hydrochloride salt can be hygroscopic, and the absorption of atmospheric moisture can lead to the formation of a viscous liquid.[5][7]
Solutions:
-
Anhydrous Conditions: Ensure that all solvents and glassware are thoroughly dried before use. Performing the precipitation and filtration under an inert atmosphere (e.g., nitrogen or argon) can prevent the absorption of moisture.[8][9]
-
Solvent Optimization:
-
If oiling out occurs during precipitation, try adding a non-polar "anti-solvent" like hexane or diethyl ether to the solution of the free base before adding the acid. This can help to induce precipitation of the salt.[4]
-
For recrystallization, if the boiling point of the solvent is higher than the melting point of the solute, oiling out is likely. In such cases, choose a lower-boiling point solvent.[3]
-
-
Purify the Free Base First: If the crude product is highly impure, it is often easier to purify the free base by column chromatography or distillation before attempting to form the hydrochloride salt.[2][10]
Problem 3: Significant Product Loss During Purification
Symptoms:
-
The final yield of the purified hydrochloride salt is significantly lower than expected.
Potential Causes & Mechanistic Insights:
Product loss can occur at multiple stages of the purification process. The hydrochloride salt may have some solubility in the wash solvents, leading to losses during filtration.[5] Incomplete precipitation during salt formation or premature crystallization during hot filtration can also contribute to a lower yield.[3][11]
Solutions:
-
Optimize Washing Steps:
-
Wash the filtered crystals with a minimal amount of ice-cold solvent to reduce the amount of product that dissolves.
-
Use a non-polar solvent in which the hydrochloride salt is insoluble, such as diethyl ether or hexane, for the final wash.[4]
-
-
Ensure Complete Precipitation:
-
After adding hydrochloric acid, ensure the pH of the solution is acidic to maximize the formation of the hydrochloride salt.
-
Allow sufficient time for the precipitation to complete, and cool the mixture in an ice bath to further decrease the solubility of the salt.
-
-
Careful Recrystallization Technique:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[3]
-
To recover more product, the mother liquor can be concentrated and a second crop of crystals can be collected.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted N-methylaniline, over-chlorinated byproducts such as dichloro-N-methylaniline, and oxidation products which often are colored.[1][2]
Q2: How do I choose the best solvent for recrystallizing this compound?
A2: The ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold. For hydrochloride salts, polar solvents like alcohols (isopropanol, ethanol) are often good choices, and a mixed solvent system with a non-polar "anti-solvent" like diethyl ether or hexane can be used to fine-tune the solubility.[4]
Q3: My purified product is discolored. How can I remove the color?
A3: Discoloration is typically due to the presence of high molecular weight, colored byproducts from oxidation. Treatment with activated charcoal during recrystallization is an effective method for adsorbing these impurities.[3]
Q4: What is the best way to convert the purified free base to the hydrochloride salt?
A4: Dissolve the purified free base in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate. Then, add a solution of anhydrous HCl in the same solvent or bubble anhydrous HCl gas through the solution until precipitation is complete.[6][9]
Q5: How can I confirm the purity of my final product?
A5: Purity should be assessed using a combination of techniques. A sharp melting point is a good indicator of purity. Spectroscopic methods such as ¹H NMR and ¹³C NMR can confirm the structure and identify impurities. Chromatographic techniques like HPLC or GC can provide quantitative information about purity.[12][13]
Q6: The hydrochloride salt is difficult to handle due to its hygroscopicity. What are the best practices for storage and handling?
A6: Hygroscopic salts should be handled in a dry atmosphere, such as a glove box or under a stream of inert gas.[5] Store the final product in a tightly sealed container in a desiccator to protect it from atmospheric moisture.[7]
References
- 1. Buy 2,5-dichloro-N-methylaniline hydrochloride | 1193389-58-0 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 2-CHLOROANILINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 7. pharmtech.com [pharmtech.com]
- 8. benchchem.com [benchchem.com]
- 9. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Page loading... [wap.guidechem.com]
- 11. benchchem.com [benchchem.com]
- 12. 4-Chloro-2-methylaniline Hydrochloride | LGC Standards [lgcstandards.com]
- 13. epa.gov [epa.gov]
Technical Support Center: 2-Chloro-N-methylaniline Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and validated protocols to ensure the integrity and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and how do they influence the impurity profile?
A1: There are three primary synthetic pathways, each with a unique set of potential impurities. Understanding your chosen route is the first step in effective troubleshooting.
-
Route 1: N-methylation of 2-Chloroaniline: This is a widely used method where 2-chloroaniline is reacted with a methylating agent. The choice of methylating agent is critical and directly impacts the side-product profile.
-
Route 2: Chlorination of N-methylaniline: In this route, N-methylaniline is treated with a chlorinating agent. The main challenge here is controlling the regioselectivity of the chlorination.
-
Route 3: Reduction of a Nitro Precursor: This pathway typically involves the reduction of a substituted nitrobenzene, such as 2-chloro-6-nitrotoluene, to the corresponding aniline. The key is to achieve complete reduction of the nitro group.
Troubleshooting Guide: Common Impurities and Their Mitigation
This section is structured around the three main synthetic routes. Each entry details a common impurity, its origin, and strategies for its detection and removal.
Route 1: N-methylation of 2-Chloroaniline
This route is often favored for its directness. However, controlling the extent of methylation can be challenging.
Diagram of Impurity Formation in N-methylation of 2-Chloroaniline:
Caption: Impurity formation in the N-methylation of 2-chloroaniline.
1. Unreacted 2-Chloroaniline
-
Symptom: A peak corresponding to 2-chloroaniline is observed in the HPLC or GC-MS analysis of the final product.
-
Causality: Incomplete reaction due to insufficient methylating agent, suboptimal reaction temperature, or short reaction time.
-
Troubleshooting:
-
Reaction Stoichiometry: Ensure at least a stoichiometric amount of the methylating agent is used. A slight excess may be necessary to drive the reaction to completion.
-
Temperature and Time: Optimize the reaction temperature and time. For instance, when using dimethyl carbonate (DMC), temperatures around 150-200°C in a pressurized system may be required for good conversion.[1]
-
Catalyst: The use of a catalyst, such as zeolites with DMC, can enhance the reaction rate and selectivity.[2]
-
-
Purification:
-
Fractional Distillation: If the product is in its free base form, fractional distillation under reduced pressure can separate 2-chloroaniline from 2-chloro-N-methylaniline.
-
Recrystallization of the Hydrochloride Salt: Converting the mixture to their hydrochloride salts and recrystallizing can be effective, as the solubility of the salts may differ.[3]
-
2. Over-methylated Product: 2-Chloro-N,N-dimethylaniline
-
Symptom: A peak with a higher molecular weight, corresponding to the di-methylated product, is detected in the mass spectrum.
-
Causality: The desired mono-methylated product is also a nucleophile and can react further with the methylating agent. This is particularly problematic with highly reactive methylating agents like dimethyl sulfate or methyl iodide.
-
Troubleshooting:
-
Choice of Methylating Agent: Dimethyl carbonate (DMC) is a greener and often more selective reagent for mono-N-methylation compared to dimethyl sulfate or methyl iodide.[2][4]
-
Control of Stoichiometry: Use a controlled amount of the methylating agent (close to 1 equivalent).
-
Continuous Flow Chemistry: Continuous flow reactors can offer precise control over reaction time and temperature, minimizing over-methylation.[1]
-
-
Purification:
-
Chromatography: Column chromatography can be used to separate the mono- and di-methylated products, although it may not be practical for large-scale synthesis.
-
Recrystallization: Careful selection of a recrystallization solvent for the hydrochloride salt may allow for the separation of the di-methylated impurity.
-
Table 1: Comparison of Common Methylating Agents
| Methylating Agent | Typical Reaction Conditions | Common Byproducts | Selectivity for Mono-methylation |
| Dimethyl Sulfate | Room temperature to moderate heating | 2-Chloro-N,N-dimethylaniline | Moderate |
| Methyl Iodide | Room temperature to moderate heating | 2-Chloro-N,N-dimethylaniline | Moderate |
| Dimethyl Carbonate (DMC) | Higher temperatures (120-250°C), often with a catalyst (e.g., zeolites) | Carbamate intermediates | High[1][2] |
| Methanol with Catalyst | High temperature (e.g., 140°C) with a Ru(II) catalyst | Water | Good[5] |
Route 2: Chlorination of N-methylaniline
This route can be effective but requires careful control to achieve the desired 2-chloro isomer.
Diagram of Impurity Formation in Chlorination of N-methylaniline:
Caption: Impurity formation in the chlorination of N-methylaniline.
1. Positional Isomer: 4-Chloro-N-methylaniline
-
Symptom: An isomeric peak is observed in the HPLC or GC analysis.
-
Causality: The N-methylamino group is an ortho-, para-director. Chlorination can occur at both the ortho (desired) and para positions. The ratio of isomers is dependent on the chlorinating agent and reaction conditions. N-chlorosuccinimide (NCS) has been shown to produce a mixture of ortho and para isomers.
-
Troubleshooting:
-
Protecting Group Strategy: While more steps are involved, acetylation of the amino group to form N-methylacetanilide can direct chlorination more selectively, followed by deprotection.
-
Reaction Conditions: Optimization of solvent, temperature, and the choice of chlorinating agent (e.g., SO₂Cl₂, Cl₂) can influence the ortho/para ratio.
-
-
Purification:
-
Fractional Distillation: The boiling points of the isomers may be close, but careful fractional distillation under reduced pressure can be effective.[3]
-
Recrystallization of Hydrochloride Salts: The differing solubilities of the hydrochloride salts of the isomers can be exploited for separation by recrystallization.[3]
-
2. Over-chlorinated Products (e.g., 2,4-Dichloro-N-methylaniline)
-
Symptom: Peaks corresponding to di- or tri-chlorinated anilines are detected, typically by GC-MS.
-
Causality: The mono-chlorinated product is still activated towards further electrophilic substitution.
-
Troubleshooting:
-
Stoichiometry: Use of a stoichiometric amount of the chlorinating agent is crucial.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or GC to stop the reaction once the starting material is consumed but before significant over-chlorination occurs.
-
-
Purification:
-
Column Chromatography: This is an effective method for separating mono- from polychlorinated products.
-
Recrystallization: The higher molecular weight and different polarity of the over-chlorinated products often allow for their removal by recrystallization.
-
Route 3: Reduction of a Nitro Precursor
This is a common industrial route, often starting from 2-chloro-6-nitrotoluene.
Diagram of Impurity Formation in Reduction of Nitro Precursor:
Caption: Impurity formation in the reduction of a nitro precursor.
1. Unreacted Nitro Precursor (e.g., 2-Chloro-6-nitrotoluene)
-
Symptom: Presence of the nitro-compound in the final product, detectable by HPLC or GC-MS.
-
Causality: Incomplete reduction. This can be due to insufficient reducing agent, catalyst deactivation (in catalytic hydrogenation), or non-optimal reaction conditions.
-
Troubleshooting:
-
Reducing Agent: Ensure a sufficient excess of the reducing agent (e.g., iron powder in acidic medium, or catalytic hydrogenation with a suitable catalyst like Pd/C) is used.
-
Reaction Conditions: Maintain the appropriate temperature and pressure (for hydrogenation) throughout the reaction.
-
Catalyst Activity: In catalytic hydrogenation, ensure the catalyst is active and not poisoned.
-
-
Purification:
-
Acid-Base Extraction: The basicity of the desired aniline allows for its separation from the neutral nitro compound. Dissolve the crude product in an organic solvent and extract with an aqueous acid. The aniline will move to the aqueous phase as its salt, while the nitro compound remains in the organic layer. The aniline can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Chromatography: If extraction is not sufficient, column chromatography can be used.
-
Analytical Methods for Impurity Profiling
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for separating and quantifying the impurities in this compound.
-
Protocol 1: General Purpose HPLC Method
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient: Start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B. A typical gradient might be from 10% B to 90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm).
-
Column Temperature: 30-40 °C.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying volatile impurities and positional isomers.
-
Protocol 2: General Purpose GC-MS Method
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 300 °C) at a rate of 10-20 °C/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range that covers the expected molecular weights of the product and impurities (e.g., 50-350 amu).
-
Purification Protocols
Protocol 3: Recrystallization of this compound
Recrystallization is an effective method for removing many process-related impurities.
-
Solvent Screening: Test the solubility of the crude hydrochloride salt in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the product is highly soluble when hot and poorly soluble when cold. Good starting points for amine hydrochlorides include ethanol, isopropanol, or mixtures like ethanol/water or ethanol/acetone.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Potential Degradation Products
Forced degradation studies are essential to understand the stability of the final product.
-
Hydrolytic Degradation: Under acidic or basic conditions, especially at elevated temperatures, hydrolysis of the chloro-substituent is a potential degradation pathway, which would lead to 2-hydroxy-N-methylaniline.
-
Oxidative Degradation: Exposure to oxidizing agents may lead to the formation of N-oxides or colored polymeric impurities.
-
Photolytic Degradation: Exposure to light, particularly UV light, can cause degradation. The specific degradation products would need to be identified through a formal photostability study.
A stability-indicating HPLC method should be developed and validated to separate the active pharmaceutical ingredient from any potential degradation products.
References
- 1. This compound | C7H9Cl2N | CID 46739562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolic Pathway Involved in 2-Methyl-6-Ethylaniline Degradation by Sphingobium sp. Strain MEA3-1 and Cloning of the Novel Flavin-Dependent Monooxygenase System meaBA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijrpp.com [ijrpp.com]
Technical Support Center: Storage and Handling of 2-Chloro-N-methylaniline Hydrochloride
Welcome to the technical support center for 2-Chloro-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during storage and handling.
Introduction: The Challenge of Stability
This compound is a crystalline solid that, like many aniline derivatives, is susceptible to degradation over time. The primary culprits are atmospheric oxygen and light, which can initiate oxidative and photodegradation pathways. This degradation is often visually indicated by a change in color, from a white or off-white powder to yellow or brown. Such degradation can compromise the purity of the compound, potentially impacting experimental outcomes, leading to reduced yields, and the formation of unknown impurities.
This guide provides a comprehensive overview of the best practices for storing and handling this compound to minimize degradation and ensure the reliability and reproducibility of your research.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common concerns and challenges.
Storage Conditions
Q1: My new bottle of this compound has arrived. What are the immediate steps for proper storage?
A1: Upon receipt, immediately store the compound in a cool, dry, and dark place. The ideal storage temperature is in a controlled room temperature environment (20-25°C). It is crucial to keep the container tightly sealed to minimize exposure to air and moisture. For long-term storage, placing the sealed container inside a desiccator can provide an additional layer of protection against humidity.
Q2: I've noticed the powder in my bottle has started to turn a yellowish-brown color. What does this mean, and can I still use it?
A2: A color change from white/off-white to yellow or brown is a clear visual indicator of degradation, most likely due to oxidation.[1] The presence of these colored impurities signifies a decrease in the purity of your this compound. For applications requiring high purity, such as in pharmaceutical development or for use as an analytical standard, it is strongly recommended to use a fresh, undegraded batch. Using discolored material can lead to inconsistent results and the introduction of unknown variables into your experiments.
Q3: For highly sensitive experiments, what is the gold standard for long-term storage to prevent any degradation?
A3: For maximum stability, especially for long-term storage or for use as a reference standard, storing this compound under an inert atmosphere is the best practice. This involves transferring the compound into a sealed container, such as an amber glass vial with a PTFE-lined cap, and purging the headspace with an inert gas like argon or nitrogen before sealing. This can be effectively done inside a glovebox.
Understanding Degradation
Q4: What are the primary chemical reactions that cause the degradation of this compound?
A4: The main degradation pathways are:
-
Oxidation: The aniline functional group is susceptible to oxidation by atmospheric oxygen. This can lead to the formation of colored impurities. The N-methyl group can also be a site for oxidative N-dealkylation, potentially yielding 2-chloroaniline.[2][3][4]
-
Photodegradation: Exposure to light, particularly UV radiation, can accelerate the degradation process. Photodegradation of chloroanilines can result in the formation of chlorophenols, benzoquinones, and dimerization products such as azobenzene derivatives.[1][5]
The following diagram illustrates the potential degradation pathways:
Caption: Potential degradation pathways for this compound.
Q5: How can I identify the degradation products in my sample?
A5: The most effective way to identify and quantify degradation products is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). A stability-indicating HPLC method can separate the parent compound from its impurities. GC-MS is particularly useful for identifying the chemical structures of volatile degradation products.[6][7][8]
Handling and Usage
Q6: What is the proper procedure for weighing and transferring an air-sensitive solid like this compound?
A6: To prevent exposure to air and moisture during handling, it is best to work in a controlled environment.
Experimental Protocol: Weighing and Transferring under Inert Atmosphere
-
Glovebox Method (Recommended):
-
Place the sealed container of this compound, a spatula, a tared weighing vessel, and any other necessary labware into the antechamber of a glovebox.
-
Evacuate and refill the antechamber with inert gas (argon or nitrogen) for the recommended number of cycles.
-
Transfer the items into the main glovebox chamber.
-
Inside the glovebox, open the container and weigh the desired amount of the compound into the tared vessel.
-
Securely seal the weighing vessel and the main container before removing them from the glovebox.
-
-
Schlenk Line Method (Alternative):
-
If a glovebox is unavailable, a Schlenk line can be used.
-
Place the solid in a Schlenk flask.
-
Connect the flask to the Schlenk line and perform at least three vacuum/inert gas backfill cycles to remove air and moisture.
-
Under a positive pressure of inert gas, quickly add any air-stable reagents through a side arm. For transferring the solid to another vessel, specialized techniques like using a solid addition tube are recommended.[9][10]
-
The following workflow illustrates the decision-making process for handling:
Caption: Decision workflow for handling this compound.
Q7: What personal protective equipment (PPE) should I wear when handling this compound?
A7: Always handle this compound in a well-ventilated area, preferably a chemical fume hood. Essential PPE includes:
-
Safety glasses or goggles
-
A lab coat
-
Chemically resistant gloves (nitrile gloves are a common choice, but always check the manufacturer's compatibility chart).
Analytical Troubleshooting
Q8: I am developing an HPLC method for purity analysis and I'm observing peak tailing for the main compound. What could be the cause and how can I fix it?
A8: Peak tailing in HPLC for amine-containing compounds is a common issue. Here are the likely causes and solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Secondary Interactions | The basic amine group can interact with acidic residual silanol groups on the silica-based column packing, leading to a secondary retention mechanism and peak tailing.[11] | 1. Lower the mobile phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) will protonate the silanol groups, reducing their interaction with the protonated amine.2. Use an end-capped column: These columns have fewer free silanol groups.[12]3. Add a competing base: Incorporating a small amount of a competing base like triethylamine (TEA) into the mobile phase can mask the active sites on the stationary phase. |
| Column Overload | Injecting too much sample can saturate the stationary phase, causing peak distortion.[12][13] | Reduce the injection volume or dilute your sample and reinject. |
| Column Void or Contamination | A void at the head of the column or contamination of the inlet frit can disrupt the sample band, leading to poor peak shape.[13] | 1. Use a guard column: This will protect your analytical column from contaminants.[13]2. Flush the column: Reverse flushing (if the manufacturer allows) can sometimes dislodge particulates from the inlet frit.3. Replace the column: If the problem persists, the column may be irreversibly damaged. |
Q9: I want to perform a forced degradation study to understand the stability of my compound. What are the typical conditions I should use?
A9: Forced degradation studies are essential for developing stability-indicating methods.[14][15] The following conditions are a good starting point, with the goal of achieving 5-20% degradation:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl at room temperature, then heat if no degradation is observed.[16] | Hydrolysis of the aniline or other functional groups. |
| Basic Hydrolysis | 0.1 M NaOH at room temperature, then heat if no degradation is observed.[16] | Hydrolysis, dehalogenation. |
| Oxidative Degradation | 3% H₂O₂ at room temperature.[14] | Oxidation of the amine and aromatic ring, N-dealkylation. |
| Thermal Degradation | Heat the solid sample at a temperature below its melting point (e.g., 60-80°C). | Thermally induced decomposition. |
| Photodegradation | Expose the sample to UV and visible light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[16] | Photolytic cleavage, dimerization, and oxidation. |
Experimental Protocol: Forced Degradation Study (Oxidative)
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
In a clear glass vial, mix a known volume of the stock solution with 3% hydrogen peroxide.
-
Keep a control sample (stock solution with water instead of H₂O₂) under the same conditions.
-
Store the vials at room temperature, protected from light.
-
Analyze samples by HPLC at various time points (e.g., 2, 4, 8, 24 hours) to monitor for the formation of degradation products and the decrease in the parent peak area.
-
If no degradation is observed, the temperature can be increased (e.g., to 40-50°C) to accelerate the process.
References
- 1. mdpi.com [mdpi.com]
- 2. Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts | MDPI [mdpi.com]
- 3. Oxidation of substituted N,N-dimethylanilines by cytochrome P-450: estimation of the effective oxidation-reduction potential of cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolism of 4-substituted N-ethyl-N-methylanilines. III. Effect of various potential inhibitors, activators and inducers on alpha-C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 10. Virtual Lab - Schlenk: Handling of Solids [stalke.chemie.uni-goettingen.de]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. rjptonline.org [rjptonline.org]
- 15. ajpsonline.com [ajpsonline.com]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Troubleshooting side reactions in the synthesis of 2-Chloro-N-methylaniline hydrochloride
Answering the call of complex organic synthesis, this Technical Support Center provides a focused troubleshooting guide for the preparation of 2-Chloro-N-methylaniline hydrochloride. Designed for professionals in research and drug development, this resource moves beyond simple protocols to dissect the causality behind common synthetic challenges. As Senior Application Scientists, our goal is to empower you with the expertise to diagnose, resolve, and prevent side reactions, ensuring the integrity and yield of your synthesis.
Frequently Asked Questions (FAQs): Troubleshooting Side Reactions
This section addresses the most common issues encountered during the synthesis of 2-Chloro-N-methylaniline, typically prepared via N-methylation of 2-chloroaniline or reductive amination.
Question 1: My final product is contaminated with a significant amount of a higher molecular weight byproduct, identified by GC-MS as 2-Chloro-N,N-dimethylaniline. How can I prevent this over-methylation?
Answer: The formation of the tertiary amine, 2-Chloro-N,N-dimethylaniline, is a classic example of over-alkylation. This side reaction is highly dependent on the stoichiometry of your methylating agent and the reaction conditions. The secondary amine product (your target molecule) remains nucleophilic and can compete with the starting primary amine for the methylating agent.
Causality & Troubleshooting:
-
Stoichiometry Control: The most critical factor is the molar ratio of the methylating agent to 2-chloroaniline. A stoichiometric excess of the methylating agent will invariably lead to the formation of the tertiary amine.
-
Action: Carefully control the addition of the methylating agent (e.g., dimethyl sulfate, methyl iodide) to be no more than 1.0 molar equivalent. A slight sub-stoichiometric amount (e.g., 0.95 eq) can sometimes be beneficial to ensure all of the methylating agent is consumed before significant over-methylation occurs.
-
-
Reaction Temperature: Higher temperatures can increase the rate of the second methylation step.
-
Action: Maintain the lowest practical temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Choice of Reagents: The reactivity of the methylating agent and base can influence selectivity.
-
Action: Consider using a less reactive methylating agent. For a more controlled reaction, reductive amination using formaldehyde as the methyl source and a mild reducing agent like sodium triacetoxyborohydride can offer higher selectivity for the secondary amine[1].
-
Question 2: My HPLC analysis shows a significant peak for unreacted 2-chloroaniline. How can I drive the reaction to completion?
Answer: The presence of unreacted starting material points to an incomplete reaction. This can stem from several factors related to reaction kinetics and reagent activity.
Causality & Troubleshooting:
-
Insufficient Reaction Time/Temperature: The reaction may simply not have been allowed to proceed long enough or at a high enough temperature to reach completion.
-
Action: Extend the reaction time and monitor progress every few hours. If the reaction has stalled, a modest increase in temperature may be required.
-
-
Deactivated Reagents: The activity of the methylating agent or the strength of the base can be compromised.
-
Action: Ensure the methylating agent is of high purity and has been stored correctly. If using a base like sodium hydride, ensure it is fresh and has not been passivated by atmospheric moisture.
-
-
Poor Mixing: In heterogeneous reactions, inefficient stirring can lead to localized reagent depletion.
-
Action: Ensure vigorous mechanical stirring, especially for reactions involving solids or multiple liquid phases.
-
Question 3: The isolated 2-Chloro-N-methylaniline free base or its hydrochloride salt is pink or dark brown. What causes this discoloration and how can it be resolved?
Answer: Aniline derivatives are notoriously susceptible to aerial oxidation, which produces highly colored, high-molecular-weight impurities[2]. This process is often accelerated by exposure to light and trace metal impurities.
Causality & Troubleshooting:
-
Oxidation: The amino group is easily oxidized.
-
Prevention: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). During workup and storage, minimize exposure to air and light. Storing the purified product in an amber bottle under an inert gas is highly recommended[2].
-
-
Purification: If the product is already discolored, it must be purified.
-
Action (Free Base): The free base, being a liquid, is best purified by fractional distillation under reduced pressure. This will separate the volatile product from the non-volatile colored oxidation products[2].
-
Action (Hydrochloride Salt): The colored salt can often be purified by recrystallization. Treatment of the crude material in solution with a small amount of activated charcoal before filtration can effectively adsorb colored impurities.
-
Question 4: I'm attempting the synthesis via reductive amination of 2-chlorobenzaldehyde with methylamine, but the primary byproduct is 2-chlorobenzyl alcohol. What is the cause?
Answer: The formation of 2-chlorobenzyl alcohol indicates that the reduction of the aldehyde carbonyl group is occurring faster than the formation and/or reduction of the imine intermediate. This is a common side reaction in reductive amination protocols[3].
Causality & Troubleshooting:
-
Reducing Agent Reactivity: Strong reducing agents like sodium borohydride can readily reduce aldehydes, especially under acidic conditions used to promote imine formation.
-
Action: Switch to a more selective reducing agent that is less reactive towards aldehydes but highly effective for imines. Sodium triacetoxyborohydride [NaBH(OAc)₃] is the reagent of choice for this reason and is widely used for selective reductive aminations[1].
-
-
Reaction Protocol: The order of addition and reaction conditions are key.
-
Action: Employ a one-pot protocol where the aldehyde and amine are allowed to stir together first to form the imine in situ before the reducing agent is added. This maximizes the concentration of the imine intermediate available for reduction.
-
Analytical and Purification Protocols
Accurate analysis and effective purification are critical for obtaining high-quality this compound.
Protocol 1: HPLC Method for Purity Analysis and Impurity Profiling
This protocol provides a robust method for separating 2-Chloro-N-methylaniline from its common impurities.
Methodology:
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter into an HPLC vial[4].
-
Instrumentation & Conditions:
-
System: HPLC with a UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile/water containing 0.1% formic acid (to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 239 nm[4].
-
Injection Volume: 10 µL.
-
-
Data Analysis: Identify peaks by comparing retention times with authentic standards of the starting material, product, and potential side products. Quantify using an external standard calibration curve.
Protocol 2: Purification of this compound by Recrystallization
This protocol is effective for removing both colored oxidation impurities and unreacted starting materials.
Methodology:
-
Solvent Selection: Choose a solvent system in which the hydrochloride salt has high solubility at elevated temperatures and low solubility at cool temperatures. A common choice is an isopropanol/water or ethanol/ethyl acetate mixture.
-
Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add the primary solvent (e.g., isopropanol) in small portions while heating and stirring until the solid dissolves completely.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Swirl the flask for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Data Presentation & Visualization
Table 1: Common Impurities and Identification
| Impurity Name | Common Origin | Molecular Weight ( g/mol ) | Typical Analytical Signature |
| 2-Chloroaniline | Incomplete N-methylation | 127.57 | Earlier eluting peak in reverse-phase HPLC compared to product.[2] |
| 2-Chloro-N,N-dimethylaniline | Over-methylation | 155.65 | Later eluting peak in reverse-phase HPLC; distinct M+ peak in GC-MS. |
| Oxidation Byproducts | Aerial oxidation of amine | Variable (High MW) | Causes product discoloration; may appear as a broad, late-eluting hump in HPLC.[2] |
| Isomeric Chloroanilines | Impure starting material | 127.57 | May co-elute or be closely resolved with 2-chloroaniline in HPLC/GC.[2] |
Diagrams
Caption: A general workflow for troubleshooting the synthesis of 2-Chloro-N-methylaniline HCl.
Caption: The competitive reaction pathway leading to the over-methylation side product.
References
Improving the solubility of 2-Chloro-N-methylaniline hydrochloride for reactions
Welcome to the technical support guide for 2-Chloro-N-methylaniline hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common solubility challenges associated with this compound. Here, we provide field-proven insights, detailed protocols, and troubleshooting advice to ensure your experiments proceed efficiently.
Section 1: Understanding the Solubility Challenge
This compound is an amine salt. The protonation of the basic nitrogen atom to form the hydrochloride salt drastically increases its polarity compared to the free base (2-Chloro-N-methylaniline).[1][2] This ionic character is the primary reason for its enhanced solubility in polar, protic solvents like water and alcohols, but it also makes the compound poorly soluble in many common nonpolar or weakly polar organic solvents used in synthesis.[3]
The core challenge is to dissolve the salt in a medium that is also suitable for the intended reaction, which often requires a less polar environment. This guide will walk you through strategies to achieve this.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my organic solvent (e.g., THF, DCM, Toluene)?
A: This is the most common issue. The hydrochloride salt is highly polar and ionic. Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene are not polar enough to effectively solvate the charged anilinium ion and its chloride counter-ion.[3] The principle of "like dissolves like" dictates that polar solutes dissolve in polar solvents. The free base form of the molecule, being significantly less polar, would be more soluble in these solvents.
Q2: What are the best initial solvents to try for direct dissolution?
| Solvent Class | Recommended Solvents | Rationale |
| High Polarity (Protic) | Water, Methanol (MeOH), Ethanol (EtOH) | These solvents can effectively solvate both the protonated amine and the chloride ion through hydrogen bonding and ion-dipole interactions.[5][6] |
| High Polarity (Aprotic) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | These solvents have high dielectric constants and can dissolve ionic compounds, though they may be harder to remove post-reaction. |
Note: While solubility is expected to be higher in these solvents, it is not infinite. Always determine the solubility for your specific reaction concentration empirically.
Q3: Can I gently heat the mixture to improve solubility?
A: Yes, gentle warming can increase both the rate of dissolution and the overall solubility. However, exercise caution. Amine salts can be thermally sensitive, and prolonged heating at high temperatures can lead to degradation.[5] It is recommended to perform a small-scale stability test by heating a sample and analyzing it (e.g., by TLC or LCMS) to check for the appearance of impurities. Always heat gently (e.g., 40-50°C) and for the minimum time necessary.
Q4: How does pH affect the solubility of this compound?
A: pH is the most critical factor. The hydrochloride salt exists in an acidic environment. By raising the pH with a base, you deprotonate the anilinium ion, converting it back to the neutral (free base) 2-Chloro-N-methylaniline.[2]
C₇H₈ClN·HCl (salt, polar, water-soluble) + Base ⇌ C₇H₈ClN (free base, less polar, organic-soluble) + [Base-H]⁺Cl⁻
This free base is substantially more soluble in a wider range of organic solvents.[3][7] The predicted pKa of the conjugate acid of 2-Chloro-N-methylaniline is approximately 3.17, meaning this conversion happens readily with common organic or inorganic bases.[8]
Section 3: Troubleshooting Guide & Workflow
This section provides a logical workflow for addressing solubility issues in your reaction setup.
Issue: The compound is poorly soluble in the desired reaction solvent.
Follow this decision-making process to find a solution.
Caption: Troubleshooting workflow for solubility issues.
Section 4: Experimental Protocols
Protocol 4.1: In-Situ Neutralization for Improved Solubility in Aprotic Solvents
This is the most common and effective method for using amine hydrochlorides in reactions that require non-polar or weakly polar aprotic solvents (e.g., DCM, THF, MeCN, Toluene).[3][9] The goal is to generate the soluble free amine directly in the reaction flask just before proceeding with your synthesis.
Materials:
-
This compound
-
Anhydrous reaction solvent (e.g., DCM, THF, MeCN)
-
Tertiary amine base: Triethylamine (Et₃N or TEA) or N,N-Diisopropylethylamine (DIPEA). Use 1.05-1.2 equivalents.
-
Inert atmosphere setup (e.g., Nitrogen or Argon balloon/manifold)
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: To a dry reaction flask under an inert atmosphere, add the this compound (1.0 eq) and the anhydrous reaction solvent.
-
Suspension: Stir the mixture at room temperature. You will have a slurry or suspension, as the salt has poor solubility.[9]
-
Cooling (Optional but Recommended): Cool the suspension to 0°C using an ice-water bath. This helps to control any potential exotherm from the acid-base neutralization.
-
Base Addition: Slowly add the tertiary amine base (e.g., TEA or DIPEA, 1.1 eq) dropwise to the stirred suspension.
-
Stirring & Dissolution: Stir the mixture at 0°C to room temperature for 15-30 minutes. During this time, two things will happen:
-
The this compound will react to form the soluble free amine, causing the initial solid to dissolve.
-
A new precipitate, the hydrochloride salt of the tertiary amine (e.g., triethylammonium chloride), will form. This is often a fine white solid.[3]
-
-
Reaction Readiness: The resulting mixture, containing the dissolved free amine and the precipitated ammonium salt, can often be used directly in the next step of your reaction (e.g., for an acylation or coupling). The tertiary amine salt is typically a spectator and does not interfere.
-
Filtration (Optional): If the tertiary amine salt is problematic for your subsequent steps or purification, it can be removed by filtering the entire mixture through a pad of Celite or a sintered glass funnel, washing with a small amount of fresh anhydrous solvent. The filtrate now contains your soluble free amine.
Causality Explained: By adding a stronger, non-nucleophilic base like TEA or DIPEA, you perform an acid-base reaction in the flask. The base abstracts the proton from the anilinium hydrochloride, "liberating" the neutral, non-polar, and solvent-soluble free aniline. The TEA or DIPEA is sacrificed to form a salt that is often poorly soluble and precipitates, driving the equilibrium towards the desired free amine.[3]
References
- 1. quora.com [quora.com]
- 2. Isolation (Recovery) [chem.ualberta.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy 2,5-dichloro-N-methylaniline hydrochloride | 1193389-58-0 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 2-CHLORO-N-METHYLANILINE CAS#: 932-32-1 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing the Hygroscopic Nature of 2-Chloro-N-methylaniline Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Chloro-N-methylaniline hydrochloride. This guide, developed by our senior application scientists, provides in-depth technical information and practical advice for managing the hygroscopic nature of this compound. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Understanding the Challenge: The Hygroscopic Nature of Amine Hydrochlorides
This compound, like many amine hydrochloride salts, is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This property can lead to a variety of issues in a laboratory setting, including:
-
Physical Changes: Absorption of water can cause the crystalline solid to clump, become gummy, or even deliquesce (dissolve in the absorbed water) into a concentrated solution.[1][3] This makes accurate weighing and dispensing difficult.
-
Chemical Instability: The presence of moisture can affect the stability of the compound, potentially leading to degradation over time.[4][5] For many pharmaceuticals, moisture is a leading cause of degradation.[4][5]
-
Inaccurate Stoichiometry: If the compound has absorbed a significant amount of water, the weighed mass will not accurately reflect the mass of the active compound, leading to errors in reaction stoichiometry and solution concentration.
This guide will provide you with the necessary protocols and troubleshooting tips to mitigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered when working with this compound.
Q1: My bottle of this compound appears clumpy and difficult to handle. What should I do?
A1: Clumping is a clear indication that the compound has absorbed atmospheric moisture.[1][3] To address this, you have a few options depending on the requirements of your experiment:
-
For non-critical applications: If precise quantification is not essential, you can try to break up the clumps with a clean, dry spatula before weighing.[1] However, be aware that the weighed material will contain an unknown amount of water.
-
For quantitative applications: If the exact amount of the compound is critical, the material should be dried before use. This can be achieved by placing the compound under high vacuum for several hours or overnight.[6][7] For more rigorous drying, a drying pistol or gentle heating in a vacuum oven can be used, but care must be taken to avoid thermal decomposition.[8] Always consult the product's Safety Data Sheet (SDS) for thermal stability information.
Q2: I'm trying to weigh the compound on an analytical balance, but the mass is continuously increasing. How can I get an accurate weight?
A2: This is a classic sign of a hygroscopic substance actively absorbing moisture from the air.[9] To obtain an accurate weight, you need to minimize the compound's exposure to the atmosphere:
-
Work Quickly: Have all your materials and equipment ready before opening the container. Measure out the desired amount as quickly as possible.[1]
-
Use a Controlled Environment: If available, the best practice is to weigh the compound inside a glove box with a controlled, low-humidity atmosphere.[8][10]
-
Weigh by Difference: A practical alternative is to weigh the sealed container, quickly transfer an approximate amount of the compound to your reaction vessel, and then re-weigh the sealed container. The difference in mass will give you the accurate weight of the transferred compound.
-
Dissolve and Aliquot: For very small quantities, you can make a stock solution. Weigh a larger, more manageable amount of the compound, dissolve it in a suitable anhydrous solvent, and then accurately dispense the required volume of the solution.[10]
Q3: What are the best practices for storing this compound to prevent moisture absorption?
A3: Proper storage is the first line of defense against the challenges posed by hygroscopic compounds.
-
Airtight Containers: Always store the compound in a tightly sealed container.[1][11] Ensure the container's cap is securely fastened immediately after each use.
-
Desiccator Storage: For long-term storage and after opening the original container, it is highly recommended to store the bottle inside a desiccator containing a suitable drying agent like anhydrous calcium sulfate (Drierite®) or silica gel.[2][11]
-
Inert Atmosphere: For highly sensitive applications, consider storing the compound under an inert atmosphere, such as nitrogen or argon, to displace any moist air.[12]
Q4: Can I dry this compound in a standard laboratory oven?
A4: While gentle heating can be used to dry some hygroscopic compounds, it should be done with caution.[1] Amine hydrochlorides can be susceptible to thermal degradation. Before heating, consult the compound's Safety Data Sheet (SDS) for its decomposition temperature and other thermal properties. A safer alternative is drying under high vacuum at ambient temperature, which avoids the risk of thermal decomposition.[6][7]
Q5: I've prepared a solution of this compound in an organic solvent, but my reaction is failing. Could residual water be the issue?
A5: Yes, even if you have carefully handled the solid compound, residual moisture can be introduced from solvents or glassware.
-
Use Anhydrous Solvents: For moisture-sensitive reactions, always use a properly dried, anhydrous solvent. Many common laboratory solvents can be dried using molecular sieves or other drying agents.[13]
-
Dry Glassware: Ensure all glassware is thoroughly dried before use, either by oven-drying or flame-drying under vacuum.
-
Azeotropic Removal of Water: If you suspect water is present in your reaction mixture, you can sometimes remove it by azeotropic distillation. This involves adding a solvent like toluene that forms a low-boiling azeotrope with water and then removing the azeotrope by distillation.[6][14]
Experimental Protocols
Here are detailed, step-by-step methodologies for key procedures involving this compound.
Protocol 1: Weighing and Dispensing in a Standard Laboratory Environment
This protocol is suitable for applications where minor moisture absorption is tolerable.
-
Preparation:
-
Ensure the analytical balance is clean, calibrated, and located in an area with minimal air currents.
-
Have your receiving vessel (e.g., flask, vial), a clean and dry spatula, and a notebook ready.
-
-
Tare the Vessel: Place your receiving vessel on the balance and tare it.
-
Minimize Exposure: Briefly remove the cap from the this compound container.
-
Rapid Transfer: Using the spatula, quickly transfer an approximate amount of the solid to the tared vessel.
-
Seal and Record: Immediately and tightly seal the stock bottle. Record the mass displayed on the balance. Be aware that this value may be slightly inflated due to moisture absorption.
-
Proceed Immediately: Use the weighed compound in your experiment without delay.
Protocol 2: High-Accuracy Weighing Using a Glove Box
This is the recommended protocol for moisture-sensitive and quantitative applications.
-
Glove Box Preparation:
-
Ensure the glove box has a low-humidity atmosphere (typically <1% relative humidity).
-
Transfer all necessary items into the glove box: the sealed container of this compound, your receiving vessel, a spatula, and any other necessary labware.
-
-
Equilibration: Allow the items to equilibrate to the glove box atmosphere for at least 20-30 minutes.
-
Weighing:
-
Place your receiving vessel on the analytical balance inside the glove box and tare it.
-
Open the container of this compound.
-
Carefully transfer the desired amount of the solid to your tared vessel.
-
Record the precise mass.
-
-
Sealing: Tightly seal both the stock bottle and your receiving vessel before removing them from the glove box.
Data Presentation
| Parameter | Recommendation | Rationale |
| Storage | Tightly sealed container in a desiccator.[1][11] | Minimizes exposure to atmospheric moisture. |
| Weighing (Standard) | Rapid transfer; weigh by difference if possible. | Reduces the time for moisture absorption. |
| Weighing (High-Accuracy) | Inside a low-humidity glove box.[8][10] | Provides a controlled environment to prevent moisture uptake. |
| Drying | High vacuum at ambient temperature.[6][7] | Removes absorbed water without the risk of thermal decomposition. |
| Solvent Selection | Anhydrous grade solvents.[13] | Prevents the introduction of water into the reaction mixture. |
Visualizations
Decision-Making Workflow for Handling this compound
Caption: Decision workflow for handling the hygroscopic compound.
References
- 1. tutorchase.com [tutorchase.com]
- 2. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 3. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. How To [chem.rochester.edu]
- 8. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 9. reddit.com [reddit.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. globalresearchchem.com [globalresearchchem.com]
- 12. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. reddit.com [reddit.com]
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-N-methylaniline Hydrochloride
This guide provides in-depth technical support for researchers, chemists, and process development professionals on the challenges and solutions associated with scaling up the synthesis of 2-Chloro-N-methylaniline hydrochloride. We move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your process effectively.
Section 1: Synthesis Overview & Core Principles
The synthesis of this compound is fundamentally a two-step process: the selective N-methylation of 2-chloroaniline, followed by conversion to its hydrochloride salt. While straightforward on paper, scaling this process introduces significant challenges, primarily in controlling selectivity to prevent over-methylation and ensuring high purity of the final product.
The most common and scalable route involves the direct N-methylation of 2-chloroaniline. The choice of methylating agent is the most critical parameter influencing the reaction's efficiency, safety, and economic viability at scale.[1]
Overall Synthesis Workflow
The logical flow from starting material to the final, purified salt is crucial for a robust and reproducible process.
Caption: General workflow for the synthesis and purification of 2-Chloro-N-methylaniline HCl.
Critical Decision: The Methylating Agent
The choice of methylating agent dictates reaction conditions, byproduct profiles, and overall process safety.
| Methylating Agent | Advantages | Disadvantages & Scalability Concerns |
| Methanol (CH₃OH) | Inexpensive, readily available.[2] | Requires high temperatures/pressures and a catalyst; selectivity can be poor, leading to significant N,N-dimethylaniline formation.[3][4] |
| Dimethyl Carbonate (DMC) | "Green" reagent, high atom economy, often highly selective for mono-methylation.[5] | Higher cost than methanol, may require specific catalysts or bases for optimal performance. |
| Formaldehyde/Formic Acid | Classic Eschweiler-Clarke conditions, often high-yielding. | Stoichiometric waste products, potential for N-formylated byproducts with certain substrates.[5] |
| Methyl Halides (e.g., CH₃I) | Highly reactive. | Toxic, expensive, generates stoichiometric halide waste, difficult to control over-alkylation at scale. |
For scalability, Dimethyl Carbonate (DMC) often presents the best balance of selectivity, safety, and environmental considerations, despite its higher initial cost.[5] Catalyst-driven processes using methanol are also viable but require more stringent process control to manage selectivity.[2]
Section 2: Detailed Experimental Protocols
The following protocols are designed as robust starting points for process development.
Protocol 1: Selective N-Methylation using Dimethyl Carbonate (DMC)
This method is favored for its high selectivity towards the mono-methylated product.
-
Reaction Setup: In a properly sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 2-chloroaniline (1.0 eq) and a suitable high-boiling solvent (e.g., xylene or N-Methyl-2-pyrrolidone).
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the mixture. The base is crucial for activating the aniline.
-
Reagent Addition: While stirring, slowly add dimethyl carbonate (DMC, 1.1-1.5 eq). A slight excess of DMC is used, but a large excess can promote di-methylation.
-
Reaction: Heat the mixture to a controlled temperature (typically 120-160 °C). Monitor the reaction progress by GC or TLC every 2-4 hours. The reaction is complete when the starting 2-chloroaniline is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., xylene).
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield crude 2-Chloro-N-methylaniline as an oil.
Protocol 2: Hydrochloride Salt Formation and Purification
-
Dissolution: Dissolve the crude 2-Chloro-N-methylaniline free base in a suitable solvent, such as isopropanol (IPA) or ethyl acetate.
-
Acidification: Cool the solution in an ice bath. Slowly add concentrated hydrochloric acid (HCl, ~1.05 eq) dropwise with vigorous stirring. Alternatively, bubble dry HCl gas through the solution. The product will begin to precipitate as a solid.
-
Crystallization: Continue stirring in the ice bath for 1-2 hours to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent (the one used for dissolution) to remove soluble impurities.
-
Drying: Dry the purified this compound in a vacuum oven at 50-60 °C until a constant weight is achieved.
Section 3: Troubleshooting Guide
This section addresses the most common issues encountered during the scale-up process in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<70%). What are the likely causes and how can I improve it?
A1: Low yields can typically be traced to three main factors:
-
Incomplete Reaction: The N-methylation of anilines, especially with less reactive agents like DMC, can be slow.
-
Solution: Ensure your reaction has truly gone to completion by using an appropriate analytical method (GC is preferred over TLC for this mixture). If starting material remains, consider increasing the reaction time, temperature (in 10 °C increments), or the amount of base/catalyst.[6]
-
-
Suboptimal Reagent Ratios: An incorrect stoichiometric ratio can halt the reaction prematurely.
-
Solution: Carefully control the molar equivalents of your methylating agent and base. While a slight excess of the methylating agent is common, too little will result in an incomplete reaction.
-
-
Losses During Workup: Significant product can be lost during aqueous extractions, especially if the pH is not controlled.
-
Solution: During the workup of the free base, ensure the aqueous layer is basic (pH > 9) before extraction to minimize the formation of water-soluble aniline salts. Perform multiple extractions with your organic solvent to ensure full recovery.[6]
-
Q2: I'm getting a significant amount of the di-methylated byproduct (N,N-dimethyl-2-chloroaniline). How can I improve selectivity for the desired mono-methylated product?
A2: This is the most common selectivity challenge. Over-methylation occurs because the product, 2-Chloro-N-methylaniline, can react again with the methylating agent.
-
Control Molar Ratio: This is your primary control lever. Reduce the molar equivalents of the methylating agent relative to the 2-chloroaniline. Start with a ratio of 1.05:1 (Agent:Aniline) and adjust as needed.
-
Reaction Temperature: Higher temperatures often favor the formation of the di-methylated product.[2] Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Choice of Methylating Agent: As discussed in Section 1.2, Dimethyl Carbonate (DMC) is inherently more selective for mono-methylation than agents like methanol or methyl iodide.[5]
-
Catalyst System: If using a catalytic process (e.g., with methanol), the catalyst itself plays a huge role. Some heterogeneous catalysts, like certain zeolites or supported metal catalysts, can offer high selectivity due to steric hindrance within their pore structures.[2][7]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Q3: My purified 2-Chloro-N-methylaniline free base is initially a pale liquid but darkens over time. Why is this happening and how can I prevent it?
A3: Anilines as a class are highly susceptible to aerial oxidation, which forms highly colored, high-molecular-weight impurities.[6] This process is often accelerated by exposure to light and trace metals.
-
Prevention: The most effective way to prevent discoloration of the free base is to store it under an inert atmosphere (nitrogen or argon) in a sealed, amber-colored container to protect it from air and light.[8]
-
Remediation: If the product has already darkened, it can often be repurified by fractional distillation under reduced pressure.[6] However, it is far better to prevent the oxidation in the first place. Once converted to the hydrochloride salt, the product is generally much more stable to air and light.
Q4: How can I effectively separate my product from unreacted starting material and the di-methylated byproduct?
A4: The boiling points of 2-chloroaniline, 2-Chloro-N-methylaniline, and N,N-dimethyl-2-chloroaniline are often close enough to make separation by simple distillation difficult.
-
Fractional Vacuum Distillation: For the free bases, careful fractional distillation under high vacuum is the most direct method. A column with high theoretical plates will be required to achieve good separation.
-
Recrystallization of the Hydrochloride Salt: This is often a more effective and scalable purification method. The solubilities of the hydrochloride salts of the three components are different. By carefully choosing a crystallization solvent (e.g., isopropanol/water mixtures, ethanol), it is often possible to selectively crystallize the desired this compound in high purity, leaving the impurities in the mother liquor.[6]
Section 4: Frequently Asked Questions (FAQs)
-
Q: What are the primary safety concerns when handling 2-chloroaniline at scale?
-
A: 2-chloroaniline is toxic if swallowed, inhaled, or absorbed through the skin.[9] It is a known hematotoxin, causing methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like cyanosis (blue skin), headache, and dizziness.[10] When scaling up, it is imperative to use a closed system or work in a well-ventilated area with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a face shield, and respiratory protection if aerosols or vapors are generated.[8][11]
-
-
Q: Which analytical techniques are best for in-process monitoring and final product QC?
-
A: For in-process monitoring, Gas Chromatography (GC) is ideal for tracking the disappearance of starting material and the appearance of the mono- and di-methylated products. For final Quality Control (QC) of this compound, High-Performance Liquid Chromatography (HPLC) is typically used to determine purity (>95% is often required), while GC-Mass Spectrometry (GC/MS) can confirm the identity of the product and any minor impurities.[6]
-
-
Q: What are the key considerations for the final hydrochloride salt formation step?
-
A: The key is to control the stoichiometry of the hydrochloric acid. Adding a significant excess of HCl can lead to an impure, acidic product. Conversely, insufficient acid will result in incomplete salt formation. The addition should be done slowly and at a reduced temperature to control the exotherm and promote the formation of well-defined crystals, which are easier to filter and dry.
-
-
Q: Can I use a different acid to form the salt?
-
A: Yes, other acids like sulfuric acid or phosphoric acid can be used to form the corresponding salts (sulfate, phosphate). However, the hydrochloride salt is very common for amine-based active pharmaceutical ingredients and intermediates due to its favorable physical properties, such as crystallinity and stability. The choice of salt form can impact solubility, stability, and downstream processing.
-
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. US3819709A - Synthesis of n-methylaniline - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. iris.unive.it [iris.unive.it]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. lobachemie.com [lobachemie.com]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. nj.gov [nj.gov]
Removal of color impurities from 2-Chloro-N-methylaniline hydrochloride
Technical Support Center: 2-Chloro-N-methylaniline Hydrochloride
A Senior Application Scientist's Guide to Identification and Removal of Color Impurities
This guide provides in-depth troubleshooting and procedural support for researchers, scientists, and drug development professionals encountering color impurities in this compound. We will explore the root causes of discoloration and provide validated, step-by-step protocols for purification.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the quality and handling of this compound.
Q1: Why has my this compound, which was initially off-white, turned yellow, red, or brown?
This discoloration is a classic sign of chemical degradation. Like many aniline derivatives, 2-Chloro-N-methylaniline is susceptible to oxidation when exposed to air (oxygen) and light.[1][2][3] The aromatic amine group is electron-rich, making the molecule prone to oxidation, which forms highly colored conjugated byproducts.[2] Storing the compound under an inert atmosphere (like nitrogen or argon) and in an amber vial can significantly slow this process.
Q2: What exactly are these colored impurities?
The colored impurities are typically a complex mixture of oxidation and polymerization products.[4] The initial oxidation can form nitroso or nitro compounds, which can then react further to form larger, conjugated systems like azoxy or azo compounds, and eventually polymeric materials.[2][5] These large, conjugated molecules absorb visible light, resulting in the observed yellow-to-brown coloration.[2]
Q3: Is the discolored reagent still usable for my synthesis?
For non-critical applications or initial trials, a slightly discolored reagent might be acceptable. However, for sensitive applications such as synthesizing pharmaceutical intermediates or creating reference standards, using the discolored material is strongly discouraged. The impurities can lead to unexpected side reactions, lower yields, and complicate the purification of your final product. Purification is essential to ensure reproducibility and the integrity of your results.
Q4: What are the primary, field-proven methods for removing these color impurities?
There are two primary methods that are highly effective for removing these types of impurities:
-
Activated Carbon (Charcoal) Treatment: This is an adsorption technique highly effective at removing large, colored organic molecules.[6][7][8] It is often used in conjunction with recrystallization.
-
Recrystallization: This is a fundamental purification technique that separates the desired compound from soluble and insoluble impurities based on differences in their solubility at varying temperatures.[9]
For severe discoloration, a more advanced strategy involving conversion to the free base followed by vacuum distillation may be necessary.[10][11]
Part 2: Troubleshooting and Purification Workflow
This section provides a logical workflow for addressing color impurities, from initial assessment to the selection of an appropriate purification protocol.
Troubleshooting Decision Workflow
The following diagram outlines the decision-making process when faced with a discolored sample of this compound.
Caption: Decision workflow for purifying 2-Chloro-N-methylaniline HCl.
Troubleshooting Guide: Common Issues & Solutions
Q: I performed a recrystallization, but my final crystals are still colored. What went wrong?
This outcome suggests that the colored impurities have similar solubility properties to your target compound and are co-crystallizing.
-
Causality: The impurities are being trapped within the crystal lattice as it forms.
-
Solution: You must employ a method that physically removes the impurities before crystallization. The recommended course of action is to re-dissolve the product and perform an activated carbon treatment (Protocol 1B) before allowing the solution to cool and recrystallize.[9]
Q: My yield was extremely low after using activated carbon. Why did this happen?
This is a common issue and is almost always caused by using an excessive amount of activated carbon or by procedural errors during filtration.
-
Causality: Activated carbon is a highly porous material with a large surface area, but it is not perfectly selective. It will adsorb your desired product to some extent, along with the impurities.[8][12] Using too much carbon will drastically reduce your yield.
-
Solution:
-
Use Less Carbon: Start with a minimal amount, approximately 1-2% of the solute's weight. It's better to perform a second treatment than to use too much at once.
-
Minimize Contact Time: Do not let the solution boil with the carbon for an extended period. A 5-10 minute contact time is usually sufficient.[13]
-
Prevent Premature Crystallization: The loss may have occurred during hot filtration. Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent the product from crystallizing on the filter paper along with the carbon.[9]
-
Q: Upon trying to dissolve my compound, it oiled out instead of fully dissolving. What should I do?
Oiling out occurs when the solute melts before it dissolves or when the solution becomes supersaturated at a temperature above the solute's melting point.
-
Causality: The boiling point of your chosen solvent may be too high, or you may have a high concentration of impurities which are depressing the melting point of your crude material.
-
Solution:
-
Add More Solvent: The simplest solution is to add more hot solvent until the oil fully dissolves.
-
Change Solvents: Select a solvent with a lower boiling point.[9]
-
Use a Solvent Pair: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble), then slowly add a "poor" anti-solvent (in which it is poorly soluble) at an elevated temperature until the solution becomes faintly cloudy. Then, clarify the solution by adding a drop or two of the good solvent and allow it to cool slowly.
-
Part 3: Detailed Experimental Protocols
Safety First: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. 2-Chloro-N-methylaniline is hazardous and can cause skin and eye irritation.[14][15]
Protocol 1: Decolorization using Activated Carbon and Recrystallization
This is the most common and effective method for moderately discolored products.
1. Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot. Based on the polar nature of the hydrochloride salt, suitable solvents include:
| Solvent | Boiling Point (°C) | Suitability Notes |
| Ethanol | 78 | Good general-purpose solvent for amine salts.[9] |
| Isopropanol | 82 | Another good option, slightly less polar than ethanol. |
| Methanol/Water | Varies | A mixed solvent system can be effective for tuning solubility. |
| Acetonitrile | 82 | Can be effective, but test solubility first. |
2. Procedure:
-
Dissolution: Place the crude, discolored 2-Chloro-N-methylaniline HCl into an Erlenmeyer flask. Add a magnetic stir bar. Add the minimum amount of your chosen solvent to create a slurry. Heat the mixture on a hot plate with stirring until it begins to boil gently and the solid dissolves completely. Add solvent dropwise until a clear solution is achieved.
-
Activated Carbon Treatment: Temporarily remove the flask from the heat source to prevent bumping.[8][12] Add a small amount of decolorizing activated carbon (approx. 1-2% w/w of your compound).
-
Heating: Return the flask to the hot plate and allow it to boil gently with stirring for 5-10 minutes. The solution should turn black. If color persists, add another very small portion of carbon and heat for another 5 minutes.
-
Hot Gravity Filtration: Set up a gravity filtration apparatus with fluted filter paper in a stemless or short-stemmed funnel. Pre-heat the entire apparatus (funnel and receiving Erlenmeyer flask) with hot solvent vapor or in an oven to prevent premature crystallization.[9] Quickly pour the hot, black solution through the fluted filter paper. The filtrate should be colorless or nearly colorless.
-
Crystallization: Cover the receiving flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Mechanism of Activated Carbon Adsorption
Activated carbon's efficacy stems from its highly porous structure and vast surface area, which provides ample sites for large, flat, conjugated color bodies to adsorb via van der Waals forces.
Caption: Adsorption of impurities (I) onto activated carbon, leaving the product (P).
References
- 1. researchgate.net [researchgate.net]
- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 4. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Amine oxidation. Part I. The oxidation of NN-dimethylaniline to crystal violet and methyl violet | Semantic Scholar [semanticscholar.org]
- 6. carbotecnia.info [carbotecnia.info]
- 7. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters [huameicarbon.com]
- 8. Decolorizing carbon [sites.pitt.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. prepchem.com [prepchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. naturecarbon.com [naturecarbon.com]
- 14. chemical-label.com [chemical-label.com]
- 15. fishersci.com [fishersci.com]
Validation & Comparative
Comparing reactivity of 2-Chloro-N-methylaniline hydrochloride with other anilines
For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of a reagent's reactivity is paramount for predictable and efficient synthesis. This guide provides an in-depth comparison of 2-Chloro-N-methylaniline hydrochloride with other common anilines, supported by mechanistic principles and actionable experimental protocols. We will dissect the electronic and steric factors that govern its behavior in key synthetic transformations.
Understanding the Fundamentals of Aniline Reactivity
The reactivity of anilines is primarily dictated by the lone pair of electrons on the nitrogen atom and the electron density of the aromatic ring. These two features allow anilines to function as both N-nucleophiles (in reactions like acylation and alkylation) and C-nucleophiles (in electrophilic aromatic substitution). The overall reactivity is a delicate balance of three key factors:
-
Electronic Effects: Substituents on the aromatic ring can either donate or withdraw electron density. Electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (-OCH₃) increase the electron density on the nitrogen and the ring, enhancing basicity and nucleophilicity.[1][2] Conversely, electron-withdrawing groups (EWGs) like chloro (-Cl) or nitro (-NO₂) decrease electron density through inductive and/or resonance effects, reducing reactivity.[3][4]
-
Steric Hindrance: Bulky groups, particularly at the ortho position relative to the amino group, can physically obstruct the approach of electrophiles to both the nitrogen atom and the adjacent ring positions.[5][6] This is often referred to as the "ortho effect."
-
N-Substitution: Replacing a hydrogen on the amino group with an alkyl group (e.g., N-methylation) introduces a weak electron-donating effect, which can slightly increase the nitrogen's nucleophilicity.[7]
-
Salt Form: It is critical to recognize that 2-Chloro-N-methylaniline is supplied as a hydrochloride salt . In this form, the nitrogen's lone pair is protonated, rendering it non-nucleophilic. For any reaction requiring the nitrogen to act as a nucleophile, the free base must first be generated by treatment with a suitable base (e.g., NaHCO₃, Et₃N).
Caption: Key factors influencing the reactivity of substituted anilines.
Comparative Reactivity Analysis
To contextualize the reactivity of 2-Chloro-N-methylaniline, we will compare it against a selection of structurally related anilines. The basicity (pKb) of an aniline is an excellent quantitative proxy for the availability of the nitrogen's lone pair and, therefore, its nucleophilicity. A lower pKb value indicates a stronger base and generally a more potent N-nucleophile.
| Compound | Structure | Substituent Effects | pKb (approx.) | Expected N-Nucleophilicity |
| N-Methylaniline | C₆H₅NH(CH₃) | -CH₃: Weakly donating (+I) | 8.8 | High |
| Aniline | C₆H₅NH₂ | (Baseline) | 9.4 | Medium-High |
| 4-Chloroaniline | 4-ClC₆H₄NH₂ | 4-Cl: Withdrawing (-I, +R) | 10.0 | Medium-Low |
| 2-Chloroaniline | 2-ClC₆H₄NH₂ | 2-Cl: Withdrawing (-I), Steric | 11.4 | Low |
| 2-Chloro-N-methylaniline | 2-ClC₆H₄NH(CH₃) | 2-Cl: Withdrawing (-I), Steric-CH₃: Weakly donating (+I) | ~11-12 | Low |
Note: pKb values are approximate and can vary slightly with measurement conditions. The pKb for 2-Chloro-N-methylaniline is estimated based on substituent effects.
From this data, a clear hierarchy emerges. The N-methyl group in N-methylaniline makes it slightly more basic than aniline. The chloro substituent in 4-chloroaniline decreases basicity due to its inductive electron withdrawal. This effect is even more pronounced in 2-chloroaniline, where steric hindrance and a stronger inductive effect further reduce the availability of the lone pair.
For 2-Chloro-N-methylaniline , we observe competing effects. The N-methyl group attempts to increase electron density, while the ortho-chloro group strongly withdraws density and introduces significant steric bulk. The data suggests that the deactivating and steric effects of the 2-chloro group dominate, resulting in a compound with low basicity and N-nucleophilicity, comparable to or even less than 2-chloroaniline.
Reactivity in Key Synthetic Transformations
A. N-Acylation
N-acylation, the formation of an amide bond, is a fundamental reaction that directly probes the nucleophilicity of the amino group. The reaction rate is highly sensitive to the electronic and steric environment of the nitrogen.
Reactivity Principle: A more nucleophilic (basic) nitrogen will attack the acylating agent (e.g., acetyl chloride, acetic anhydride) more rapidly. Steric hindrance around the nitrogen will slow the reaction.
Expected Reactivity Order: N-Methylaniline > Aniline > 4-Chloroaniline > 2-Chloroaniline ≈ 2-Chloro-N-methylaniline
The significant steric hindrance and electron-withdrawing nature of the ortho-chloro group are expected to make 2-Chloro-N-methylaniline one of the least reactive compounds in this series for N-acylation.
Protocol: Comparative N-Acetylation Causality: This protocol uses acetic anhydride and a mild base (sodium acetate) to compare acetylation rates. The base is crucial for neutralizing the HCl in the starting material and the acetic acid byproduct. The reaction's progress can be monitored by TLC or LC-MS to establish a relative rate.
-
Preparation: In separate, labeled flasks, dissolve 1.0 mmol of each aniline hydrochloride (or free base) in 5 mL of water and 1 mL of glacial acetic acid. For the hydrochloride salts, add 1.2 mmol of concentrated HCl to the free bases to ensure comparable starting conditions.[8]
-
Reagent Setup: Prepare a solution of sodium acetate (1.2 mmol) in 2 mL of water. Measure 1.1 mmol of acetic anhydride.
-
Reaction Initiation: To each stirred aniline solution, add the acetic anhydride, followed immediately by the sodium acetate solution.
-
Monitoring: Start a timer. At set intervals (e.g., 5, 15, 30, 60 minutes), withdraw a small aliquot, quench with saturated NaHCO₃ solution, extract with ethyl acetate, and spot on a TLC plate to monitor the disappearance of the starting material.
-
Workup: After the reaction reaches completion (or after a set time, e.g., 2 hours), cool the mixture in an ice bath to precipitate the acetanilide product. Collect the solid by vacuum filtration, wash with cold water, and dry. Compare yields and reaction times.
B. N-Alkylation
N-alkylation involves forming a new carbon-nitrogen bond and is similarly dependent on the nitrogen's nucleophilicity. These reactions often require catalysts and elevated temperatures.[9][10]
Reactivity Principle: The reaction proceeds via nucleophilic attack of the amine on an alcohol (often activated by a catalyst) or an alkyl halide. Electron-withdrawing groups on the aniline decrease its nucleophilicity and slow the reaction.
Expected Reactivity Order: N-Methylaniline > Aniline > 4-Chloroaniline > 2-Chloroaniline > 2-Chloro-N-methylaniline
Again, the combined steric and electronic deactivation of the 2-chloro group in 2-Chloro-N-methylaniline suggests it will be the most challenging substrate to alkylate among the choices.
Protocol: Comparative N-Benzylation via Borrowing Hydrogen Causality: This protocol uses a metal catalyst (e.g., CoNx@NC) and a base to facilitate the N-alkylation of anilines with benzyl alcohol.[9] The "borrowing hydrogen" mechanism involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the aniline.
-
Preparation: In separate, oven-dried Schlenk tubes under an inert atmosphere (N₂ or Ar), add the aniline (0.5 mmol), benzyl alcohol (1.0 mmol), the catalyst (e.g., 10 mg CoNx@NC), and a base (e.g., 0.5 mmol t-BuOK).[9] Remember to first generate the free base of this compound.
-
Reaction: Add 2 mL of anhydrous toluene. Seal the tubes and place them in a preheated oil bath at 140 °C.
-
Monitoring & Workup: Stir the reactions for a set time (e.g., 24 hours).[9] Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst. The filtrate can be analyzed by GC-MS to determine the conversion and compare the relative reactivity of the anilines.
C. Sandmeyer Reaction
The Sandmeyer reaction is a powerful tool for replacing an amino group with a variety of substituents (e.g., -Cl, -Br, -CN) via a diazonium salt intermediate.[11][12][13]
Reactivity Principle: This is a two-step process. The first step, diazotization, involves reacting the aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. The second step involves the copper(I)-catalyzed displacement of the diazonium group.[14] The success of this reaction is less dependent on the initial nucleophilicity of the aniline and more on the stability of the diazonium salt. Most substituted anilines, including deactivated ones, are suitable substrates.[15][16][17]
Expected Reactivity: All the compared anilines, including 2-Chloro-N-methylaniline, are expected to undergo the Sandmeyer reaction successfully. It provides a reliable method to further functionalize these molecules.
Caption: The two-stage pathway of the Sandmeyer reaction.
Protocol: Sandmeyer Chlorination Causality: This protocol demonstrates the conversion of the amino group to a chloro group. The first step must be performed at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing. The copper(I) chloride catalyst facilitates the radical-nucleophilic aromatic substitution.[11]
-
Diazotization: Dissolve 10 mmol of the aniline (or its hydrochloride salt) in 30 mL of 3M HCl in a beaker, cooling to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (10.5 mmol in 5 mL H₂O), keeping the temperature below 5 °C. Stir for 15 minutes.
-
Catalyst & Displacement: In a separate flask, dissolve 15 mmol of copper(I) chloride in 15 mL of concentrated HCl. Cool this solution to 0 °C. Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution.
-
Reaction Completion & Workup: Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of N₂ gas ceases. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water, 5% NaOH solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the aryl chloride.
Conclusion and Outlook
The reactivity of this compound is a compelling case study in the interplay of competing substituent effects.
-
As an N-Nucleophile: Its reactivity is significantly diminished. The potent electron-withdrawing and steric effects of the ortho-chloro group largely override the mild activating effect of the N-methyl group. For reactions like acylation and alkylation, it is among the least reactive of the common anilines. Crucially, the hydrochloride salt must be neutralized to its free base form before any reaction can occur at the nitrogen center.
-
In Electrophilic Aromatic Substitution: The -NH(CH₃) group is activating and ortho, para-directing, while the -Cl group is deactivating but also ortho, para-directing. The overall effect is a moderately activated ring, but less so than aniline or N-methylaniline.
-
In Diazonium Chemistry: Like most anilines, it is a reliable substrate for the Sandmeyer reaction, providing a robust pathway for introducing further diversity at the C2 position after displacing the amino group.
For the synthetic chemist, 2-Chloro-N-methylaniline should be regarded as a sterically hindered and electronically deactivated aniline. Reaction conditions for N-acylation or N-alkylation may require higher temperatures, longer reaction times, or more potent catalytic systems compared to simpler anilines. However, its utility in reactions like the Sandmeyer transformation remains high, making it a valuable and versatile building block in complex molecule synthesis.
References
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. Basicity of aromatic amine | PDF [slideshare.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Video: Basicity of Aromatic Amines [jove.com]
- 5. quora.com [quora.com]
- 6. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 14. byjus.com [byjus.com]
- 15. Page loading... [guidechem.com]
- 16. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]
Comparative analysis of different synthetic routes to 2-Chloro-N-methylaniline hydrochloride
Abstract
2-Chloro-N-methylaniline hydrochloride is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The selection of an optimal synthetic route is critical for achieving high yield, purity, and cost-effectiveness. This guide provides a comprehensive comparative analysis of various synthetic strategies for the preparation of this compound. We will delve into the mechanistic details, experimental protocols, and the relative advantages and disadvantages of each approach, supported by experimental data and authoritative references. The methodologies discussed include classical N-alkylation, reductive amination, catalytic N-methylation using methanol, and the Buchwald-Hartwig amination, followed by the final salt formation.
Introduction
2-Chloro-N-methylaniline is a secondary aniline derivative that serves as a key building block in organic synthesis. Its hydrochloride salt is often preferred for its stability and ease of handling. The strategic placement of the chloro and N-methyl groups on the aniline scaffold makes it a versatile precursor for a range of more complex molecules. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of the primary synthetic pathways to this important compound.
Synthetic Routes and Methodologies
Several synthetic strategies can be employed to synthesize 2-Chloro-N-methylaniline. The final product, this compound, is typically obtained by treating the free amine with hydrochloric acid.
Route 1: Catalytic N-Methylation of 2-Chloroaniline with Methanol
This modern approach utilizes methanol as a green and atom-economical C1 source for the N-methylation of 2-chloroaniline. The reaction is typically catalyzed by a transition metal complex, such as iridium or ruthenium.
Mechanism: The catalytic cycle generally proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. The catalyst first dehydrogenates the methanol to formaldehyde in situ. The formaldehyde then undergoes condensation with 2-chloroaniline to form an imine or aminal intermediate. This intermediate is subsequently reduced by the catalyst, which had previously stored the hydrogen, to yield the N-methylated product and regenerate the catalyst. Water is the only byproduct of this process.
Experimental Protocol (Iridium-Catalyzed):
A detailed protocol for the N-methylation of 2-chloroaniline using an NHC-Ir(III) catalyst has been reported.[1]
-
To a reaction vessel, add 2-chloroaniline (1.0 mmol), the Iridium catalyst (0.5 mol%), and a suitable base in methanol as the solvent.
-
The reaction mixture is then heated under an inert atmosphere for a specified period.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure 2-Chloro-N-methylaniline.
Yield and Purity: This method has been reported to provide a 75% yield of 2-Chloro-N-methylaniline.[1]
Advantages:
-
Green Chemistry: Utilizes methanol, a renewable and low-toxicity reagent.[2]
-
Atom Economy: High atom economy with water as the main byproduct.[2]
-
High Selectivity: Can be highly selective for mono-N-methylation, minimizing the formation of the tertiary amine.
Disadvantages:
-
Catalyst Cost: Transition metal catalysts, particularly those based on iridium or ruthenium, can be expensive.
-
Reaction Conditions: May require elevated temperatures and inert atmosphere techniques.
Workflow for Catalytic N-Methylation
Caption: Workflow for the synthesis of 2-Chloro-N-methylaniline via catalytic N-methylation.
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] This method can be applied to the synthesis of 2-Chloro-N-methylaniline by coupling 1,2-dichlorobenzene with methylamine or 2-chloroaniline with a methylating agent. The former is more likely due to the higher reactivity of aryl bromides and chlorides in this reaction.
Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-aryl amine and regenerates the Pd(0) catalyst.[3]
Proposed Experimental Protocol:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with 1,2-dichlorobenzene (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong base (e.g., NaOtBu).
-
A solution of methylamine (1.2 eq) in a suitable solvent (e.g., toluene or dioxane) is added.
-
The reaction mixture is heated with vigorous stirring until the starting material is consumed (monitored by TLC or GC).
-
After cooling to room temperature, the reaction is quenched, and the product is extracted with an organic solvent.
-
The crude product is purified by column chromatography.
Advantages:
-
Broad Substrate Scope: Tolerates a wide range of functional groups.[3]
-
High Yields: Generally provides good to excellent yields.
Disadvantages:
-
Cost: Palladium catalysts and specialized phosphine ligands can be expensive.[4]
-
Air and Moisture Sensitivity: Requires inert reaction conditions.
-
Potential for Side Reactions: Competitive coupling at both chlorine sites of 1,2-dichlorobenzene could occur.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Route 3: Reductive Amination
Reductive amination is a versatile two-step, one-pot method for synthesizing amines from carbonyl compounds.[5][6] For the synthesis of 2-Chloro-N-methylaniline, this would involve the reaction of 2-chlorobenzaldehyde with methylamine to form an intermediate imine, which is then reduced to the desired secondary amine.
Mechanism: The reaction begins with the nucleophilic attack of methylamine on the carbonyl carbon of 2-chlorobenzaldehyde to form a hemiaminal. The hemiaminal then dehydrates to form an imine. In the same pot, a reducing agent, such as sodium borohydride or sodium cyanoborohydride, reduces the imine to the final amine product.
Proposed Experimental Protocol:
-
To a solution of 2-chlorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane), add methylamine (as a solution in a solvent or as a salt with a base).
-
The mixture is stirred at room temperature to allow for imine formation.
-
A reducing agent (e.g., sodium borohydride) is added portion-wise at a controlled temperature (e.g., 0 °C).
-
The reaction is stirred until completion, then quenched, and the product is extracted.
-
Purification is typically achieved by column chromatography.
Advantages:
-
Mild Reaction Conditions: Often proceeds at room temperature.
-
Readily Available Starting Materials: 2-chlorobenzaldehyde and methylamine are common laboratory reagents.
-
One-Pot Procedure: Simplifies the experimental setup and workup.[6]
Disadvantages:
-
Potential for Side Reactions: The reducing agent can also reduce the starting aldehyde if not controlled properly.
-
Handling of Methylamine: Methylamine is a gas and is typically handled as a solution or a salt, requiring careful handling.
Route 4: Classical N-Alkylation
This traditional method involves the direct alkylation of 2-chloroaniline with a methylating agent, such as methyl iodide or dimethyl sulfate.
Mechanism: This is a nucleophilic substitution reaction (S_N2) where the nitrogen atom of 2-chloroaniline acts as a nucleophile and attacks the electrophilic methyl group of the methylating agent, displacing the leaving group (e.g., iodide).
Proposed Experimental Protocol:
-
2-chloroaniline (1.0 eq) is dissolved in a suitable solvent (e.g., acetonitrile or DMF).
-
A base (e.g., potassium carbonate or triethylamine) is added to neutralize the acid byproduct.
-
Methyl iodide (1.1 eq) is added dropwise, and the reaction is stirred, possibly with heating.
-
Upon completion, the reaction mixture is worked up by filtration and extraction.
-
The product is purified by distillation or column chromatography.
Advantages:
-
Simple Concept: A straightforward and well-established reaction.
-
Inexpensive Reagents: Methyl iodide and common bases are relatively cheap.
Disadvantages:
-
Over-alkylation: A significant drawback is the potential for the product, 2-Chloro-N-methylaniline, to react further with the methylating agent to form the tertiary amine, N,N-dimethyl-2-chloroaniline. This leads to a mixture of products and lower yields of the desired secondary amine.
-
Toxicity of Reagents: Methylating agents like methyl iodide and dimethyl sulfate are toxic and carcinogenic.
Formation of the Hydrochloride Salt
Once the free base, 2-Chloro-N-methylaniline, is synthesized and purified, it can be converted to its hydrochloride salt for improved stability and handling.
Experimental Protocol:
-
Dissolve the purified 2-Chloro-N-methylaniline in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or concentrated HCl) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
The solid is collected by filtration, washed with a cold solvent, and dried under vacuum.[7]
Comparative Analysis
| Feature | Catalytic N-Methylation | Buchwald-Hartwig Amination | Reductive Amination | Classical N-Alkylation |
| Starting Materials | 2-Chloroaniline, Methanol | 1,2-Dichlorobenzene, Methylamine | 2-Chlorobenzaldehyde, Methylamine | 2-Chloroaniline, Methyl Iodide |
| Key Reagents | Transition metal catalyst | Palladium catalyst, Phosphine ligand | Reducing agent (e.g., NaBH₄) | Base (e.g., K₂CO₃) |
| Reported Yield | ~75%[1] | Generally high | Moderate to high | Variable, often low due to over-alkylation |
| Selectivity | High for mono-methylation | Good, but can have side reactions | Good, with proper control | Poor, over-alkylation is a major issue |
| Green Chemistry | Excellent (atom-economical, renewable methanol) | Poor (heavy metals, complex ligands) | Moderate | Poor (toxic reagents, waste generation) |
| Cost | High (catalyst) | High (catalyst and ligand) | Low to moderate | Low |
| Scalability | Potentially good | Well-established for industrial scale | Good | Challenging due to selectivity issues |
| Safety | Requires handling of catalysts | Air-sensitive reagents | Flammable solvents and reducing agents | Toxic and carcinogenic alkylating agents |
Conclusion and Recommendations
For laboratory-scale synthesis where high selectivity and green chemistry principles are valued, Catalytic N-Methylation with methanol stands out as an excellent choice, despite the initial cost of the catalyst. For large-scale industrial production, a thorough cost-benefit analysis would be required, but the high selectivity and atom economy make it a strong contender.
The Buchwald-Hartwig amination offers a powerful and versatile alternative, particularly if a wide range of analogues are to be synthesized, though the cost and need for inert conditions are significant considerations.
Reductive amination represents a practical and cost-effective method, especially when starting materials are readily available and mild reaction conditions are preferred.
Classical N-alkylation is the least recommended route due to its poor selectivity and the hazardous nature of the reagents. It may be considered for preliminary studies where cost is the primary driver and purification of the desired product from byproducts is feasible.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale, purity specifications, cost constraints, and the available expertise and equipment.
Spectroscopic Data for 2-Chloro-N-methylaniline
-
¹H NMR (400 MHz, CDCl₃): δ 7.29 (d, J = 7.2 Hz, 1H), 7.24 – 7.16 (m, 1H), 6.67 (t, J = 7.4 Hz, 2H), 4.37 (s, 1H), 2.92 (d, J = 4.8 Hz, 3H).[1]
-
¹³C NMR (101 MHz, CDCl₃): δ 145.01, 128.95, 127.84, 119.04, 117.00, 110.61, 30.35.[1]
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-CHLOROANILINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to 2-Chloro-N-methylaniline Hydrochloride: A Critical Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of Substituted Anilines in Medicinal Chemistry
In the landscape of contemporary drug discovery, the N-methylaniline scaffold is a privileged structure, frequently incorporated into molecules designed to interact with a vast array of biological targets. The strategic placement of substituents on the aniline ring is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a compound's physicochemical properties, metabolic stability, and target engagement. Among these, 2-Chloro-N-methylaniline hydrochloride stands out as a particularly valuable building block. Its hydrochloride salt form enhances solubility and ease of handling in laboratory settings[1][2]. The presence of the ortho-chloro substituent and the N-methyl group imparts a unique combination of steric and electronic properties that medicinal chemists leverage to optimize drug candidates.
This guide provides an in-depth validation of this compound as a building block. We will objectively compare its performance and utility against viable alternatives, supported by experimental data and a critical analysis of its impact on the pharmacological properties of the resulting therapeutic agents. This analysis is grounded in established principles of organic synthesis and medicinal chemistry, with a focus on providing actionable insights for researchers, scientists, and drug development professionals.
Comparative Analysis: this compound vs. Its Alternatives
The selection of a building block in a drug discovery campaign is a multifactorial decision, balancing synthetic accessibility, cost, and, most importantly, the desired pharmacological profile. Here, we compare this compound to its common alternatives, focusing on two key aspects: performance in pivotal chemical transformations and the resulting impact on biological activity.
Performance in Key Synthetic Transformations
The primary amine of 2-Chloro-N-methylaniline is a versatile nucleophile, readily participating in essential bond-forming reactions such as N-acylation and palladium-catalyzed C-N cross-coupling (e.g., Buchwald-Hartwig amination). The ortho-chloro group exerts a significant electronic and steric influence on the reactivity of the N-methylamino group.
N-Acylation: This is a fundamental reaction for installing amide functionalities, which are prevalent in drug molecules. The reactivity of the aniline nitrogen is influenced by the electronic nature of the aromatic ring. While electron-withdrawing groups like chlorine can decrease the nucleophilicity of the amine, the reaction with acylating agents like acyl chlorides or anhydrides generally proceeds efficiently, often under mild, catalyst-free conditions[3].
Buchwald-Hartwig Amination: This powerful cross-coupling reaction is a staple for the synthesis of arylamines[4][5]. The choice of halogen on the aniline building block can influence the reaction's success. While aryl chlorides are often more challenging substrates than aryl bromides or iodides, advancements in ligand design have enabled their efficient coupling[6]. The steric hindrance from the ortho-chloro and N-methyl groups can also play a role in the efficiency of the catalytic cycle.
To provide a tangible comparison, let's consider the hypothetical N-acylation of 2-Chloro-N-methylaniline and its fluoro and bromo analogs with a generic acyl chloride.
| Building Block | Key Physicochemical Properties | Expected Reactivity in N-Acylation | Potential Advantages | Potential Disadvantages |
| 2-Chloro-N-methylaniline | Electron-withdrawing chloro group, moderate steric hindrance. | Good yields under standard conditions. | Commercially available, well-established reactivity. | Chlorine can be a site for metabolic oxidation. |
| 2-Fluoro-N-methylaniline | Strongly electron-withdrawing fluoro group, minimal steric hindrance. | Potentially slower reaction rate due to reduced nucleophilicity. | Fluorine can block metabolism and may form favorable interactions with the target protein. | Can be more expensive; C-F bond is highly stable. |
| 2-Bromo-N-methylaniline | Less electron-withdrawing than chloro, larger steric bulk. | Generally faster reaction rate than the chloro analog. | Higher reactivity in some cross-coupling reactions. | Bromine is a larger atom, which can be detrimental for binding; potential for different metabolic pathways. |
| N-methylaniline (unsubstituted) | Electron-donating methyl group on nitrogen. | Highest reactivity among the compared anilines. | High nucleophilicity. | Prone to oxidation at the unsubstituted ortho and para positions. |
This table is a representation based on established principles of chemical reactivity. Actual yields and reaction times will vary depending on the specific substrates and conditions.
Impact on Pharmacological Properties: A Case Study of Dasatinib
A compelling real-world example that underscores the importance of the substituted aniline moiety is the kinase inhibitor Dasatinib , a potent anticancer agent used in the treatment of chronic myeloid leukemia[7][8]. A key structural component of Dasatinib is the N-(2-chloro-6-methylphenyl)amide group, derived from the closely related building block, 2-chloro-6-methylaniline[9].
The 2-chloro-6-methylphenyl moiety plays a crucial role in the drug's activity and metabolic profile. Structure-activity relationship (SAR) studies on Dasatinib and its analogs have revealed the following insights:
-
Potency and Selectivity: The specific substitution pattern on the aniline ring is critical for maintaining high potency against the target kinases, BCR-ABL and Src[8]. Modifications to this ring can dramatically alter the inhibitor's binding affinity and selectivity profile across the kinome[4].
-
Metabolic Stability: The aniline ring of Dasatinib is a primary site of metabolism by CYP3A4 enzymes. Hydroxylation at the para-position of the 2-chloro-6-methylphenyl ring can lead to the formation of a reactive quinone-imine intermediate[3][7]. This metabolic liability is a key consideration in the design of next-generation inhibitors.
To illustrate the impact of modifications, let's examine hypothetical and studied analogs of Dasatinib where the 2-chloro-6-methylphenyl group is altered.
| Dasatinib Analog Moiety | Rationale for Modification | Observed or Expected Impact on Pharmacology |
| 2-Chloro-6-methylphenyl (Dasatinib) | Original optimized moiety. | High potency against BCR-ABL and Src kinases; known metabolic pathway via hydroxylation. |
| 2,4-Dichloro-6-methylphenyl | Introduce an additional electron-withdrawing group to potentially alter electronics and block a metabolic soft spot. | May alter binding affinity; potential to shift metabolism to other sites. |
| 2-Fluoro-6-methylphenyl | Bioisosteric replacement of chlorine with fluorine to potentially improve metabolic stability and target interactions. | A study on Dasatinib analogs showed that replacing the chlorine with fluorine did not prevent the formation of reactive metabolites due to oxidative defluorination[3][7]. |
| 2,6-Dimethylphenyl | Removal of the chloro group to assess its importance for activity and reduce potential for halogen-related toxicity. | Likely to have a significant impact on binding affinity and conformation due to the change in electronics and sterics. |
This case study highlights that the choice of the substituted aniline building block is not merely a matter of synthetic convenience but a critical determinant of the final drug's efficacy and safety profile.
Experimental Protocols: A Framework for Validation
To ensure scientific integrity, any comparison of building blocks must be grounded in robust and reproducible experimental protocols. Below are detailed, self-validating methodologies for two key transformations involving 2-Chloro-N-methylaniline.
Protocol 1: N-Acylation of 2-Chloro-N-methylaniline
This protocol describes the synthesis of N-(2-chlorophenyl)-N-methylacetamide, a common transformation for this building block.
Materials:
-
2-Chloro-N-methylaniline (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Chloro-N-methylaniline and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add triethylamine to the stirred solution, followed by the dropwise addition of acetyl chloride. The formation of a white precipitate (triethylamine hydrochloride) is expected.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol outlines a general procedure for the cross-coupling of 2-Chloro-N-methylaniline with an aryl bromide.
Materials:
-
2-Chloro-N-methylaniline (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
A suitable phosphine ligand (e.g., Xantphos, 4 mol%)
-
Sodium tert-butoxide (1.4 eq)
-
Toluene, anhydrous and deoxygenated
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add Pd(OAc)₂, the phosphine ligand, and anhydrous toluene to a Schlenk flask. Stir for 15 minutes at room temperature.
-
Reaction Setup: To the flask containing the catalyst, add the aryl bromide and sodium tert-butoxide.
-
Nucleophile Addition: Add 2-Chloro-N-methylaniline to the reaction mixture.
-
Reaction Conditions: Seal the flask and heat the mixture to 80-110 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
-
Characterization: Characterize the purified product by NMR and mass spectrometry.
Visualization of Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the synthetic workflow and the principle of bioisosteric replacement.
Caption: Workflow for the N-acylation of 2-Chloro-N-methylaniline.
Caption: Bioisosteric replacement strategies for 2-Chloro-N-methylaniline.
Conclusion and Future Outlook
This compound is a well-validated and highly versatile building block in drug discovery. Its unique electronic and steric properties, coupled with its commercial availability, make it a valuable tool for medicinal chemists. The case study of Dasatinib effectively demonstrates how the inclusion of the closely related 2-chloro-6-methylaniline moiety can lead to a highly potent and clinically successful drug.
However, the journey of drug discovery is one of continuous optimization. The metabolic liabilities associated with the aniline ring, including the potential for forming reactive metabolites, necessitate the exploration of alternatives. Bioisosteric replacement with other halogenated anilines, or even entirely different scaffolds, is a key strategy for mitigating these risks while retaining or improving upon the desired pharmacological activity.
The experimental protocols provided in this guide offer a robust framework for the comparative evaluation of this compound against its potential replacements. By systematically assessing the performance of these building blocks in key synthetic reactions and evaluating the properties of the resulting compounds, researchers can make more informed decisions in their quest to design safer and more effective medicines. The future of drug design will undoubtedly involve a deeper understanding of the subtle interplay between chemical structure, reactivity, and biological function, and building blocks like this compound will continue to be at the heart of these endeavors.
References
- 1. 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | 302964-24-5 [chemicalbook.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of Derivatives Synthesized from 2-Chloro-N-methylaniline Hydrochloride
In the landscape of medicinal chemistry, the quest for novel bioactive scaffolds is perpetual. Simple, readily available starting materials that can be elaborated into structurally diverse and biologically active molecules are of paramount importance. 2-Chloro-N-methylaniline hydrochloride serves as one such foundational chemical, a versatile precursor for synthesizing a range of derivatives with promising therapeutic potential.[1][2] Its unique substitution pattern—a chlorine atom and an N-methyl group on an aniline ring—provides reactive handles for diverse chemical transformations, leading to compounds with significant antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][6][7]
This guide provides a comparative analysis of the biological activities of various derivatives synthesized from this precursor. We will delve into the synthetic strategies, compare the efficacy of these derivatives against established alternatives using robust experimental data, and elucidate their potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical scaffold for the discovery of new therapeutic agents.
The Synthetic Versatility of 2-Chloro-N-methylaniline
The core value of 2-Chloro-N-methylaniline lies in its utility as a versatile intermediate.[1] The secondary amine (-NH(CH3)) is a potent nucleophile, readily participating in reactions with electrophilic partners. This reactivity is the cornerstone for generating a majority of the derivatives discussed herein.
A general workflow for the synthesis and screening of these derivatives is outlined below. The initial step typically involves the reaction of the aniline derivative with various reagents to create libraries of novel compounds, which then undergo rigorous biological evaluation.
Caption: General workflow from synthesis to lead compound identification.
I. Antimicrobial Derivatives: A New Line of Defense
The rise of antimicrobial resistance necessitates the development of new chemical entities capable of combating resilient pathogens. Derivatives of 2-Chloro-N-methylaniline, particularly chloroacetamides and quinolines, have demonstrated significant potential in this arena.[4][8]
A. Chloroacetamide Derivatives: Broad-Spectrum Activity
One of the most direct synthetic modifications involves the acylation of the aniline nitrogen. Reacting 2-Chloro-N-methylaniline with chloroacetyl chloride yields 2-chloro-N-(2-chloro-phenyl)-N-methylacetamide. While data on this specific derivative is limited, extensive research on analogous 2-chloro-N-phenylacetamides reveals potent antifungal and antibacterial activity.[4][9][10]
The rationale for exploring this class is twofold: the synthesis is straightforward, and the resulting α-haloamide functionality is a known pharmacophore that can alkylate biological nucleophiles, leading to microbial cell death.
Comparative Performance:
Studies on the closely related compound 2-chloro-N-phenylacetamide (A1Cl) provide a valuable benchmark. This compound has shown remarkable efficacy against clinically relevant fungal pathogens like Aspergillus flavus and fluconazole-resistant Candida species.[9][10][11][12]
Table 1: Antifungal Activity of 2-chloro-N-phenylacetamide (A1Cl) vs. Standard Antifungals
| Fungal Species | A1Cl MIC (µg/mL) | A1Cl MFC (µg/mL) | Amphotericin B MIC (µg/mL) | Voriconazole MIC (µg/mL) | Reference |
|---|---|---|---|---|---|
| Aspergillus flavus | 16 - 256 | 32 - 512 | N/A | N/A | [9][12] |
| Candida albicans (Fluconazole-Resistant) | 128 - 256 | 512 - 1024 | 0.25 - 1 | 0.125 - 0.5 | [10][11] |
| Candida parapsilosis (Fluconazole-Resistant) | 128 - 256 | 512 - 1024 | 0.25 - 2 | 0.03 - 0.125 | [10][11] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. N/A: Not available in the cited source.
Mechanism of Action:
The antifungal action of 2-chloro-N-phenylacetamide against Aspergillus flavus is proposed to involve binding to ergosterol on the fungal plasma membrane.[9][12] This interaction disrupts membrane integrity, a mechanism distinct from azoles (which inhibit ergosterol synthesis) but reminiscent of polyenes like Amphotericin B. Molecular docking studies also suggest a possible secondary mechanism involving the inhibition of thymidylate synthase, which would disrupt DNA synthesis.[9][12]
Caption: Proposed dual mechanism of action for antifungal chloroacetamides.
B. Quinoline Derivatives: Potent and Versatile
Hybrid molecules incorporating the 2-chloroaniline moiety into a quinoline scaffold have also been synthesized and evaluated. Quinoline derivatives are well-established antimicrobial agents.[8] The synthesis often involves a multi-step reaction where the aniline derivative is used to build part of the heterocyclic ring system. For instance, a series of 2-chloro-6-methylquinoline hydrazone derivatives showed promising antibacterial and antifungal activity against a panel of microbes including E. coli, S. aureus, A. niger, and A. flavus.[8]
II. Anticancer Derivatives: Targeting Cell Proliferation
The structural framework of aniline derivatives is a common feature in many anticancer drugs. By incorporating the 2-Chloro-N-methylaniline scaffold into larger, more complex heterocyclic systems, researchers have developed compounds with potent cytotoxic activity against various cancer cell lines.[5][13]
A. Quinoline and Pyrimidodiazepine Hybrids
A notable example involves the synthesis of 2-chloro-4-anilinoquinazoline-chalcones and their subsequent cyclocondensation to form pyrimidodiazepines.[5] These complex molecules have been evaluated by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines.
Comparative Performance:
One derivative, a quinazoline-chalcone (designated 14g ), displayed high antiproliferative activity with GI50 values in the sub-micromolar to low micromolar range against leukemia, colon cancer, melanoma, and breast cancer cell lines.[5] A subsequent pyrimidodiazepine derivative (16c ) showed cytotoxic activity up to 10-fold higher than the standard anticancer agent doxorubicin against certain cell lines.[5]
Another study focused on 3-((2-chloroquinolin-3-yl)methylene)indolin-2-ones, a hybrid structure combining quinoline and isatin scaffolds, both known for their anticancer properties.[13][14] The derivative LM08 was particularly effective against the A2780 ovarian cancer cell line.[13][14]
Table 2: Anticancer Activity of Selected Derivatives vs. Standard Drugs
| Compound | Cancer Cell Line | Activity Metric | Value | Standard Drug | Standard's Value | Reference |
|---|---|---|---|---|---|---|
| 14g | K-562 (Leukemia) | GI50 | 0.622 µM | Doxorubicin | ~0.05 µM | [5] |
| 14g | HCT-116 (Colon) | GI50 | 1.34 µM | Doxorubicin | ~0.1 µM | [5] |
| 16c | HCT-116 (Colon) | LC50 | 3.11 µM | Doxorubicin | >100 µM | [5] |
| LM08 | A2780 (Ovarian) | IC50 | 5.3 µM | Cisplatin | ~1-2 µM | [13][14] |
GI50: Concentration for 50% growth inhibition. LC50: Concentration for 50% cell kill. IC50: Concentration for 50% inhibition. Values for standard drugs are approximate and can vary by assay conditions.
Mechanism of Action:
The anticancer mechanisms of these derivatives are often multifaceted. DNA binding studies indicated that compounds like 14g and 16c interact with calf thymus DNA, likely through intercalation or groove binding, similar to drugs like doxorubicin.[5] For the indolin-2-one derivative LM08 , the mechanism was determined to be the induction of apoptosis in ovarian cancer cells.[13][14]
III. Anti-inflammatory Derivatives
Chronic inflammation is a key driver of numerous diseases. Several studies have explored derivatives of chloro-anilines for their anti-inflammatory properties.[6][7][15]
A. Quinoline and Quinazoline Scaffolds
A series of novel 2-chloro-3-[3-(6-nitro-1H-benzimidazol-2-yl)-1H-pyrazol-5-yl]quinolines were synthesized and evaluated for anti-inflammatory activity using an albumin denaturation inhibition technique.[6] Similarly, 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives were also tested.[7]
Comparative Performance:
Several of the synthesized quinoline-pyrazole hybrids showed good anti-inflammatory activity, with some compounds exhibiting inhibition comparable to the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac.[6] Among the quinazoline series, one compound (4 ) showed the highest activity, with an IC50 value of 1.772 µg/ml in the protein denaturation assay, outperforming the other synthesized molecules.[7]
Table 3: Anti-inflammatory Activity of Selected Derivatives
| Compound Class | Assay Model | Best Performing Derivative | % Inhibition (at 100 µg/mL) | Standard Drug | Standard's % Inhibition | Reference |
|---|---|---|---|---|---|---|
| Quinoline-Pyrazole Hybrids | Albumin Denaturation | VIk | 81.33% | Diclofenac | 89.16% | [6] |
| Quinazoline Derivatives | Albumin Denaturation | 4 (IC50 = 1.772 µg/ml) | N/A | Diclofenac | N/A | [7] |
Direct comparison of % inhibition can be misleading without full dose-response curves; IC50 values provide a better measure of potency where available.
Mechanism of Action:
The primary mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which reduces the production of prostaglandins. While the exact mechanism for these novel derivatives has not been fully elucidated, the protein denaturation assay suggests they may work by stabilizing cellular membranes and preventing the release of pro-inflammatory mediators.[6][16] Further studies are needed to determine if they directly inhibit COX or other inflammatory pathways like NF-κB or MAP kinases.[16]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are crucial. Below are representative protocols for the key biological assays discussed.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method, a standard for assessing antimicrobial activity.
Objective: To determine the lowest concentration of a synthesized derivative that visibly inhibits microbial growth.
Methodology:
-
Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism to a final concentration of ~5 x 10^5 CFU/mL for bacteria or ~0.5-2.5 x 10^3 CFU/mL for fungi.
-
Controls:
-
Positive Control: Wells containing medium and inoculum only (to confirm microbial growth).
-
Negative Control: Wells containing medium only (to confirm sterility).
-
Standard Drug Control: Wells with a known antimicrobial agent (e.g., ciprofloxacin, fluconazole) are run in parallel.
-
-
Incubation: Plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.
Protocol 2: MTT Assay for In Vitro Cytotoxicity (Anticancer Activity)
Objective: To measure the concentration of a derivative that inhibits the metabolic activity of cancer cells by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compound. Cells are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of ~570 nm.
-
Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Outlook
Derivatives synthesized from the humble precursor, this compound, have demonstrated a remarkable breadth of biological activities. The research highlighted in this guide showcases potent antifungal, anticancer, and anti-inflammatory agents derived from this scaffold. The comparative data, when viewed alongside standard therapeutic agents, underscores the potential of these novel compounds.
The most promising avenues for future research include:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the substitution patterns on the aniline and appended rings to optimize potency and reduce toxicity.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets for the most active compounds to better understand their therapeutic potential and potential side effects.
-
In Vivo Efficacy and Safety Profiling: Advancing the most promising "hit" compounds from in vitro assays to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety.
The synthetic accessibility and proven biological relevance make derivatives of 2-Chloro-N-methylaniline a fertile ground for the discovery of next-generation therapeutic agents.
References
- 1. Buy 2,5-dichloro-N-methylaniline hydrochloride | 1193389-58-0 [smolecule.com]
- 2. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]
- 3. Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsr.info [ijpsr.info]
- 5. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives produce anticancer efficacy in ovarian cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory activity of methylene chloride fraction from Glehnia littoralis extract via suppression of NF-kappa B and mitogen-activated protein kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of Aniline-Derived Ligands in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide
In the landscape of modern organic synthesis, the development of robust and efficient catalytic systems is paramount. For researchers, scientists, and professionals in drug development, the choice of a catalyst can dictate the viability of a synthetic route. This guide provides an in-depth comparison of a newer class of palladium precatalysts, [(NHC)PdCl₂(aniline)] complexes, against established alternatives in the context of the Suzuki-Miyaura cross-coupling reaction. While the initial query focused on the direct catalytic role of 2-Chloro-N-methylaniline hydrochloride, our investigation reveals its greater significance as a conceptual starting point for a broader class of aniline-derived ligands that modulate the efficacy of palladium catalysts. This guide, therefore, explores the nuanced role of these aniline ligands in stabilizing and activating palladium centers, offering a comparative performance analysis supported by experimental data.
The Emerging Role of Aniline Ligands in Palladium Precatalysts
Traditionally, phosphine ligands and N-heterocyclic carbenes (NHCs) have dominated the field of palladium-catalyzed cross-coupling reactions. However, the search for more stable, easily synthesized, and highly active precatalysts has led to the development of novel ligand systems. The [(NHC)PdCl₂(aniline)] complexes represent a significant advancement, utilizing readily available anilines as "throw-away" ligands that stabilize the Pd(II) center while allowing for facile activation to the catalytically active Pd(0) species.[1][2] The electronic and steric properties of the aniline ligand can be fine-tuned to optimize catalytic activity for specific applications, a feature not as easily accessible with other ancillary ligands.[1]
Comparative Performance in Suzuki-Miyaura Cross-Coupling of Aryl Chlorides
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The coupling of aryl chlorides, which are often more challenging substrates than their bromide or iodide counterparts, serves as an excellent benchmark for catalyst performance.[3][4] Below, we compare the performance of an aniline-ligated Pd-NHC catalyst with other common palladium precatalyst systems in the coupling of 4-chlorotoluene with phenylboronic acid.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| [(IPr)PdCl₂(aniline)] | 1.0 | K₂CO₃ | THF/H₂O | 25 | 16 | >98 | [1] |
| In-situ: Pd(OAc)₂ / XPhos | 0.0025 | K₃PO₄ | THF/MeOH | Not Specified | Not Specified | 84 (with 1.2:1 L:M ratio) | [5] |
| Allyl-based: [(IPr)Pd(allyl)Cl] | 0.1 | KOtBu | Dioxane | 25 | 2 | 95 | [6] |
| Palladacycle (Buchwald G3) | 0.5 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 |
IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl
This data highlights the exceptional activity of the [(IPr)PdCl₂(aniline)] complex, achieving a near-quantitative yield at room temperature. While other systems are also highly effective, they may require higher temperatures, different ligand-to-metal ratios for optimal performance, or are sensitive to the specific reaction conditions.[7]
Mechanistic Insights: The Role of the Aniline Ligand
The efficacy of the [(NHC)PdCl₂(aniline)] precatalyst is rooted in its activation mechanism. The aniline ligand, being weakly coordinating, is readily displaced to generate the active, monoligated Pd(0) species, which then enters the catalytic cycle.[1] The strong σ-donating properties of the NHC ligand facilitate the oxidative addition of the aryl chloride to the Pd(0) center, a key step in the catalytic cycle.[8][9] The steric bulk of the NHC ligand also plays a crucial role in promoting the reductive elimination step, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[1]
The following diagram illustrates the generalized catalytic cycle for the Suzuki-Miyaura reaction, highlighting the role of the aniline-ligated precatalyst.
Caption: Suzuki-Miyaura catalytic cycle initiated by an aniline-ligated Pd-NHC precatalyst.
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols for the Suzuki-Miyaura cross-coupling of 4-chlorotoluene and phenylboronic acid using the compared catalyst systems are provided below.
Protocol 1: Using [(IPr)PdCl₂(aniline)] Precatalyst
Materials:
-
[(IPr)PdCl₂(aniline)] (1.0 mol%)
-
4-chlorotoluene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Deionized water (0.5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add [(IPr)PdCl₂(aniline)], 4-chlorotoluene, phenylboronic acid, and potassium carbonate.[1]
-
Add anhydrous THF and deionized water via syringe.[1]
-
Seal the tube and stir the reaction mixture at room temperature (25 °C) for 16 hours.[1]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: In-situ Catalyst Generation with Pd(OAc)₂ and XPhos
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) (0.0025 mol%)
-
XPhos (0.003 mol%, 1.2 eq. to Pd)
-
4-chlorotoluene (1.0 mmol)
-
Phenylboronic acid (1.1 mmol)
-
Potassium phosphate (K₃PO₄) (1.1 mmol)
-
Tetrahydrofuran (THF), anhydrous (1.9 mL)
-
Methanol (MeOH), anhydrous (0.1 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add Pd(OAc)₂ and XPhos to a reaction vial.[5]
-
Add 4-chlorotoluene, phenylboronic acid, and K₃PO₄.[5]
-
Add the THF and MeOH solvent mixture.[5]
-
Seal the vial and stir at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction by GC-MS.
-
After completion, cool to room temperature and work up as described in Protocol 1.
The following workflow diagram provides a visual representation of the general experimental setup.
Caption: Generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
The development of [(NHC)PdCl₂(aniline)] complexes marks a notable advancement in palladium catalysis. The use of anilines as easily tunable, weakly coordinating ligands provides a practical and highly efficient class of precatalysts. For the Suzuki-Miyaura cross-coupling of challenging aryl chlorides, these aniline-ligated systems demonstrate superior or comparable performance to established phosphine-based and other NHC-based palladium catalysts, often under milder reaction conditions. This guide provides the foundational data and protocols for researchers to evaluate and implement this promising catalyst system in their synthetic endeavors, contributing to the development of more efficient and robust chemical processes.
References
- 1. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. [Pd(NHC)(μ-Cl)Cl]2: The Highly Reactive Air-and Moisture-Stable, Well-Defined Pd(II)-N-Heterocyclic Carbene (NHC) Complexes for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the in vitro cytotoxicity of 2-Chloro-N-methylaniline hydrochloride and its key structural analogs: 2-chloroaniline, N-methylaniline, and the parent compound, aniline. By examining the structure-activity relationships and underlying toxicological mechanisms, this document serves as a critical resource for researchers in toxicology, pharmacology, and early-stage drug development.
Introduction: The Toxicological Significance of Substituted Anilines
Aniline and its derivatives are a cornerstone of the chemical industry, forming the building blocks for a vast array of pharmaceuticals, dyes, and agricultural chemicals.[1] However, their utility is often shadowed by significant toxicological concerns, including cytotoxicity, genotoxicity, and carcinogenicity.[1] The toxic profile of an aniline derivative is profoundly influenced by the nature and position of substituents on the aromatic ring and the amino group.
This guide focuses on this compound and dissects how the addition of a chlorine atom at the ortho position and a methyl group on the nitrogen atom alters its cytotoxic potential relative to its simpler precursors. Understanding these structure-activity relationships is paramount for predicting the toxicity of novel compounds and for the rational design of safer chemical entities.
Comparative In Vitro Cytotoxicity
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell growth or metabolic activity in vitro.[2] While a direct comparative study of all four compounds under identical conditions is not available in the published literature, we can synthesize data from various sources to build a comparative profile. It is important to note that IC50 values can vary significantly depending on the cell line, exposure duration, and the specific cytotoxicity assay used.[3]
| Compound | Cell Line | Assay | Exposure Time | IC50 (µM) | Reference(s) |
| Aniline | HepG2 (Hepatocellular Carcinoma) | MTT | 24h | ~5000-10000 µg/mL (~53,700-107,400 µM)* | [4] |
| 2-Chloroaniline | SKNMC (Neuroblastoma) | MTT | Not Specified | 11.6 ± 0.12 | [5] |
| HepG2 (Hepatocellular Carcinoma) | MTT | Not Specified | >50 | [5] | |
| N-Methylaniline | Data not readily available in comparable in vitro assays | - | - | - | |
| This compound | Data not readily available in comparable in vitro assays | - | - | - |
Note: The IC50 for aniline in HepG2 cells was reported in µg/mL and has been converted to µM for comparison. The original study showed a 20-37% reduction in viability at 5-10 µg/mL, suggesting a high IC50 value.
Interpretation of Comparative Data:
Structure-Activity Relationship (SAR)
The observed differences in cytotoxicity can be attributed to the electronic and steric effects of the chloro and N-methyl substituents.
-
Effect of Chlorination: The presence of a chlorine atom, an electron-withdrawing group, on the aniline ring is known to increase toxicity.[7] This is evident in the significantly lower IC50 value of 2-chloroaniline compared to aniline. The chlorine atom's position also plays a crucial role, with studies on chloroaniline isomers showing that the para-isomer is generally the most toxic, followed by the meta- and then the ortho-isomer.[8]
-
Effect of N-Methylation: The addition of a methyl group to the nitrogen atom (N-methylation) can have varied effects. While it is an electron-donating group, which can sometimes decrease toxicity, it also increases the lipophilicity of the molecule.[9] Increased lipophilicity can enhance the compound's ability to cross cell membranes, potentially leading to higher intracellular concentrations and increased cytotoxicity.
-
Combined Effect in 2-Chloro-N-methylaniline: In 2-Chloro-N-methylaniline, the cytotoxic potential is likely a synergistic interplay of these two substitutions. The electron-withdrawing nature of the chlorine atom enhances its reactivity, while the N-methyl group may facilitate its entry into the cell.
Mechanisms of Cytotoxicity
The cytotoxic effects of aniline derivatives are primarily mediated through two interconnected pathways: the induction of oxidative stress and the activation of apoptosis (programmed cell death).
Oxidative Stress
Aniline and its derivatives can undergo metabolic activation, particularly by cytochrome P450 enzymes in the liver, to form reactive metabolites.[10] These metabolites can participate in redox cycling, leading to the generation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[4][11] An overproduction of ROS overwhelms the cell's antioxidant defense mechanisms, resulting in oxidative stress. This, in turn, can cause damage to vital cellular components, including lipids (lipid peroxidation), proteins, and DNA.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 3. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hypoxia-selective antitumor agents. 3. Relationships between structure and cytotoxicity against cultured tumor cells for substituted N,N-bis(2-chloroethyl)anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Free radical generation from an aniline derivative in HepG2 cells: a possible captodative effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of P-Chloroaniline on Oxidative Stress and Biomacromolecules Damage in the Clam Ruditapes philippinarums: A Simulate Toxicity Test of Spill Incident - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Starting Material Selection: A Cost-Benefit Analysis of 2-Chloro-N-methylaniline Hydrochloride
In the landscape of pharmaceutical and agrochemical synthesis, the selection of a starting material is a critical decision point, balancing reactivity, cost, safety, and scalability. Halogenated anilines are foundational building blocks, and the choice between a chloro- or bromo-substituted precursor can have cascading effects on the entire synthetic route. This guide provides an in-depth cost-benefit analysis of using 2-Chloro-N-methylaniline hydrochloride, a common and cost-effective intermediate, in comparison to its more reactive counterpart, 2-Bromo-N-methylaniline, within the context of a representative palladium-catalyzed cross-coupling reaction.
The core of this analysis lies in understanding that the upfront cost of a reagent is only one component of the total cost of synthesis.[1][2] Factors such as reaction efficiency, catalyst costs, energy consumption, and purification complexity are paramount in determining the true economic viability of a chemical process.[3][4]
The Synthetic Context: A Case Study in Buchwald-Hartwig Amination
To ground our analysis in a practical application, we will consider the Buchwald-Hartwig amination—a cornerstone of modern C-N bond formation—to synthesize an N-aryl piperazine derivative. This structural motif is prevalent in countless active pharmaceutical ingredients (APIs). Our goal is to evaluate the synthesis of 1-(2-(methylamino)phenyl)piperazine.
-
Route A: Utilizes the less expensive but less reactive This compound .
-
Route B: Employs the more expensive but more reactive 2-Bromo-N-methylaniline .
Head-to-Head Comparison: Cost, Performance, and Safety
Economic Analysis
The most immediate point of comparison is the raw material cost. 2-Chloro-N-methylaniline and its hydrochloride salt are generally less expensive than their bromo-analog due to the lower cost of industrial chlorination agents compared to brominating agents.
| Reagent | Representative Supplier | Purity | Cost (USD/mol)* |
| 2-Chloro-N-methylaniline HCl | Generic Supplier | 98% | ~$125 |
| 2-Bromo-N-methylaniline | Thermo Scientific Chemicals | 95% | ~$400 - $1,200+ |
*Costs are estimates derived from publicly available catalog prices for research quantities and can vary significantly with scale and supplier.[5][6][7][8][9][10] Molar cost calculated from representative gram pricing.
While Route A presents a >3x advantage in starting material cost, this does not account for the total process cost. The higher reactivity of 2-Bromo-N-methylaniline can lead to lower costs downstream by requiring less catalyst, shorter reaction times, and simpler purification.
Performance and Mechanistic Rationale
The choice of halogen dictates the required reaction conditions. The inertness of the C-Cl bond necessitates more forcing conditions and a more sophisticated catalytic system.
| Parameter | Route A (2-Chloro-) | Route B (2-Bromo-) | Causality & Rationale |
| Typical Catalyst System | Pd₂(dba)₃ / Buchwald Ligand (e.g., XPhos) | Pd₂(dba)₃ / Simpler Ligand (e.g., P(t-Bu)₃) | The strong C-Cl bond requires a highly active, electron-rich, and sterically hindered ligand to promote oxidative addition. These ligands are often more expensive. |
| Typical Reaction Temp. | 100 - 120 °C | 80 - 100 °C | The higher activation energy for C-Cl bond cleavage requires more thermal energy, increasing energy costs and the potential for side reactions. |
| Typical Reaction Time | 12 - 24 hours | 2 - 8 hours | The faster kinetics of C-Br bond cleavage lead to significantly shorter reaction times, increasing reactor throughput. |
| Expected Yield & Purity | Moderate to Good (70-85%) | Good to Excellent (85-98%) | Milder conditions and faster reactions with the bromo-substrate typically result in fewer side products (e.g., hydrodehalogenation), leading to higher purity and yield. |
Safety and Handling Profile
Both reagents are classified as hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[11][12][13]
| Reagent | GHS Hazard Statements | Physical Form | Handling Considerations |
| 2-Chloro-N-methylaniline HCl | Causes skin/eye irritation, May cause respiratory irritation.[12][14] | Crystalline Solid[9] | As a salt, it is non-volatile and easy to weigh accurately. The free base is a toxic liquid.[13] |
| 2-Bromo-N-methylaniline | Acute toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation. | Liquid or low-melting solid[8] | Requires handling as a liquid, which can be more challenging for transfers. Standard precautions for toxic anilines apply. |
The solid hydrochloride salt of the chloro-aniline offers a marginal advantage in ease of handling and reduced volatility compared to the liquid bromo-aniline.
Experimental Workflow & Protocols
The following diagram and protocols illustrate the practical differences between the two routes.
Comparative Experimental Workflow
References
- 1. Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. vmr.biz [vmr.biz]
- 4. The Role of Custom Synthesis in Cost-effective Drug Production - Reachem [reachemchemicals.com]
- 5. vibrantpharma.com [vibrantpharma.com]
- 6. 2-Bromo-N-methylaniline, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 2-Bromoaniline, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. 2-Bromo-N-methylaniline, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. calpaclab.com [calpaclab.com]
- 10. 2-Chloro-N-methylaniline 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
- 14. chemicalbook.com [chemicalbook.com]
A-Comparative-Guide-to-the-Purity-Analysis-and-Validation-of-Commercially-Available-2-Chloro-N-methylaniline-hydrochloride
Abstract
This guide provides a comprehensive framework for the purity analysis and validation of commercially available 2-Chloro-N-methylaniline hydrochloride, a critical starting material in various synthetic applications, including pharmaceutical development. Recognizing the paramount importance of purity for downstream success, this document outlines a multi-faceted analytical approach, integrating High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique is detailed with step-by-step protocols, from sample preparation to data interpretation, underpinned by the rigorous standards of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). Through illustrative data and comparative analysis, this guide equips researchers, scientists, and drug development professionals with the expertise to critically evaluate and validate the quality of this essential chemical building block.
Introduction: The Criticality of Purity in Synthesis
This compound serves as a pivotal intermediate in the synthesis of a range of target molecules. The presence of impurities, even in trace amounts, can have profound consequences, leading to unwanted side reactions, decreased yields, and the generation of potentially toxic byproducts. Therefore, a robust and validated analytical strategy to ascertain the purity of commercial batches is not merely a quality control measure but a fundamental prerequisite for reproducible and successful research and development.
This guide eschews a one-size-fits-all template, instead adopting a holistic approach that mirrors the investigative mindset of a seasoned analytical scientist. We will explore the "why" behind each experimental choice, ensuring a deep understanding of the principles that govern a self-validating analytical system.
A Multi-Modal Analytical Approach for Comprehensive Purity Profiling
No single analytical technique can provide a complete picture of a compound's purity. A more reliable strategy involves the orthogonal application of multiple methods, each interrogating different physicochemical properties of the analyte and its potential impurities. This guide focuses on a quartet of powerful techniques: HPLC for quantitative purity assessment, GC-MS for the identification of volatile impurities, NMR for structural confirmation and detection of structural isomers, and FTIR for functional group verification.
Caption: Orthogonal analytical workflow for comprehensive purity validation.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Quantitative Purity Analysis
HPLC is the workhorse for determining the purity of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main component from closely related impurities.
Rationale for Method Selection
A reversed-phase HPLC (RP-HPLC) method is selected due to its versatility and suitability for analyzing moderately polar compounds. A C18 column is chosen as the stationary phase, providing excellent hydrophobic retention for the analyte. The mobile phase, a gradient of acetonitrile and water, allows for the effective elution of both polar and non-polar impurities. UV detection is employed, leveraging the chromophoric nature of the aniline ring.
Experimental Protocol: A Self-Validating System
The validation of the HPLC method is conducted in accordance with ICH Q2(R2) guidelines, ensuring its accuracy, precision, specificity, linearity, and range.[1][2][3][4][5]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 10-90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Comparative Data: Purity Assessment of Commercial Samples
To illustrate the application of this method, three hypothetical commercial samples of this compound (Supplier A, Supplier B, and Supplier C) were analyzed.
| Supplier | Purity by HPLC (%) | Number of Impurities Detected | Major Impurity (%) |
| Supplier A | 99.8 | 1 | 0.15 |
| Supplier B | 98.5 | 3 | 0.8 (at RRT 1.2) |
| Supplier C | 99.2 | 2 | 0.5 (at RRT 0.8) |
Discussion of Results: Supplier A demonstrates the highest purity with only a minor impurity. Supplier B shows a lower purity with a significant impurity eluting at a relative retention time (RRT) of 1.2, suggesting a less polar compound. Supplier C has a moderate purity with a major impurity at RRT 0.8, indicating a more polar species. This data highlights the importance of not just quantifying the main peak but also profiling the impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents from the synthesis and purification process, as well as any volatile degradation products.
The "Why": Complementing HPLC Analysis
While HPLC is excellent for non-volatile compounds, it is blind to highly volatile impurities that may be present. GC-MS fills this critical gap, providing a more complete impurity profile. The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.
Experimental Protocol
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in methanol.
-
Inject 1 µL of the solution into the GC-MS.
Illustrative Findings: Identifying Potential Contaminants
| Supplier | Volatile Impurities Detected | Identity (by MS library search) |
| Supplier A | None Detected | - |
| Supplier B | 1 | Dichloromethane |
| Supplier C | 2 | Toluene, Acetone |
Discussion of Results: The GC-MS analysis reveals the presence of residual solvents in the samples from Suppliers B and C, which were not detected by HPLC. This underscores the necessity of employing complementary analytical techniques for a thorough purity assessment.
Caption: Key parameters for analytical method validation according to ICH Q2(R2).
Spectroscopic Verification: NMR and FTIR
While chromatographic techniques are excellent for separation and quantification, spectroscopic methods provide invaluable structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of this compound and for identifying any structurally related impurities, such as positional isomers, that might be difficult to resolve chromatographically.
Experimental Protocol (¹H NMR):
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and assign them to the corresponding protons in the molecule.
Expected ¹H NMR Signals (in DMSO-d₆): The spectrum should be consistent with the structure of this compound, showing characteristic signals for the aromatic protons and the N-methyl protons. The presence of unexpected signals would indicate impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups
FTIR spectroscopy provides a rapid and non-destructive method to verify the presence of key functional groups in the molecule. The infrared spectrum serves as a unique "fingerprint" for the compound.
Experimental Protocol (ATR-FTIR):
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-Cl stretching vibrations.
Expected FTIR Absorption Bands: The spectrum should display characteristic peaks for the amine N-H stretch, aromatic C-H stretches, the C=C stretching of the benzene ring, and the C-Cl stretch. Any significant deviations or additional peaks could suggest the presence of impurities with different functional groups.
Conclusion: An Integrated Approach to Ensuring Quality
The purity analysis and validation of commercially available this compound demand a rigorous and multi-faceted analytical strategy. This guide has outlined a comprehensive approach that integrates the quantitative power of HPLC with the impurity identification capabilities of GC-MS and the structural confirmation provided by NMR and FTIR spectroscopy. By adhering to the principles of analytical method validation as prescribed by regulatory bodies like the ICH and referencing pharmacopeial standards from the USP, researchers and drug development professionals can confidently assess the quality of this critical raw material, thereby ensuring the integrity and success of their synthetic endeavors.[6][7][8][9][10]
References
- 1. m.youtube.com [m.youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. usp.org [usp.org]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. agilent.com [agilent.com]
- 9. Chromatography [usp.org]
- 10. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-N-methylaniline Hydrochloride
As professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle. The proper disposal of reagents like 2-Chloro-N-methylaniline hydrochloride is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a procedural framework grounded in established safety protocols to manage this compound's waste stream effectively and responsibly.
Part 1: Understanding the Risk Profile and Essential Precautions
This compound belongs to the family of halogenated aromatic amines. This chemical class necessitates a high degree of caution due to its toxicological profile. Analogous compounds, such as other chlorinated anilines, are known to be toxic if swallowed, inhaled, or absorbed through the skin.[1][2] Furthermore, they are recognized as very toxic to aquatic life, with the potential for long-lasting environmental damage.[3][4] Therefore, all waste generated, including the primary substance, contaminated materials, and spill cleanup debris, must be treated as hazardous.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensuring a robust first line of defense is paramount. The causality here is simple: preventing exposure is invariably safer and more effective than managing its consequences.
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile or PVC.[5][6]
-
Eye Protection : Use chemical safety goggles or a face shield that conforms to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[6][7]
-
Skin and Body Protection : A standard lab coat is mandatory. For larger quantities or in case of a significant spill risk, wear additional protective clothing to prevent any possibility of skin contact.[4][5][6]
-
Respiratory Protection : Use in a well-ventilated area, such as a chemical fume hood.[4][6] If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator is required.[4][5]
Part 2: Managing Spills and Accidental Releases
An accidental release requires a swift, methodical response to mitigate exposure and environmental contamination. The procedure varies based on the scale of the spill.
Protocol for Minor Spills (Solid)
-
Isolate the Area : Immediately alert colleagues and restrict access to the spill location.
-
Don PPE : Ensure all required PPE from Part 1 is correctly worn.
-
Prevent Dust Generation : Gently cover the spill with an inert absorbent material like sand, earth, or vermiculite.[5] Alternatively, you can carefully dampen the powder with a suitable solvent (e.g., acetone) to prevent it from becoming airborne, but only if there are no incompatible materials or ignition sources nearby.[8]
-
Collect the Material : Using non-sparking tools, carefully sweep or scoop the material into a designated hazardous waste container.[5][9] Avoid dry sweeping that could create dust. A vacuum cleaner fitted with a HEPA filter may be used if appropriately rated for this type of material.[5]
-
Decontaminate : Clean the spill area with a suitable solvent, collecting all cleaning materials (wipes, absorbents) as hazardous waste.
-
Package for Disposal : Seal the container, label it clearly as "Hazardous Waste: Spill Cleanup Debris containing this compound," and move it to the designated satellite accumulation area.
Protocol for Major Spills
-
Evacuate Immediately : Clear the area of all personnel and move upwind.[5]
-
Alert Emergency Responders : Contact your institution's Environmental Health & Safety (EH&S) department and, if necessary, local emergency services. Provide them with the location and the chemical's identity.[5]
-
Isolate and Ventilate : If it is safe to do so, close the doors to the affected area and increase ventilation to the outside.
-
Do Not Attempt to Clean Up : A major spill requires specialized training and equipment. Await the arrival of a trained hazardous materials response team.
Part 3: Standard Operating Procedure for Waste Disposal
The disposal of this compound is governed by federal and local regulations. It must be managed as a hazardous waste from cradle to grave.
Step 1: Waste Characterization
Under the U.S. Environmental Protection Agency (EPA) regulations (40 CFR Part 261), any discarded commercial chemical product, off-specification material, or residue of this compound is classified as hazardous waste.[6][10] As a halogenated organic compound, it falls under specific land disposal restrictions, making proper treatment essential.[11]
Step 2: Waste Segregation and Containerization
Proper segregation prevents dangerous chemical reactions and ensures the waste can be safely treated.
-
Dedicated Container : All waste contaminated with this compound must be collected in a dedicated, properly sealed container made of a compatible material like high-density polyethylene (HDPE).[8][9]
-
Incompatible Materials : This waste stream must be kept separate from incompatible materials, especially strong acids, acid chlorides, and strong oxidizing agents, to prevent violent reactions.[12][13]
-
No Drain Disposal : Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[3][6][8] This is to prevent severe aquatic toxicity and contamination of water systems.[4]
Step 3: Labeling and Interim Storage
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." The date of accumulation should also be clearly visible.
-
Storage : Store the sealed container in a designated and controlled satellite accumulation area or a central hazardous waste storage facility. This area must be cool, dry, and well-ventilated, with secondary containment to manage any potential leaks.[6][8]
Step 4: Final Disposal
The only acceptable method for the final disposition of this waste is through a licensed professional waste disposal service.[8][10]
-
Incineration : The recommended and most effective treatment technology is high-temperature incineration in a chemical incinerator equipped with an afterburner and a scrubber.[1][5][8] This process is designed to destroy the organic molecule and safely neutralize the resulting halogenated byproducts, such as hydrogen chloride gas.[10]
-
Contact EH&S : Coordinate with your institution's EH&S department to arrange for the pickup and transport of the waste by a certified hazardous waste vendor.
Quick Reference Guide
| Parameter | Guideline | Rationale |
| Hazard Classification | Toxic, Environmental Hazard | Poses risks via ingestion, inhalation, and skin contact; highly toxic to aquatic life.[1][4] |
| Required PPE | Nitrile/PVC Gloves, Safety Goggles, Lab Coat | Prevents dermal, ocular, and clothing contamination.[5][6] |
| Incompatible Materials | Strong Oxidizing Agents, Acids, Acid Chlorides | Risk of hypergolic or other violent chemical reactions.[12][13] |
| Spill Containment | Use inert absorbent (sand, vermiculite).[5] | Prevents the spread of contamination and aerosolization of powder. |
| Primary Disposal Method | High-Temperature Incineration via Licensed Vendor | Ensures complete destruction of the hazardous compound and its byproducts.[1][5][8] |
Disposal Workflow: From Generation to Final Disposition
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. aarti-industries.com [aarti-industries.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. fishersci.com [fishersci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-N-methylaniline Hydrochloride
Welcome to a comprehensive guide on the safe handling of 2-Chloro-N-methylaniline hydrochloride. As researchers and scientists, our pursuit of innovation must be anchored in an unwavering commitment to safety. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure your well-being when working with this chemical. This is not just a set of rules, but a framework for understanding and mitigating the risks associated with this compound.
Hazard Assessment: Understanding the Risks
This compound is an aromatic amine derivative with significant health hazards. A thorough understanding of these risks is the foundation of a robust safety protocol. The primary routes of exposure are inhalation, skin contact, and ingestion.[1]
This compound is classified as acutely toxic if swallowed, in contact with skin, or inhaled.[2] It is known to cause serious eye irritation and skin irritation, with the potential for skin sensitization in some individuals.[3][4][5] Of significant concern are the long-term health effects. This compound is suspected of causing genetic defects and cancer.[2][6] Furthermore, prolonged or repeated exposure may lead to organ damage.[7] Like other aniline derivatives, this substance and its metabolites may interfere with the blood's ability to carry oxygen, a condition known as methaemoglobinemia.[5][7]
| Hazard Classification | Description |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[2] |
| Skin Corrosion/Irritation | Causes skin irritation and may lead to sensitization.[3][4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[2] |
| Carcinogenicity | Suspected of causing cancer.[6][8] |
| Specific Target Organ Toxicity | May cause damage to organs (e.g., liver, spleen, bone marrow) through prolonged or repeated exposure.[7] |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects.[5] |
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial when handling this compound. The following is a step-by-step guide to the selection and use of appropriate PPE.
Eye and Face Protection
Given that this chemical can cause severe eye irritation, robust eye protection is mandatory.
-
What to wear: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[9]
-
Why: Standard safety glasses do not provide a complete seal around the eyes, leaving them vulnerable to splashes and vapors. Goggles provide this necessary seal.
-
Prohibition on Contact Lenses: Do not wear contact lenses when handling this chemical.[3] Soft lenses can absorb airborne irritants, concentrating them against the eye and increasing the risk of severe damage.[3]
Skin and Body Protection
Aromatic amines can be readily absorbed through the skin, making comprehensive skin and body protection a necessity.[1][10]
-
Gloves: Wear chemical-protective gloves.[3] The choice of glove material should be based on the specific task and duration of contact. Consult glove manufacturer's compatibility charts for appropriate materials (e.g., PVC, nitrile rubber).[3] Always inspect gloves for any signs of degradation or perforation before use.[9] After use, wash and dry your hands thoroughly.[3]
-
Protective Clothing: Wear impervious clothing, such as a chemically resistant lab coat or apron, to protect your street clothes and underlying skin from contamination.[9]
-
Footwear: Wear closed-toe shoes, preferably safety footwear, to protect against spills.[3]
Respiratory Protection
Engineering controls, such as fume hoods and adequate ventilation, are the primary means of controlling inhalation exposure.[11][12] However, in situations where these controls are insufficient or during a spill, respiratory protection is essential.
-
When to use: If exposure limits are exceeded, or if you experience any respiratory irritation, a respirator is required.[6][9]
-
What to use: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6] A full-face respirator offers the highest level of protection for both the respiratory system and the face.[9] Recommended filter types include a particulates filter conforming to EN 143 and an ammonia and organic ammonia derivatives filter (Type K, Green) conforming to EN14387.[6]
Donning and Doffing PPE: A Procedural Approach
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning (Putting On):
-
Lab Coat/Apron: Put on your protective clothing first.
-
Respirator: If required, perform a fit check and don your respirator.
-
Goggles: Put on your safety goggles.
-
Gloves: Don your gloves last, ensuring the cuffs of the gloves go over the sleeves of your lab coat.
Doffing (Taking Off):
-
Gloves: Remove your gloves first, using a technique that avoids touching the outside of the gloves with your bare hands.
-
Goggles: Remove your goggles.
-
Lab Coat/Apron: Remove your protective clothing, turning it inside out as you remove it to contain any contamination.
-
Respirator: Remove your respirator last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[3]
Operational Plan: Safe Handling and Storage
Your actions in the laboratory are a critical component of your safety.
-
Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][12] Avoid creating dust or aerosols.[9] Do not eat, drink, or smoke in the handling area.[11] Ensure that an eyewash station and a safety shower are readily accessible.[12]
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[6][12] Store it away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[6]
Emergency Procedures: Spill Management
In the event of a spill, a calm and methodical response is essential.
Minor Spills
-
Alert personnel in the immediate area.
-
Wear your full PPE, including respiratory protection.
-
Use dry clean-up procedures and avoid generating dust.[3]
-
Cover the spill with an inert absorbent material like sand, earth, or vermiculite.[3]
-
Carefully sweep or vacuum the material into a labeled container for disposal. If using a vacuum, it must be equipped with a HEPA filter.[3]
-
Decontaminate the area and all equipment used for the cleanup.
Major Spills
-
Evacuate the area immediately and alert your facility's emergency response team.[3]
-
Move upwind from the spill.[3]
-
Prevent the spill from entering drains or waterways.[3]
-
Only personnel trained in hazardous material cleanup should address a major spill.
Caption: Workflow for responding to a chemical spill.
Disposal Plan: Waste Management
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Collection: All waste material, including contaminated PPE and cleanup materials, must be collected in suitable, labeled, and closed containers.[13]
-
Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[5] This chemical and its container must be disposed of as hazardous waste.[5] Do not allow this chemical to enter the environment, drains, or waterways.[4]
-
Empty Containers: Decontaminate empty containers before disposal.[3] Even empty containers can retain chemical residues and should be treated as hazardous.[5]
Conclusion
Working with this compound requires a diligent and informed approach to safety. By understanding its hazards, meticulously following PPE protocols, adhering to safe handling and disposal procedures, and being prepared for emergencies, you can mitigate the risks and ensure a safe laboratory environment. Your commitment to these principles is paramount to protecting yourself, your colleagues, and the environment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. echemi.com [echemi.com]
- 10. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 11. cdn.chemservice.com [cdn.chemservice.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
